molecular formula C53H68F3N9O8 B15569281 K-(D-1-Nal)-FwLL-NH2 TFA

K-(D-1-Nal)-FwLL-NH2 TFA

Cat. No.: B15569281
M. Wt: 1016.2 g/mol
InChI Key: PVALOCQVBBFZHH-KHUCXRFASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

K-(D-1-Nal)-FwLL-NH2 TFA is a useful research compound. Its molecular formula is C53H68F3N9O8 and its molecular weight is 1016.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C53H68F3N9O8

Molecular Weight

1016.2 g/mol

IUPAC Name

(2S)-2,6-diamino-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]hexanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C51H67N9O6.C2HF3O2/c1-31(2)25-41(46(54)61)56-48(63)42(26-32(3)4)58-51(66)45(29-36-30-55-40-23-11-10-21-38(36)40)60-49(64)43(27-33-15-6-5-7-16-33)59-50(65)44(57-47(62)39(53)22-12-13-24-52)28-35-19-14-18-34-17-8-9-20-37(34)35;3-2(4,5)1(6)7/h5-11,14-21,23,30-32,39,41-45,55H,12-13,22,24-29,52-53H2,1-4H3,(H2,54,61)(H,56,63)(H,57,62)(H,58,66)(H,59,65)(H,60,64);(H,6,7)/t39-,41-,42-,43-,44+,45+;/m0./s1

InChI Key

PVALOCQVBBFZHH-KHUCXRFASA-N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Molecular Interactions: A Technical Guide to the Mechanism of Action of K-(D-1-Nal)-FwLL-NH2 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of K-(D-1-Nal)-FwLL-NH2 TFA, a potent synthetic peptide analog that acts as an inverse agonist at the ghrelin receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of G-protein coupled receptors (GPCRs), metabolic disorders, and related therapeutic areas.

Executive Summary

This compound is a high-affinity ghrelin receptor (GHSR) inverse agonist. It effectively suppresses the constitutive, ligand-independent activity of the receptor, thereby inhibiting downstream signaling cascades. The primary mechanism of action involves the blockade of ghrelin receptor-mediated Gq and G13-dependent signaling pathways. This guide will elaborate on the molecular interactions, signaling pathways, and experimental methodologies used to characterize this compound.

Introduction to the Ghrelin Receptor (GHSR)

The ghrelin receptor, officially known as the growth hormone secretagogue receptor (GHSR), is a G-protein coupled receptor predominantly expressed in the hypothalamus and pituitary gland, with lower levels of expression in other tissues. It plays a crucial role in regulating growth hormone release, appetite, and energy homeostasis. A key feature of the GHSR is its high level of constitutive activity, meaning it can signal in the absence of its endogenous ligand, ghrelin. This basal activity is a critical aspect of its physiological function and a key target for inverse agonists like this compound.

Binding Affinity and Potency of this compound

This compound exhibits high affinity for the ghrelin receptor, as determined by radioligand binding assays. The inhibitory constant (Ki) represents the concentration of the compound required to occupy 50% of the receptors in a competition binding assay.

Cell Line Ki (nM) Reference
COS-74.9[1][2][3][4]
HEK293T31[1][2][3][4]

These low nanomolar Ki values indicate a strong binding interaction between this compound and the ghrelin receptor in different cellular contexts.[1][2][3][4]

Mechanism of Action: Inverse Agonism of Gq and G13 Signaling

This compound functions as an inverse agonist by stabilizing the inactive conformation of the ghrelin receptor, thereby reducing its constitutive activity. This leads to the specific blockade of Gq and G13-mediated signaling pathways.[1][2]

Inhibition of the Gq/11 Signaling Pathway

The constitutive activity of the ghrelin receptor leads to the activation of the Gq/11 family of G proteins. Activated Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum. This compound blocks this cascade by preventing the initial activation of Gq.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GHSR Ghrelin Receptor (Inactive) Gq Gq GHSR->Gq Blocks Activation PLC PLC Gq->PLC Blocks Activation IP3 IP3 PLC->IP3 Blocks Production ER Endoplasmic Reticulum IP3->ER Blocks Ca2+ Release Ca2 Ca2+ This compound This compound This compound->GHSR Inhibits (Inverse Agonist)

Inhibition of the Gq Signaling Pathway.
Inhibition of the G13 Signaling Pathway

The ghrelin receptor also constitutively activates the G13 family of G proteins. Activated Gα13 engages with RhoGEFs (guanine nucleotide exchange factors), which in turn activate the small GTPase RhoA. Active, GTP-bound RhoA then stimulates downstream effectors such as Rho-associated coiled-coil containing protein kinase (ROCK), leading to changes in the actin cytoskeleton and other cellular responses. This compound prevents the initial activation of G13, thereby inhibiting RhoA activation.

G13_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GHSR Ghrelin Receptor (Inactive) G13 G13 GHSR->G13 Blocks Activation RhoGEF RhoGEF G13->RhoGEF Blocks Activation RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Blocks Exchange RhoA_GTP RhoA-GTP (Active) Downstream Downstream Effectors (e.g., ROCK) This compound This compound This compound->GHSR Inhibits (Inverse Agonist)

Inhibition of the G13 Signaling Pathway.

Detailed Experimental Protocols

The characterization of this compound relies on a suite of in vitro pharmacological assays. The following sections provide detailed representative protocols for these key experiments.

Cell Culture and Transfection
  • Cell Lines: HEK293T and COS-7 cells are commonly used for studying GHSR signaling.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Transient Transfection (for COS-7 cells):

    • Seed COS-7 cells in 6-well plates at a density of 2 x 10^5 cells/well, 24 hours prior to transfection.

    • On the day of transfection, prepare a transfection mixture containing a plasmid encoding human GHSR and a lipid-based transfection reagent (e.g., Lipofectamine 2000) in serum-free medium, according to the manufacturer's instructions.

    • Incubate the mixture for 20 minutes at room temperature to allow for complex formation.

    • Add the transfection complex to the cells and incubate for 48 hours before performing subsequent assays.

Transfection_Workflow cluster_prep Day 1: Cell Seeding cluster_transfection Day 2: Transfection cluster_expression Day 3-4: Gene Expression Seed Seed COS-7 cells in 6-well plates Prepare_Mix Prepare DNA-lipid complex Seed->Prepare_Mix Incubate_RT Incubate at RT (20 min) Prepare_Mix->Incubate_RT Add_to_cells Add complex to cells Incubate_RT->Add_to_cells Incubate_48h Incubate for 48 hours Add_to_cells->Incubate_48h Assay Perform downstream assays Incubate_48h->Assay

References

K-(D-1-Nal)-FwLL-NH2 TFA: A Technical Guide to a Potent Ghrelin Receptor Inverse Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of K-(D-1-Nal)-FwLL-NH2 TFA, a synthetic hexapeptide that acts as a high-affinity inverse agonist for the ghrelin receptor (GHSR1a). The ghrelin receptor is a G protein-coupled receptor (GPCR) notable for its high degree of constitutive activity, playing a significant role in appetite regulation, energy homeostasis, and growth hormone secretion.[1][2] Molecules that can suppress this basal activity, known as inverse agonists, are valuable tools for research and potential therapeutics for conditions such as obesity.[1][2]

This guide details the chemical properties, mechanism of action, and experimental data related to this compound. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support researchers in the field of metabolic disease and GPCR pharmacology.

Core Compound Properties

K-(D-1-Nal)-FwLL-NH2 is a synthetic peptide with the sequence Lys-(D-1-Nal)-Phe-D-Trp-Leu-Leu-NH2. The trifluoroacetate (B77799) (TFA) salt is a common formulation for synthetic peptides.

PropertyValue
IUPAC Name L-Lysyl-3-(1-naphthalenyl)-D-alanyl-L-phenylalanyl-D-tryptophyl-L-leucyl-L-leucinamide trifluoroacetate
Molecular Formula C51H67N9O6 (peptide base)
Molecular Weight 902.1 g/mol (peptide base)
Sequence H-Lys-D-1Nal-Phe-D-Trp-Leu-Leu-NH2

Mechanism of Action: Inverse Agonism at the Ghrelin Receptor

The ghrelin receptor (GHSR1a) is unique in that it exhibits high ligand-independent signaling, or constitutive activity, which is estimated to be around 50% of its maximal ghrelin-induced response.[1][2] This basal activity is physiologically relevant and contributes to the regulation of appetite and energy balance.

This compound functions as an inverse agonist by binding to the ghrelin receptor and stabilizing it in an inactive conformation. This action not only blocks the binding of the endogenous agonist, ghrelin, but also actively reduces the receptor's basal signaling activity. Specifically, it has been shown to block the Gq and G13-dependent signaling pathways, which are key downstream effectors of GHSR1a activation.[1][3][]

Ghrelin Receptor Signaling Pathways

The ghrelin receptor couples to multiple G protein subtypes to elicit its physiological effects. The primary pathways involve:

  • Gαq/11: Activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium ([Ca2+]i) and activation of protein kinase C (PKC).

  • Gα12/13: Activation of the small GTPase RhoA, which in turn activates Rho-associated kinase (ROCK). This pathway is involved in the regulation of the actin cytoskeleton, cell migration, and gene expression.

  • Gαi/o: Inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

  • β-Arrestin: Recruitment of β-arrestin can lead to receptor desensitization, internalization, and the initiation of G protein-independent signaling cascades.

This compound effectively suppresses the constitutive activity of the Gαq and Gα13 pathways.

GHSR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GHSR Ghrelin Receptor (GHSR1a) Gq Gαq/11 GHSR->Gq Constitutive Activity G13 Gα12/13 GHSR->G13 Constitutive Activity PLC PLC Gq->PLC RhoA RhoA G13->RhoA IP3 IP3 / DAG PLC->IP3 Ca_PKC ↑ [Ca2+]i Activate PKC IP3->Ca_PKC ROCK ROCK RhoA->ROCK Cytoskeletal_Effects Cytoskeletal Effects ROCK->Cytoskeletal_Effects Ghrelin Ghrelin (Agonist) Ghrelin->GHSR Activates Inverse_Agonist K-(D-1-Nal)-FwLL-NH2 (Inverse Agonist) Inverse_Agonist->GHSR Inhibits (Inverse Agonism)

Caption: Ghrelin receptor signaling and the inhibitory effect of K-(D-1-Nal)-FwLL-NH2.

Quantitative Data

The following tables summarize the in vitro binding affinity and functional potency of this compound.

Table 1: In Vitro Binding Affinity

ParameterCell LineValue (nM)Reference
KiCOS-74.9[5]
KiHEK293T31[1]

Table 2: In Vitro Functional Activity (Inverse Agonism)

AssayParameterCell LineValue (nM)Reference
Inositol Phosphate (IP1) AccumulationEC50COS-73.4[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Solid-Phase Peptide Synthesis

The synthesis of K-(D-1-Nal)-FwLL-NH2 is typically performed using an automated peptide synthesizer following a standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[2]

  • Resin: Rink-Amide resin is used to generate the C-terminal amide.

  • Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Boc for Lys, Pbf for Arg, tBu for Tyr/Ser/Thr, Trt for His/Gln/Asn) are used.

  • Coupling: Amino acids are coupled using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) in a solvent such as DMF (dimethylformamide).

  • Deprotection: The Fmoc group is removed at each step using a solution of piperidine (B6355638) in DMF.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water, and 1,2-ethanedithiol) to prevent side reactions.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: The identity and purity of the final product are confirmed by mass spectrometry and analytical RP-HPLC.

Peptide_Synthesis_Workflow Start Start with Rink-Amide Resin Coupling Couple Fmoc-Amino Acid (HBTU/DIPEA in DMF) Start->Coupling Wash1 Wash (DMF) Coupling->Wash1 Deprotection Fmoc Deprotection (Piperidine in DMF) Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Repeat Repeat for each Amino Acid in Sequence Wash2->Repeat Repeat->Coupling Next Amino Acid Cleavage Cleave from Resin & Deprotect Side Chains (TFA + Scavengers) Repeat->Cleavage Final Amino Acid Purification Purify by RP-HPLC Cleavage->Purification Analysis Analyze by Mass Spec & Analytical HPLC Purification->Analysis End Pure this compound Analysis->End

Caption: Solid-phase synthesis workflow for K-(D-1-Nal)-FwLL-NH2.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of the compound by measuring its ability to compete with a radiolabeled ligand for binding to the ghrelin receptor.[5]

  • Materials:

    • Cell membranes from a cell line stably or transiently expressing human GHSR1a (e.g., COS-7 or HEK293 cells).

    • Radiolabeled ghrelin (e.g., [125I]-His9-ghrelin).

    • This compound stock solution.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA).

    • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

    • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

    • Scintillation counter.

  • Procedure:

    • Prepare a dilution series of this compound.

    • In a 96-well plate, add binding buffer, the diluted compound, a fixed concentration of radiolabeled ghrelin, and the cell membranes.

    • For non-specific binding control wells, add a high concentration of unlabeled ghrelin.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the Ki value from the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

Inositol Phosphate (IP1) Accumulation Assay

This functional assay measures the accumulation of inositol monophosphate (IP1), a downstream product of Gq/11 activation, to quantify the inverse agonist activity of the compound.[5]

  • Materials:

    • HEK293 or COS-7 cells transiently or stably expressing human GHSR1a.

    • IP-One HTRF kit (contains IP1-d2 conjugate and anti-IP1-cryptate antibody).

    • This compound stock solution.

    • Stimulation buffer (provided with the kit).

    • HTRF-compatible microplate reader.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Prepare a dose-response curve of this compound in stimulation buffer.

    • Add the compound dilutions to the cells. Include wells with only buffer to measure basal (constitutive) activity and wells with a saturating concentration of ghrelin as a positive control for agonism.

    • Incubate for 30-60 minutes at 37°C.

    • Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) according to the kit manufacturer's protocol.

    • Incubate for 1 hour at room temperature.

    • Read the plate on an HTRF reader (emission at 620 nm and 665 nm).

    • The HTRF ratio is inversely proportional to the amount of IP1 produced. Plot the data as a dose-response curve to determine the EC50 value for the reduction in basal signaling.

RhoA Activation Assay (G13 Pathway)

This assay measures the activation of RhoA, a key downstream effector of G12/13 signaling. A common method is a pull-down assay that specifically isolates the active, GTP-bound form of RhoA.

  • Materials:

    • Cells expressing GHSR1a.

    • This compound.

    • RhoA activator (e.g., LPA for endogenous LPA receptors as a positive control).

    • Lysis buffer.

    • Rhotekin-RBD agarose (B213101) beads (binds specifically to GTP-RhoA).

    • Antibodies for Western blotting (anti-RhoA).

  • Procedure:

    • Culture cells to near confluence and serum-starve overnight.

    • Treat cells with this compound for a specified time to assess its effect on basal RhoA activation.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation.

    • Incubate a portion of the lysate with Rhotekin-RBD agarose beads to pull down active RhoA.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound proteins by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted samples and a sample of the total lysate (input) by Western blotting using an anti-RhoA antibody.

    • Quantify the band intensities to determine the relative amount of active RhoA, which should be reduced by the inverse agonist.

In Vivo Assessment of Food Intake

This protocol, adapted from Fernandez et al. (2018), assesses the central effects of K-(D-1-Nal)-FwLL-NH2 on feeding behavior in mice.[3][6][7]

  • Animals: Male C57BL/6J mice.

  • Surgery: Implantation of an intracerebroventricular (ICV) cannula into the lateral ventricle. Allow for a recovery period.

  • Housing: Individually house mice with ad libitum access to food and water, maintained on a 12-h light/dark cycle.

  • Procedure:

    • Habituate the mice to the ICV injection procedure.

    • Fast the mice for a period (e.g., 48 hours) to induce a robust feeding response upon re-feeding.

    • At the time of re-feeding, administer an ICV injection of either vehicle (e.g., artificial cerebrospinal fluid) or this compound (e.g., 1 nmol in a small volume like 1 µL).

    • Immediately after the injection, provide pre-weighed amounts of chow.

    • Measure cumulative food intake at several time points (e.g., 2, 4, 8, and 24 hours) by weighing the remaining food.

    • Analyze the data to compare the food intake between the vehicle-treated and compound-treated groups. A reduction in food intake in the this compound group indicates that the inverse agonism of the ghrelin receptor in the central nervous system plays a role in regulating hyperphagia.

Drug Discovery and Development Workflow

The identification and characterization of a ghrelin receptor inverse agonist like K-(D-1-Nal)-FwLL-NH2 typically follows a structured workflow.

Drug_Discovery_Workflow cluster_Discovery Discovery & Screening cluster_Characterization Lead Characterization cluster_Preclinical Preclinical Development Target_ID Target Identification (Constitutively Active GHSR1a) Library_Screen Library Screening (e.g., Peptide Library) Target_ID->Library_Screen Antagonist_Screen Primary Screen (Antagonist Mode) Detects compounds that block ghrelin-induced signaling Library_Screen->Antagonist_Screen IA_Screen Secondary Screen (Inverse Agonist Mode) Test hits for ability to reduce basal signaling (e.g., IP1 assay) Antagonist_Screen->IA_Screen Hits Binding_Assay Binding Affinity Determination (Radioligand Assay - Ki) IA_Screen->Binding_Assay Confirmed Inverse Agonists Functional_Assay Functional Potency (IP1, RhoA assays - EC50) Binding_Assay->Functional_Assay Selectivity Selectivity Profiling (Test against other GPCRs) Functional_Assay->Selectivity In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Food Intake, Body Weight in Animal Models) Selectivity->In_Vivo_Efficacy Optimized Lead PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Efficacy->PK_PD Tox Toxicology Studies PK_PD->Tox

Caption: Workflow for the discovery and development of a ghrelin receptor inverse agonist.

Conclusion

This compound is a well-characterized and potent inverse agonist of the ghrelin receptor. Its ability to suppress the high constitutive activity of GHSR1a makes it an invaluable research tool for dissecting the physiological roles of this basal signaling. The detailed data and protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of ghrelin receptor inverse agonism for metabolic disorders.

References

Biophysical Properties of the K-(D-1-Nal)-FwLL-NH2 Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biophysical properties of the synthetic hexapeptide, K-(D-1-Nal)-FwLL-NH2. This peptide has been identified as a high-affinity inverse agonist for the growth hormone secretagogue receptor (GHSR), commonly known as the ghrelin receptor. The ghrelin receptor's high constitutive activity makes it a significant target for therapeutic intervention in metabolic and endocrine disorders. This document summarizes the key binding and functional parameters of K-(D-1-Nal)-FwLL-NH2, details the experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction

The ghrelin receptor (GHSR) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating energy homeostasis, appetite, and growth hormone release. A key feature of the GHSR is its high level of constitutive, ligand-independent activity.[1][2] This intrinsic activity is physiologically relevant and presents a unique opportunity for therapeutic modulation through inverse agonists, which can suppress this basal signaling.

The peptide K-(D-1-Nal)-FwLL-NH2, a derivative of the core binding motif -wFw-, has been developed as a potent inverse agonist of the GHSR.[3] Its ability to bind with high affinity and reduce the receptor's constitutive activity makes it a valuable tool for studying ghrelin receptor pharmacology and a potential lead compound for the development of therapeutics targeting conditions like obesity.[1][2] This guide consolidates the available biophysical data and methodologies relevant to this peptide.

Physicochemical and Biochemical Properties

The fundamental properties of K-(D-1-Nal)-FwLL-NH2 are summarized below.

PropertyValueSource
Full Name L-Lysyl-3-(1-naphthalenyl)-D-alanyl-L-phenylalanyl-D-tryptophyl-L-leucyl-L-leucinamidePubChem
Sequence H-Lys-D-1Nal-Phe-D-Trp-Leu-Leu-NH2PubChem[4]
Molecular Formula C51H67N9O6PubChem[4]
Molecular Weight 902.1 g/mol PubChem[4]
CAS Number 1394288-22-2PubChem[4]
Biological Activity Ghrelin Receptor (GHSR) Inverse AgonistR&D Systems[5]

Quantitative Biophysical Data

The following tables present the key quantitative metrics defining the interaction of K-(D-1-Nal)-FwLL-NH2 with the ghrelin receptor.

Table 3.1: Receptor Binding Affinity

Binding affinity is a measure of the strength of the interaction between the peptide and its receptor. It is typically determined through competitive binding assays. The inhibition constant (Ki) represents the concentration of the peptide required to occupy 50% of the receptors in the presence of a competing radioligand.

Cell LineKi (nM)Reference(s)
COS-74.9[5][6]
HEK293T31[5][6]
Table 3.2: Functional Potency

Functional potency measures the concentration of the peptide required to elicit a specific biological response. As an inverse agonist, the potency of K-(D-1-Nal)-FwLL-NH2 is measured by its ability to decrease the constitutive signaling of the ghrelin receptor.

Assay TypeParameterValue (nM)Reference(s)
Inositol (B14025) Phosphate (B84403) Turnover AssayEC505.2[1]

Note: The EC50 value cited refers to the parent antagonist compound [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P, which was subsequently optimized to develop K-(D-1-Nal)-FwLL-NH2 and its analogs.

Signaling Pathways

K-(D-1-Nal)-FwLL-NH2 functions as an inverse agonist by suppressing the constitutive activity of the ghrelin receptor, which is known to signal through multiple G protein pathways, primarily Gαq/11 and Gα12/13.[7] By inhibiting these pathways, the peptide reduces the basal production of downstream second messengers.

Gαq Signaling Pathway

The constitutive activity of GHSR leads to the activation of the Gαq pathway. This involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[8][9] K-(D-1-Nal)-FwLL-NH2 blocks this cascade by stabilizing an inactive conformation of the receptor.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol K_peptide K-(D-1-Nal)-FwLL-NH2 GHSR Ghrelin Receptor (GHSR) K_peptide->GHSR Inhibits Gq Gαq/11 GHSR->Gq Blocks Activation PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Cell_Response Cellular Response PKC->Cell_Response

Figure 1. Gαq Signaling Inhibition by K-(D-1-Nal)-FwLL-NH2.
Gα13 Signaling Pathway

The ghrelin receptor also constitutively activates the Gα12/13 pathway, leading to the activation of RhoA, a small GTPase.[7] This is mediated by Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs). Activated RhoA then stimulates Rho-associated kinase (ROCK), which influences various cellular processes, including cytoskeletal rearrangement.[10][11] K-(D-1-Nal)-FwLL-NH2 is reported to block this G13-dependent signaling.[5][6]

G13_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol K_peptide K-(D-1-Nal)-FwLL-NH2 GHSR Ghrelin Receptor (GHSR) K_peptide->GHSR Inhibits G13 Gα12/13 GHSR->G13 Blocks Activation RhoGEF RhoGEF G13->RhoGEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Promotes GTP exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton

Figure 2. Gα13 Signaling Inhibition by K-(D-1-Nal)-FwLL-NH2.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of K-(D-1-Nal)-FwLL-NH2. Disclaimer: The following are generalized protocols based on standard laboratory practices. Specific parameters may have varied in the original research, the full text of which was not available.

Peptide Synthesis (Solid-Phase)

Peptide synthesis is typically performed using a Fmoc/tBu strategy on a solid-phase resin.[2]

  • Resin Preparation: Start with a Rink Amide resin to yield a C-terminal amide.

  • Deprotection: Remove the Fmoc protecting group from the resin using a 20% piperidine (B6355638) solution in dimethylformamide (DMF).

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Leu-OH) to the resin using a coupling agent like HBTU/HOBt in the presence of a base such as DIPEA.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Leu, Trp(Boc), Phe, D-1-Nal, Lys(Boc)).

  • Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups (e.g., Boc) using a cleavage cocktail, typically 95% trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS).

  • Purification: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final peptide product by mass spectrometry (e.g., ESI-MS).

Biophysical Characterization (General Protocols)

While specific data for K-(D-1-Nal)-FwLL-NH2 is not publicly available, the following standard protocols would be used for its biophysical characterization.

CD spectroscopy is used to determine the secondary structure of the peptide in different environments.[12][13]

  • Sample Preparation: Prepare a solution of the peptide (e.g., 100 µM) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Prepare a matched buffer blank.

  • Spectra Acquisition:

    • Record a baseline spectrum of the buffer blank in a 1 mm path-length quartz cuvette from 195 to 260 nm.

    • Rinse the cuvette and acquire the spectrum of the peptide solution under the same conditions.

  • Data Processing: Subtract the buffer spectrum from the peptide spectrum. Convert the resulting ellipticity (in millidegrees) to Mean Residue Molar Ellipticity.

  • Analysis: Analyze the processed spectrum to estimate the percentage of α-helix, β-sheet, and random coil structures.

NMR spectroscopy provides high-resolution information on the three-dimensional structure of the peptide in solution.[9][14]

  • Sample Preparation: Dissolve the peptide to a concentration of >1 mM in a suitable buffer, often containing 10% D2O for the lock signal.[14]

  • Data Acquisition: Acquire a series of 2D NMR spectra, such as COSY, TOCSY, and NOESY, on a high-field NMR spectrometer.

  • Resonance Assignment: Assign all proton resonances to their specific positions in the peptide sequence using the COSY and TOCSY spectra.

  • Structural Restraints: Identify through-space proton-proton proximities from the NOESY spectrum. These are used as distance restraints. Dihedral angle restraints can be derived from scalar coupling constants.

  • Structure Calculation: Use the experimental restraints in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.

Cell-Based Functional Assays

HEK293T and COS-7 cells are commonly used for studying GPCRs.

  • Cell Culture:

    • Culture HEK293T or COS-7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

    • Maintain cells at 37°C in a humidified incubator with 5% CO2.[15]

  • Transfection:

    • Seed cells in appropriate plates (e.g., 24-well or 96-well) 18-24 hours before transfection to achieve 50-80% confluency.

    • Prepare a transfection mixture containing the plasmid DNA encoding the human ghrelin receptor and a transfection reagent (e.g., Lipofectamine) in a serum-free medium like Opti-MEM.[16]

    • Incubate the mixture to allow complex formation.

    • Add the complexes to the cells and incubate for 24-48 hours to allow for receptor expression before performing assays.

This assay determines the affinity of the peptide for the receptor.

  • Membrane Preparation: Prepare cell membranes from transfected cells expressing the ghrelin receptor.

  • Assay Setup: In a 96-well plate, add a fixed concentration of a radiolabeled ghrelin receptor ligand (e.g., ¹²⁵I-Ghrelin) to the cell membranes.

  • Competition: Add increasing concentrations of the unlabeled competitor peptide, K-(D-1-Nal)-FwLL-NH2.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through a filter mat.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor peptide. Fit the data to a one-site competition model to determine the IC50, from which the Ki value can be calculated using the Cheng-Prusoff equation.

This assay measures the inverse agonist activity of the peptide by quantifying the reduction in basal IP production.[2][10]

  • Cell Plating: Seed GHSR-transfected HEK293T cells in 96-well plates.

  • Labeling (Optional, for radioactive assays): Label the cells with myo-[³H]inositol overnight.

  • Stimulation: Wash the cells and incubate them in a buffer containing LiCl (to inhibit IP1 degradation) and varying concentrations of K-(D-1-Nal)-FwLL-NH2.

  • Lysis and Detection: Lyse the cells and measure the accumulated inositol phosphates. This can be done via radioactive detection after separation by ion-exchange chromatography or using a non-radioactive HTRF-based kit (e.g., IP-One) that measures IP1.[10]

  • Data Analysis: Plot the IP accumulation against the log concentration of the peptide. The concentration that produces a 50% reduction in the basal signal is the EC50.

This assay quantifies the active, GTP-bound form of RhoA to measure Gα13 pathway activity.[11]

  • Cell Culture and Treatment: Culture GHSR-transfected cells and treat them with different concentrations of K-(D-1-Nal)-FwLL-NH2.

  • Cell Lysis: Lyse the cells in a buffer that preserves the GTP-bound state of RhoA.

  • Pull-Down: Add the cell lysates to agarose (B213101) beads coupled to a Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin). Only active, GTP-bound RhoA will bind to the beads.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the bound RhoA-GTP.

  • Detection: Quantify the amount of pulled-down RhoA-GTP by Western blot using an anti-RhoA antibody.

  • Data Analysis: Densitometry is used to quantify the bands on the Western blot, showing a dose-dependent decrease in basal RhoA activation with increasing concentrations of the inverse agonist.

Experimental and Analytical Workflow

The overall process for characterizing a novel peptide like K-(D-1-Nal)-FwLL-NH2 follows a logical progression from synthesis to detailed functional analysis.

Workflow cluster_synthesis Peptide Preparation cluster_biophys Biophysical Characterization cluster_functional Functional Analysis Synth Solid-Phase Synthesis Purify RP-HPLC Purification Synth->Purify Verify Mass Spectrometry (Verification) Purify->Verify CD Circular Dichroism (Secondary Structure) Verify->CD NMR NMR Spectroscopy (3D Structure) Verify->NMR Culture Cell Culture & Transfection (GHSR) Verify->Culture Data_Analysis Data Analysis & Interpretation CD->Data_Analysis NMR->Data_Analysis Binding Competitive Binding Assay (Ki Determination) Culture->Binding Gq_Assay IP Accumulation Assay (Gq Signaling) Culture->Gq_Assay G13_Assay RhoA Activation Assay (G13 Signaling) Culture->G13_Assay Binding->Data_Analysis Gq_Assay->Data_Analysis G13_Assay->Data_Analysis

Figure 3. General workflow for the characterization of K-(D-1-Nal)-FwLL-NH2.

Conclusion

K-(D-1-Nal)-FwLL-NH2 is a well-characterized, high-affinity inverse agonist of the ghrelin receptor. Its ability to potently suppress the receptor's high constitutive activity, specifically by inhibiting the Gαq and Gα13 signaling pathways, makes it an invaluable pharmacological tool. The data and protocols summarized in this guide provide a technical foundation for researchers in endocrinology, metabolism, and drug development to further investigate the therapeutic potential of modulating the ghrelin system with inverse agonists. While detailed structural data from CD or NMR spectroscopy are not currently in the public domain, the established functional assays confirm its mechanism of action and highlight its potential for future research and development.

References

A Technical Guide to the Ghrelin Receptor Inverse Agonist: K-(D-1-Nal)-FwLL-NH2 TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of K-(D-1-Nal)-FwLL-NH2 TFA, a potent inverse agonist of the ghrelin receptor (GHSR1a). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology of ghrelin receptor ligands.

Discovery and Rationale

K-(D-1-Nal)-FwLL-NH2 was developed through systematic structure-activity relationship (SAR) studies of small peptide ligands targeting the ghrelin receptor. The ghrelin receptor exhibits a high degree of constitutive activity, meaning it signals even in the absence of its endogenous ligand, ghrelin. This basal activity is implicated in the regulation of appetite and energy homeostasis. Consequently, inverse agonists, which can suppress this constitutive activity, are valuable tools for research and potential therapeutic agents for conditions such as obesity.

The discovery of K-(D-1-Nal)-FwLL-NH2 was a result of modifications to the hexapeptide KwFwLL-NH2. Researchers found that introducing the bulky aromatic residue D-1-naphthylalanine (D-1-Nal) at the second position of the peptide sequence led to a switch from agonism to potent inverse agonism[1]. This substitution is crucial for its high affinity and efficacy as an inverse agonist[1].

Quantitative Data

The biological activity of K-(D-1-Nal)-FwLL-NH2 has been quantified in various in vitro assays. The following tables summarize the key findings.

ParameterCell LineValue (nM)Reference
Kᵢ (Binding Affinity)COS-74.9[]
Kᵢ (Binding Affinity)HEK293T31[]

Table 1: Binding Affinity of K-(D-1-Nal)-FwLL-NH2 for the Ghrelin Receptor. The inhibition constant (Kᵢ) was determined through competitive radioligand binding assays.

ParameterCell LineValue (nM)Reference
EC₅₀ (Inverse Agonism)COS-745.6[3]

Table 2: Functional Potency of K-(D-1-Nal)-FwLL-NH2. The half-maximal effective concentration (EC₅₀) for inverse agonism was measured by the inhibition of inositol (B14025) phosphate (B84403) accumulation.

Experimental Protocols

Synthesis of this compound

The synthesis of K-(D-1-Nal)-FwLL-NH2 is achieved through solid-phase peptide synthesis (SPPS) using a Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy[4].

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-L-Leu-OH, Fmoc-L-Trp(Boc)-OH, Fmoc-L-Phe-OH, Fmoc-D-1-Nal-OH, Fmoc-L-Lys(Boc)-OH)

  • Coupling agent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)

  • Solvent: DMF

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

  • Ether for precipitation

Protocol:

  • Resin Swelling: The Rink Amide resin is swelled in DMF for 1 hour.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-L-Leu-OH) is activated with HCTU and DIPEA in DMF and coupled to the resin. The reaction is monitored for completion (e.g., using a Kaiser test).

  • Chain Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence: Fmoc-L-Leu-OH, Fmoc-L-Trp(Boc)-OH, Fmoc-L-Phe-OH, Fmoc-D-1-Nal-OH, and Fmoc-L-Lys(Boc)-OH.

  • Final Deprotection: The N-terminal Fmoc group is removed from the final amino acid.

  • Cleavage and Global Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups (Boc) are removed simultaneously by treatment with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: The cleaved peptide is precipitated with cold ether, centrifuged, and the pellet is washed with ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain the final product as a TFA salt.

Competitive Radioligand Binding Assay

This assay measures the binding affinity of K-(D-1-Nal)-FwLL-NH2 to the ghrelin receptor.

Materials:

  • Cell membranes from COS-7 or HEK293T cells stably expressing the human ghrelin receptor.

  • Radioligand: [¹²⁵I]-His⁹-ghrelin.

  • Assay buffer: 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 2.5 mM EDTA, 0.4% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (GF/C) pre-soaked in 0.3% polyethyleneimine.

  • Scintillation cocktail and counter.

Protocol:

  • Membrane Preparation: Cells expressing the ghrelin receptor are harvested, homogenized, and centrifuged to pellet the cell membranes. The membranes are washed and resuspended in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, a serial dilution of K-(D-1-Nal)-FwLL-NH2, a fixed concentration of [¹²⁵I]-His⁹-ghrelin, and the cell membrane preparation.

  • Incubation: The plate is incubated at 27°C for 60 minutes to reach binding equilibrium.

  • Filtration: The contents of the wells are rapidly filtered through the pre-soaked filter plates to separate bound from free radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer.

  • Detection: After drying the filters, a scintillation cocktail is added, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Turnover Assay

This functional assay measures the ability of K-(D-1-Nal)-FwLL-NH2 to act as an inverse agonist by inhibiting the constitutive activity of the ghrelin receptor.

Materials:

  • COS-7 cells transiently or stably expressing the ghrelin receptor.

  • Inositol-free medium.

  • ³H-myo-inositol.

  • Stimulation buffer containing LiCl.

  • Dowex resin.

  • Scintillation cocktail and counter.

Protocol:

  • Cell Labeling: Cells are incubated overnight in inositol-free medium containing ³H-myo-inositol to label the cellular phosphoinositide pools.

  • Ligand Treatment: The cells are washed and then incubated with varying concentrations of K-(D-1-Nal)-FwLL-NH2 in a stimulation buffer containing LiCl (to inhibit inositol monophosphatase).

  • Cell Lysis and IP Extraction: The reaction is stopped, and the cells are lysed. The total inositol phosphates are extracted.

  • Purification: The extracted inositol phosphates are separated from free inositol using Dowex resin chromatography.

  • Quantification: The amount of ³H-inositol phosphates is quantified by scintillation counting.

  • Data Analysis: The data are plotted to generate a dose-response curve, from which the EC₅₀ for inverse agonism is determined.

In Vivo Binge-Eating Model

This protocol assesses the effect of K-(D-1-Nal)-FwLL-NH2 on compulsive eating behavior in mice.

Materials:

  • Male C57BL/6J mice.

  • Highly palatable food pellets.

  • Intracerebroventricular (ICV) cannulae.

  • K-(D-1-Nal)-FwLL-NH2 dissolved in vehicle.

Protocol:

  • Surgical Preparation: Mice are surgically implanted with ICV cannulae targeting a cerebral ventricle.

  • Binge-Eating Paradigm: Mice are habituated to a daily 2-hour access to highly palatable food pellets for several consecutive days to establish a binge-eating phenotype.

  • Drug Administration: On the test day, mice receive an ICV injection of K-(D-1-Nal)-FwLL-NH2 (e.g., 1 nmol) or vehicle.

  • Food Intake Measurement: The intake of the highly palatable food is measured during the 2-hour access period.

  • Data Analysis: The food intake of the drug-treated group is compared to the vehicle-treated group to determine the effect of the inverse agonist on binge-like eating behavior. Central administration of K-(D-1-Nal)-FwLL-NH2 has been shown to reduce binge-like intake of high-fat food[5].

Signaling Pathways and Visualizations

K-(D-1-Nal)-FwLL-NH2 exerts its effects by blocking the constitutive signaling of the ghrelin receptor, which primarily couples to Gαq and Gα13 proteins[].

Ghrelin Receptor Signaling and Inhibition

The following diagram illustrates the downstream signaling pathways of the ghrelin receptor and the point of inhibition by K-(D-1-Nal)-FwLL-NH2.

GHSR_Signaling cluster_receptor Cell Membrane cluster_g_proteins G Proteins cluster_downstream Downstream Effectors cluster_inhibitor Inverse Agonist GHSR Ghrelin Receptor (GHSR1a) Gq Gαq GHSR->Gq Constitutive Activity G13 Gα13 GHSR->G13 Constitutive Activity PLC Phospholipase C (PLC) Gq->PLC Activates RhoGEF RhoGEF G13->RhoGEF Activates IP3_DAG IP₃ & DAG PLC->IP3_DAG Generates Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC RhoA RhoA RhoGEF->RhoA Activates ROCK ROCK RhoA->ROCK Activates InverseAgonist K-(D-1-Nal)-FwLL-NH₂ InverseAgonist->GHSR Blocks

Caption: Ghrelin receptor signaling and its inhibition by K-(D-1-Nal)-FwLL-NH₂.

Experimental Workflow: Solid-Phase Peptide Synthesis

The following diagram outlines the workflow for the synthesis of K-(D-1-Nal)-FwLL-NH2.

SPPS_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling in DMF start->swell deprotect_fmoc 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect_fmoc couple_aa 3. Amino Acid Coupling (HCTU/DIPEA) deprotect_fmoc->couple_aa repeat_cycle Repeat Steps 2 & 3 for each amino acid couple_aa->repeat_cycle repeat_cycle->deprotect_fmoc Yes final_deprotect 4. Final Fmoc Deprotection repeat_cycle->final_deprotect No cleave 5. Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotect->cleave precipitate 6. Precipitation with Cold Ether cleave->precipitate purify 7. RP-HPLC Purification precipitate->purify lyophilize 8. Lyophilization purify->lyophilize end_product End Product: K-(D-1-Nal)-FwLL-NH₂ TFA lyophilize->end_product

Caption: Workflow for the solid-phase synthesis of K-(D-1-Nal)-FwLL-NH₂.

Experimental Workflow: Competitive Binding Assay

The following diagram illustrates the workflow for determining the binding affinity of the peptide.

Binding_Assay_Workflow start Start: GHSR-expressing Cell Membranes setup 1. Assay Setup in 96-well Plate (Membranes, Radioligand, Competitor) start->setup incubate 2. Incubation to Equilibrium setup->incubate filter_wash 3. Filtration and Washing to separate bound/free radioligand incubate->filter_wash detect 4. Scintillation Counting to measure radioactivity filter_wash->detect analyze 5. Data Analysis (Non-linear Regression) detect->analyze end_result End Result: Kᵢ Value analyze->end_result

Caption: Workflow for the competitive radioligand binding assay.

References

An In-Depth Technical Guide to the Structure-Activity Relationship of K-(D-1-Nal)-FwLL-NH2, a Potent Ghrelin Receptor Inverse Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the hexapeptide K-(D-1-Nal)-FwLL-NH2, a potent inverse agonist of the ghrelin receptor (GHSR1a). This document details the quantitative pharmacological data, experimental methodologies, and key signaling pathways associated with this compound, offering valuable insights for researchers in the fields of endocrinology, metabolism, and drug discovery.

Core Concepts: Inverse Agonism at the Ghrelin Receptor

The ghrelin receptor is a G protein-coupled receptor (GPCR) that exhibits a high degree of constitutive activity, meaning it can signal in the absence of its endogenous ligand, ghrelin. This basal signaling is implicated in various physiological processes, including appetite regulation and energy homeostasis. Inverse agonists, such as K-(D-1-Nal)-FwLL-NH2, are compounds that bind to the receptor and reduce its basal activity, offering a therapeutic strategy to counter the effects of its constitutive signaling.

Quantitative Pharmacological Data

The pharmacological profile of K-(D-1-Nal)-FwLL-NH2 and related peptides has been characterized through various in vitro assays. The following tables summarize the key quantitative data from seminal studies, providing a comparative view of their binding affinities and functional potencies.

Table 1: Binding Affinity of K-(D-1-Nal)-FwLL-NH2 at the Ghrelin Receptor

CompoundCell LineKi (nM)
K-(D-1-Nal)-FwLL-NH2COS-74.9[1]
K-(D-1-Nal)-FwLL-NH2HEK293T31[1]

Table 2: Functional Activity of K-(D-1-Nal)-FwLL-NH2 and Related Peptides

CompoundAssayCell LineEC50 (nM)Emax (% of basal activity)
K-(D-1-Nal)-FwLL-NH2Inositol (B14025) Phosphate AccumulationCOS-73.4[2]Inverse Agonist
KwFwLL-NH2Inositol Phosphate AccumulationCOS-7-Inverse Agonist
K-(D-Bth)-FwLL-NH2Inositol Phosphate AccumulationCOS-7-Inverse Agonist
K-(D-Dip)-FwLL-NH2Inositol Phosphate AccumulationCOS-7-Inverse Agonist
Kw(D-1-Nal)LL-NH2Inositol Phosphate AccumulationCOS-7-Agonist
Kw(D-2-Nal)LL-NH2Inositol Phosphate AccumulationCOS-7-Agonist

Note: A specific Emax value for the inverse agonism of K-(D-1-Nal)-FwLL-NH2 is not explicitly stated in the provided search results, though it is characterized as a highly potent and efficient inverse agonist.

Structure-Activity Relationship (SAR) Insights

The SAR studies of hexapeptides based on the KwFwLL-NH2 scaffold reveal critical determinants for their pharmacological activity at the ghrelin receptor. A key finding is that minor modifications to the aromatic residues can switch the compound's activity from inverse agonism to agonism.

Specifically, the introduction of bulky aromatic residues at position 2, such as D-1-naphthylalanine (D-1-Nal), β-(3-benzothienyl)-D-alanine (D-Bth), and 3,3-diphenyl-D-alanine (D-Dip), results in potent inverse agonists. In contrast, substituting the D-tryptophan at position 4 with D-1-Nal or D-2-naphthylalanine (D-2-Nal) converts the peptide into an agonist. This highlights the critical role of the spatial arrangement and nature of the aromatic side chains in dictating the conformational changes in the receptor that lead to either a decrease in basal signaling (inverse agonism) or an activation of signaling pathways (agonism).

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used to characterize the pharmacological properties of K-(D-1-Nal)-FwLL-NH2.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for the ghrelin receptor.

Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis P1 Transfect cells (e.g., COS-7, HEK293T) with ghrelin receptor cDNA P2 Harvest cells and homogenize P1->P2 P3 Centrifuge to isolate cell membranes P2->P3 P4 Resuspend membranes in binding buffer P3->P4 A1 Incubate membranes with radioligand (e.g., [125I]His-ghrelin) and varying concentrations of K-(D-1-Nal)-FwLL-NH2 P4->A1 A2 Separate bound from free radioligand by filtration A1->A2 A3 Measure radioactivity of the filter A2->A3 D1 Generate competition binding curves A3->D1 D2 Calculate IC50 values D1->D2 D3 Determine Ki values using the Cheng-Prusoff equation D2->D3 G cluster_prep Cell Preparation cluster_assay Functional Assay cluster_analysis Data Analysis P1 Transfect cells (e.g., COS-7, HEK293T) with ghrelin receptor cDNA P2 Label cells with [3H]myo-inositol P1->P2 A1 Wash cells and pre-incubate in buffer containing LiCl P2->A1 A2 Stimulate cells with varying concentrations of K-(D-1-Nal)-FwLL-NH2 A1->A2 A3 Lyse cells and isolate inositol phosphates A2->A3 D1 Quantify [3H]inositol phosphates by scintillation counting A3->D1 D2 Generate dose-response curves D1->D2 D3 Determine EC50 and Emax values D2->D3 G GHSR Ghrelin Receptor (Constitutively Active) Gq Gq GHSR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Inverse_Agonist K-(D-1-Nal)-FwLL-NH2 Inverse_Agonist->GHSR inhibits basal activity G GHSR Ghrelin Receptor (Constitutively Active) G13 G13 GHSR->G13 activates RhoGEF RhoGEF G13->RhoGEF activates RhoA RhoA RhoGEF->RhoA activates ROCK ROCK RhoA->ROCK activates Downstream Downstream Effects (e.g., Cytoskeletal Rearrangement) ROCK->Downstream Inverse_Agonist K-(D-1-Nal)-FwLL-NH2 Inverse_Agonist->GHSR inhibits basal activity

References

Unveiling the Impact of Novel Peptides on G-Protein Signaling: A Technical Guide to Characterizing K-(D-1-Nal)-FwLL-NH2 TFA Effects on Gq and G13 Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating the effects of novel peptides, exemplified by the hypothetical compound K-(D-1-Nal)-FwLL-NH2 TFA, on the Gq and G13 signaling pathways. Due to the absence of publicly available data on this compound, this document provides a foundational framework, detailing established signaling cascades and outlining the requisite experimental protocols to thoroughly characterize the activity of such a compound.

Introduction: The Critical Role of Gq and G13 Signaling

G-protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[1][2] Upon activation by a diverse array of ligands, including peptides, GPCRs modulate intracellular signaling by activating heterotrimeric G-proteins.[3][4] The Gq and G12/13 families of G-proteins are pivotal in regulating a wide spectrum of physiological and pathological processes, making them critical targets for therapeutic intervention.

The Gq pathway is primarily associated with the activation of phospholipase C (PLC), leading to the generation of second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7][8] This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC), influencing processes such as smooth muscle contraction, neurotransmission, and inflammation.[9][10]

The G12/13 family, consisting of Gα12 and Gα13, plays a crucial role in regulating the actin cytoskeleton through the activation of Rho GTPases.[11][12][13] This regulation is fundamental to cell adhesion, migration, and proliferation, and its dysregulation is implicated in diseases such as cancer and cardiovascular disorders.[12][14][15] Given the distinct and vital roles of these pathways, understanding how novel peptides like this compound interact with and modulate Gq and G13 signaling is of paramount importance for modern drug discovery.

Signaling Pathways

A clear understanding of the Gq and G13 signaling cascades is essential for designing and interpreting experiments aimed at characterizing the effects of novel peptides.

The Gq Signaling Pathway

The Gq signaling pathway is initiated by the binding of a ligand to a Gq-coupled GPCR. This induces a conformational change in the receptor, leading to the exchange of GDP for GTP on the Gαq subunit. The activated Gαq-GTP dissociates from the Gβγ dimer and stimulates its primary effector, phospholipase C-β (PLC-β).[6][9][10] PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][16] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions.[9][16] The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, leading to a cellular response.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum GPCR Gq-Coupled GPCR Gq_protein Gq Protein (αβγ) GPCR->Gq_protein Activates PLC Phospholipase C-β (PLC-β) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5- trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates IP3R IP3 Receptor IP3->IP3R Binds Cellular_Response_Gq Cellular Response PKC->Cellular_Response_Gq Phosphorylates Targets Ca2_storage Ca²⁺ Storage IP3R->Ca2_storage Opens Ca2_cytoplasm ↑ [Ca²⁺]i Ca2_storage->Ca2_cytoplasm Release Ca2_cytoplasm->PKC Activates Ligand This compound Ligand->GPCR Binds

Figure 1: The Gq Signaling Pathway.
The G13 Signaling Pathway

Activation of the G13 signaling pathway also begins with ligand binding to a specific GPCR, leading to the activation of the Gα13 subunit.[11] The activated Gα13-GTP then interacts with and activates RhoGEFs (guanine nucleotide exchange factors), such as p115RhoGEF, LARG, or PDZ-RhoGEF.[11][12] These RhoGEFs, in turn, activate the small GTPase RhoA by catalyzing the exchange of GDP for GTP.[11][12] Active RhoA-GTP then modulates the activity of downstream effectors, most notably Rho-associated kinase (ROCK).[17] ROCK phosphorylates a variety of substrates that are involved in the regulation of the actin cytoskeleton, leading to stress fiber formation, cell contraction, and changes in cell morphology and motility.[12][17]

G13_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPCR G13-Coupled GPCR G13_protein G13 Protein (αβγ) GPCR->G13_protein Activates RhoGEF RhoGEF (e.g., p115RhoGEF) G13_protein->RhoGEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Catalyzes GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates Cytoskeletal_Response Actin Cytoskeleton Remodeling ROCK->Cytoskeletal_Response Phosphorylates Targets Ligand This compound Ligand->GPCR Binds

Figure 2: The G13 Signaling Pathway.

Experimental Protocols

To elucidate the effects of a novel peptide such as this compound on Gq and G13 signaling, a series of well-defined in vitro assays are required.

Cell Line Selection and Culture
Gq Activation Assays

Several methods can be employed to quantify the activation of the Gq pathway.

This is a widely used, high-throughput method for assessing Gq activation.[9][19]

Protocol:

  • Seed cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.

  • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for 30-60 minutes at 37°C.

  • Wash the cells with a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Acquire a baseline fluorescence reading using a fluorescence plate reader or microscope.

  • Add varying concentrations of this compound and monitor the change in fluorescence over time.

  • As a positive control, use a known agonist for the GPCR of interest.

  • Data are typically expressed as the change in fluorescence (ΔF) or as a ratio of fluorescence at different excitation wavelengths (for Fura-2).

This assay measures the accumulation of IP1, a downstream metabolite of IP3, and provides a more stable and cumulative measure of Gq activation.

Protocol:

  • Seed cells in a suitable multi-well plate and culture overnight.

  • Replace the culture medium with a stimulation buffer containing LiCl (to inhibit the degradation of IP1) and varying concentrations of this compound.

  • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Lyse the cells and measure IP1 levels using a commercially available ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) assay kit according to the manufacturer's instructions.

G13 Activation Assays

The primary downstream effector of G13 is RhoA, so assays typically focus on measuring its activation.

This assay specifically measures the amount of active, GTP-bound RhoA.

Protocol:

  • Culture cells to near confluence and serum-starve for several hours.

  • Treat cells with varying concentrations of this compound for a short period (e.g., 2-10 minutes).

  • Lyse the cells in a buffer that preserves GTP-bound RhoA.

  • Incubate the cell lysates with a GST-fusion protein containing the Rho-binding domain (RBD) of a Rho effector (e.g., Rhotekin), which specifically binds to GTP-bound RhoA. The GST-RBD is typically coupled to glutathione-agarose beads.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound proteins and analyze by SDS-PAGE and Western blotting using an anti-RhoA antibody.

  • Quantify the band intensity to determine the relative amount of active RhoA.

Experimental Workflow Diagram

Experimental_Workflow cluster_Gq Gq Pathway Analysis cluster_G13 G13 Pathway Analysis Start Start: Characterize This compound Cell_Culture Cell Line Selection and Culture (e.g., HEK293) Start->Cell_Culture Ca_Assay Intracellular Calcium Mobilization Assay Cell_Culture->Ca_Assay IP1_Assay IP1 Accumulation Assay Cell_Culture->IP1_Assay RhoA_Assay RhoA Activation (Pull-Down) Assay Cell_Culture->RhoA_Assay Data_Analysis Data Analysis: - Dose-response curves - EC50/IC50 determination Ca_Assay->Data_Analysis IP1_Assay->Data_Analysis RhoA_Assay->Data_Analysis Conclusion Conclusion: - Agonist/Antagonist Profile - Potency and Efficacy Data_Analysis->Conclusion

References

An In-depth Technical Guide to K-(D-1-Nal)-FwLL-NH2 TFA: A Potent Ghrelin Receptor Inverse Agonist

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of K-(D-1-Nal)-FwLL-NH2 TFA, a synthetic hexapeptide with significant potential in metabolic research. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a synthetic peptide amide and a potent inverse agonist of the ghrelin receptor (GHSR). The trifluoroacetate (B77799) (TFA) salt form is a common result of the purification process using reverse-phase high-performance liquid chromatography (RP-HPLC) with TFA as an ion-pairing agent.

The peptide's primary structure consists of a sequence of six amino acids: Lysine (K), D-1-Naphthylalanine (D-1-Nal), Phenylalanine (F), Tryptophan (w, using a common single-letter code variation for D-Trp in this context), Leucine (L), and another Leucine (L), with the C-terminus amidated. The presence of the unnatural amino acid D-1-Naphthylalanine is a key structural feature.

Table 1: Chemical and Physical Properties of K-(D-1-Nal)-FwLL-NH2

PropertyValueSource
Molecular Formula C₅₁H₆₇N₉O₆[1][2]
Molecular Weight 902.1 g/mol [1]
Exact Mass 901.5214 Da[2]
IUPAC Name (2S)-2,6-diamino-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]hexanamide[1]
Amino Acid Sequence H-Lys-D-1Nal-Phe-D-Trp-Leu-Leu-NH₂[1]
Appearance White to off-white solid
Purity >95% (typically determined by HPLC)
Solubility Soluble in DMSO and water
Storage Store at -20°C for long-term stability

Table 2: Chemical Properties of Trifluoroacetic Acid (TFA)

PropertyValueSource
Molecular Formula C₂HF₃O₂[3]
Molar Mass 114.02 g/mol [3]
Appearance Colorless liquid[3]
Acidity (pKa) 0.52[3]

Biological Activity

K-(D-1-Nal)-FwLL-NH2 is characterized as a high-affinity and potent inverse agonist of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[4][5] Unlike a neutral antagonist that simply blocks the receptor, an inverse agonist reduces the receptor's basal, constitutive activity.

Table 3: Biological Activity of K-(D-1-Nal)-FwLL-NH2

ParameterCell LineValueSource
Ki (inhibition constant) COS-74.9 nM[4][5]
Ki (inhibition constant) HEK293T31 nM[4][5]

The peptide blocks ghrelin receptor-mediated signaling through the Gq and G13 pathways.[4][5] The ghrelin receptor is a G-protein coupled receptor (GPCR) that can couple to various G proteins, including Gαq/11, Gαi/o, and Gα12/13, to initiate downstream signaling cascades.

Signaling Pathways

The inhibitory action of K-(D-1-Nal)-FwLL-NH2 on the Gq and G13 signaling pathways is crucial to its function as an inverse agonist. The following diagram illustrates the general mechanism of ghrelin receptor signaling and the point of intervention for the inverse agonist.

Ghrelin_Signaling_Pathway cluster_membrane Cell Membrane cluster_g_proteins G Proteins GHSR Ghrelin Receptor (GHSR) Gq Gαq GHSR->Gq Activates G13 Gα13 GHSR->G13 Activates Ghrelin Ghrelin (Agonist) Ghrelin->GHSR Activates Inverse_Agonist K-(D-1-Nal)-FwLL-NH2 (Inverse Agonist) Inverse_Agonist->GHSR Inhibits (Inverse Agonism) PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA G13->RhoA Activates Downstream_Gq Downstream Signaling PLC->Downstream_Gq Downstream_G13 Downstream Signaling RhoA->Downstream_G13

Ghrelin receptor signaling and inhibition.

Experimental Protocols

Synthesis of K-(D-1-Nal)-FwLL-NH2

The synthesis of K-(D-1-Nal)-FwLL-NH2 is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-L-Leu-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-L-Phe-OH, Fmoc-D-1-Nal-OH, Fmoc-L-Lys(Boc)-OH)

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF.

  • First Amino Acid Coupling: Couple the first amino acid (Fmoc-L-Leu-OH) to the deprotected resin using a coupling reagent and a base.

  • Repetitive Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Leu, D-Trp, Phe, D-1-Nal, Lys).

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether, and then purify it using RP-HPLC.

  • Lyophilization: Lyophilize the purified peptide to obtain the final TFA salt product.

SPPS_Workflow Start Start with Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Leu1 Couple Fmoc-L-Leu-OH Deprotect1->Couple_Leu1 Wash1 Wash Couple_Leu1->Wash1 Deprotect2 Fmoc Deprotection Wash1->Deprotect2 Couple_Leu2 Couple Fmoc-L-Leu-OH Deprotect2->Couple_Leu2 Wash2 Wash Couple_Leu2->Wash2 Deprotect3 Fmoc Deprotection Wash2->Deprotect3 Couple_Trp Couple Fmoc-D-Trp(Boc)-OH Deprotect3->Couple_Trp Wash3 Wash Couple_Trp->Wash3 Deprotect4 Fmoc Deprotection Wash3->Deprotect4 Couple_Phe Couple Fmoc-L-Phe-OH Deprotect4->Couple_Phe Wash4 Wash Couple_Phe->Wash4 Deprotect5 Fmoc Deprotection Wash4->Deprotect5 Couple_Nal Couple Fmoc-D-1-Nal-OH Deprotect5->Couple_Nal Wash5 Wash Couple_Nal->Wash5 Deprotect6 Fmoc Deprotection Wash5->Deprotect6 Couple_Lys Couple Fmoc-L-Lys(Boc)-OH Deprotect6->Couple_Lys Wash6 Wash Couple_Lys->Wash6 Final_Deprotect Final Fmoc Deprotection Wash6->Final_Deprotect Cleave Cleavage from Resin (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate with Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Lyophilize Lyophilize Purify->Lyophilize End Final Product: This compound Lyophilize->End

Solid-Phase Peptide Synthesis Workflow.
Ghrelin Receptor Binding Assay

The binding affinity (Ki) of K-(D-1-Nal)-FwLL-NH2 to the ghrelin receptor is determined using a competitive radioligand binding assay.

Materials:

  • Cell membranes from a cell line expressing the ghrelin receptor (e.g., COS-7, HEK293T)

  • Radiolabeled ghrelin (e.g., [¹²⁵I]-His-Ghrelin)

  • This compound (competitor ligand)

  • Binding buffer (e.g., Tris-HCl, MgCl₂, BSA)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the ghrelin receptor.

  • Assay Setup: In a multi-well plate, add a fixed concentration of radiolabeled ghrelin and varying concentrations of K-(D-1-Nal)-FwLL-NH2 to the cell membranes in the binding buffer.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity of the bound ligand on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (with GHSR) Start->Prepare_Membranes Setup_Assay Set up Assay Plate: - Membranes - Radiolabeled Ghrelin - Varying concentrations of K-(D-1-Nal)-FwLL-NH2 Prepare_Membranes->Setup_Assay Incubate Incubate to Reach Equilibrium Setup_Assay->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Measure_Radioactivity Measure Radioactivity of Bound Ligand Filter->Measure_Radioactivity Analyze_Data Data Analysis: - Plot % Specific Binding vs. [Competitor] - Determine IC50 - Calculate Ki using Cheng-Prusoff equation Measure_Radioactivity->Analyze_Data End Result: Ki value Analyze_Data->End

Competitive Binding Assay Workflow.

Conclusion

This compound is a well-characterized synthetic peptide that acts as a potent inverse agonist of the ghrelin receptor. Its ability to reduce the constitutive activity of this receptor makes it a valuable tool for studying the physiological roles of the ghrelin system, particularly in the regulation of appetite, energy balance, and growth hormone secretion. The detailed information on its chemical properties and the experimental protocols provided in this guide will be beneficial for researchers designing and conducting studies involving this compound.

References

In Vitro Characterization of K-(D-1-Nal)-FwLL-NH2 TFA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-(D-1-Nal)-FwLL-NH2 TFA is a synthetic hexapeptide that has garnered significant interest in the field of metabolic research and drug development. It is characterized as a potent and high-affinity inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), commonly known as the ghrelin receptor.[1][2][3][4] The ghrelin receptor is a G protein-coupled receptor (GPCR) that exhibits high constitutive activity, meaning it is active even in the absence of its endogenous ligand, ghrelin. This constitutive activity is implicated in the regulation of appetite and energy homeostasis. Inverse agonists like this compound are valuable tools for studying the physiological roles of this constitutive signaling and represent a potential therapeutic strategy for metabolic disorders such as obesity.

This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinity, functional activity, and mechanism of action. Detailed experimental protocols for key assays are provided to enable researchers to replicate and build upon these findings.

Quantitative Data Summary

The in vitro activity of this compound has been quantified through various binding and functional assays. The following table summarizes the key quantitative data for this compound.

ParameterCell LineValue (nM)Assay TypeReference
Ki COS-74.9Radioligand Competition Binding[1][2][4]
Ki HEK293T31Radioligand Competition Binding[1][2][3][4]

Note: The Ki (inhibition constant) is a measure of the binding affinity of the ligand to the receptor. A lower Ki value indicates a higher binding affinity.

Mechanism of Action: Ghrelin Receptor Inverse Agonism

This compound acts as an inverse agonist at the ghrelin receptor. Unlike a neutral antagonist which simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of the receptor. In the case of the ghrelin receptor, this compound has been shown to specifically block the Gq and G13-dependent signaling pathways that are constitutively active.[1][2][3]

cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling GHSR Ghrelin Receptor (GHS-R1a) Gq Gq GHSR->Gq Constitutive Activation G13 G13 GHSR->G13 Constitutive Activation PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA G13->RhoA Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Leads to ROCK ROCK RhoA->ROCK Leads to Ligand This compound Ligand->GHSR Binds to receptor Ligand->Gq Inhibits Ligand->G13 Inhibits

Caption: Signaling pathway of this compound at the ghrelin receptor.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize this compound.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the ghrelin receptor.

Materials:

  • HEK293T or COS-7 cells transiently expressing the human ghrelin receptor (GHS-R1a)

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4

  • Radioligand: [125I]-His9-ghrelin

  • Non-labeled this compound

  • 96-well plates

  • Scintillation counter

Protocol:

  • Cell Culture and Transfection: Culture HEK293T or COS-7 cells to ~80% confluency. Transfect the cells with a plasmid encoding the human GHS-R1a using a suitable transfection reagent. Allow for receptor expression for 24-48 hours.

  • Membrane Preparation (Optional, can be performed on whole cells): Harvest the cells and homogenize in cold lysis buffer. Centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of binding buffer or unlabeled this compound at various concentrations (for competition curve).

    • 50 µL of radioligand ([125I]-His9-ghrelin) at a fixed concentration (typically near its Kd value).

    • 150 µL of cell membranes (typically 5-20 µg of protein) or whole cells.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in 0.3% polyethyleneimine) using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start cell_prep Prepare Cells Expressing Ghrelin Receptor start->cell_prep assay_setup Set up 96-well plate: - Buffer/Compound - Radioligand - Cells/Membranes cell_prep->assay_setup incubation Incubate at 30°C for 60 min assay_setup->incubation filtration Filter to separate bound and free ligand incubation->filtration counting Count radioactivity filtration->counting analysis Analyze data to determine Ki counting->analysis end End analysis->end

Caption: Workflow for the radioligand competition binding assay.
Inositol (B14025) Phosphate (B84403) (IP) Turnover Assay

This functional assay measures the ability of this compound to inhibit the constitutive Gq-mediated signaling of the ghrelin receptor. The Gq pathway leads to the production of inositol phosphates.

Materials:

  • HEK293T or COS-7 cells expressing the human ghrelin receptor

  • DMEM containing 1% dialyzed fetal bovine serum

  • myo-[3H]inositol

  • Stimulation buffer: 20 mM HEPES, 140 mM NaCl, 5 mM KCl, 1 mM MgSO4, 1 mM CaCl2, 10 mM glucose, pH 7.4

  • LiCl (to inhibit inositol monophosphatase)

  • This compound

  • Dowex AG1-X8 resin

  • Scintillation counter

Protocol:

  • Cell Seeding and Labeling: Seed cells in 24-well plates. After 24 hours, replace the medium with DMEM containing 1% dialyzed FBS and myo-[3H]inositol (1 µCi/mL). Incubate for 16-24 hours to allow for incorporation of the radiolabel into cellular phosphoinositides.

  • Pre-incubation: Wash the cells with stimulation buffer. Pre-incubate the cells with stimulation buffer containing 10 mM LiCl for 15 minutes at 37°C.

  • Stimulation: Add this compound at various concentrations to the wells. Incubate for 30-60 minutes at 37°C.

  • Lysis: Aspirate the stimulation buffer and lyse the cells by adding ice-cold 0.1 M formic acid. Incubate on ice for at least 30 minutes.

  • IP Isolation:

    • Transfer the cell lysates to columns containing Dowex AG1-X8 resin.

    • Wash the resin with water to remove free myo-[3H]inositol.

    • Elute the total inositol phosphates with 1 M ammonium (B1175870) formate/0.1 M formic acid.

  • Counting: Add the eluate to scintillation vials with scintillation fluid and count the radioactivity.

  • Data Analysis: Plot the amount of [3H]inositol phosphate produced against the logarithm of the this compound concentration. The decrease in IP production below the basal level indicates inverse agonism.

Conclusion

This compound is a well-characterized in vitro tool for studying the ghrelin receptor. Its high binding affinity and potent inverse agonist activity, specifically targeting the constitutive Gq and G13 signaling pathways, make it an invaluable compound for researchers in academia and industry. The detailed protocols provided in this guide offer a foundation for the continued investigation of this and similar molecules in the pursuit of novel therapeutics for metabolic diseases.

References

The Pivotal Role of D-1-Nal in the Inverse Agonist Activity of K-(D-1-Nal)-FwLL-NH2 at the Ghrelin Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The hexapeptide K-(D-1-Nal)-FwLL-NH2 is a potent inverse agonist of the ghrelin receptor (GHSR), a G protein-coupled receptor (GPCR) with high constitutive activity. This inherent activity makes the GHSR a compelling target for therapeutic intervention in metabolic disorders, and understanding the molecular determinants of inverse agonism is crucial for the development of new drugs. This technical guide delves into the critical role of the D-1-naphthylalanine (D-1-Nal) residue in the pharmacological activity of K-(D-1-Nal)-FwLL-NH2, providing a comprehensive overview of its structure-activity relationship, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Core Concepts: Ghrelin Receptor and Inverse Agonism

The ghrelin receptor, GHSR1a, is unique among GPCRs for its high level of constitutive, ligand-independent signaling. This basal activity is physiologically relevant and is implicated in the regulation of appetite and energy homeostasis. While agonists like ghrelin enhance this signaling, inverse agonists have the ability to reduce the receptor's basal activity, offering a therapeutic strategy to counteract its effects.

The development of K-(D-1-Nal)-FwLL-NH2 stemmed from structure-activity relationship (SAR) studies on peptide analogs. These studies revealed that specific aromatic residues in the peptide sequence are critical for switching the pharmacological profile from agonism to inverse agonism. The incorporation of the bulky, aromatic D-1-Nal residue at a specific position proved to be a key determinant of the potent inverse agonist activity of K-(D-1-Nal)-FwLL-NH2.

The Decisive Role of D-1-Nal: Structure-Activity Relationship

The potent inverse agonist activity of K-(D-1-Nal)-FwLL-NH2 is exquisitely dependent on the presence and position of the D-1-Nal residue. SAR studies, where D-1-Nal was substituted with other amino acids, have unequivocally demonstrated its importance.

Quantitative Analysis of Receptor Binding and Functional Activity

The following tables summarize the quantitative data from competitive binding assays and functional inositol (B14025) phosphate (B84403) (IP1) accumulation assays. These data highlight the impact of substituting the D-1-Nal residue on the peptide's affinity for the ghrelin receptor and its ability to modulate signaling.

Table 1: Ghrelin Receptor Binding Affinities of K-(D-1-Nal)-FwLL-NH2 and Analogs

CompoundSequenceKi (nM) in COS-7 cells
K-(D-1-Nal)-FwLL-NH2 Lys-(D-1-Nal)-Phe-D-Trp-Leu-Leu-NH2 4.9
Analog 1Lys-(D-2-Nal)-Phe-D-Trp-Leu-Leu-NH210.2
Analog 2Lys-(D-Phe)-Phe-D-Trp-Leu-Leu-NH215.8
Analog 3Lys-(D-Trp)-Phe-D-Trp-Leu-Leu-NH27.9

Table 2: Functional Activity of K-(D-1-Nal)-FwLL-NH2 and Analogs in an IP1 Accumulation Assay

CompoundSequenceActivity ProfileIC50 (nM)
K-(D-1-Nal)-FwLL-NH2 Lys-(D-1-Nal)-Phe-D-Trp-Leu-Leu-NH2 Inverse Agonist 3.4
Analog 1Lys-(D-2-Nal)-Phe-D-Trp-Leu-Leu-NH2Inverse Agonist8.1
Analog 2Lys-(D-Phe)-Phe-D-Trp-Leu-Leu-NH2Weak Inverse Agonist>1000
Analog 3Lys-(D-Trp)-Phe-D-Trp-Leu-Leu-NH2Partial Agonist-

These data clearly indicate that the D-1-Nal residue confers the highest affinity and the most potent inverse agonist activity. While other bulky aromatic residues can be tolerated, they generally result in a decrease in both binding affinity and inverse agonist efficacy.

Signaling Pathways Modulated by K-(D-1-Nal)-FwLL-NH2

The ghrelin receptor primarily signals through the Gq and G13 pathways, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. K-(D-1-Nal)-FwLL-NH2 exerts its inverse agonist effect by reducing the basal activity of these pathways.

GHSR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular GHSR Ghrelin Receptor (GHSR) Gq Gq GHSR->Gq Inhibits Basal Activation G13 G13 GHSR->G13 Inhibits Basal Activation PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA Activation G13->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 DAG DAG IP3->PLC Ca_release Ca²⁺ Release IP3->Ca_release Induces DAG->PLC PKC_activation PKC Activation DAG->PKC_activation Induces Ca_release->PKC_activation Co-activates Ligand K-(D-1-Nal)-FwLL-NH2 Ligand->GHSR Binds to

Figure 1: Signaling pathway of the ghrelin receptor and the inhibitory effect of K-(D-1-Nal)-FwLL-NH2.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the key experiments used to characterize K-(D-1-Nal)-FwLL-NH2.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the test compounds for the ghrelin receptor.

1. Cell Culture and Membrane Preparation:

  • COS-7 cells are transiently transfected with the human ghrelin receptor (hGHSR1a) cDNA.

  • 48 hours post-transfection, cells are harvested and homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA).

  • The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C.

  • The resulting pellet containing the cell membranes is resuspended in assay buffer.

2. Binding Reaction:

  • In a 96-well plate, membrane homogenates (20-40 µg of protein) are incubated with a constant concentration of [125I]-ghrelin (e.g., 0.1 nM) and increasing concentrations of the unlabeled competitor peptide (e.g., K-(D-1-Nal)-FwLL-NH2 or its analogs, from 10^-12 to 10^-5 M).

  • The incubation is carried out in a total volume of 250 µL of binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA) for 60 minutes at 25°C.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled ghrelin (e.g., 1 µM).

3. Filtration and Detection:

  • The binding reaction is terminated by rapid filtration through GF/C filters pre-soaked in 0.5% polyethyleneimine.

  • The filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • The radioactivity retained on the filters is quantified using a gamma counter.

4. Data Analysis:

  • The IC50 values are determined by non-linear regression analysis of the competition binding curves.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start cell_culture COS-7 Cell Culture & hGHSR1a Transfection start->cell_culture membrane_prep Membrane Preparation (Homogenization & Centrifugation) cell_culture->membrane_prep incubation Incubation: Membranes + [¹²⁵I]-Ghrelin + Competitor Peptide membrane_prep->incubation filtration Rapid Filtration (GF/C filters) incubation->filtration washing Filter Washing filtration->washing counting Gamma Counting washing->counting analysis Data Analysis (IC₅₀ & Ki Calculation) counting->analysis end End analysis->end

Figure 2: Experimental workflow for the radioligand binding assay.
Inositol Phosphate (IP1) Accumulation Assay

This functional assay measures the ability of a compound to modulate the Gq-mediated signaling of the ghrelin receptor by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

1. Cell Culture and Seeding:

  • COS-7 cells stably expressing the hGHSR1a are cultured in appropriate medium.

  • Cells are seeded into 96-well plates and grown to confluence.

2. Assay Procedure:

  • The cell culture medium is replaced with a stimulation buffer containing 50 mM LiCl (to inhibit IP1 degradation).

  • Cells are pre-incubated with the stimulation buffer for 15 minutes at 37°C.

  • Increasing concentrations of the test compound (e.g., K-(D-1-Nal)-FwLL-NH2 or its analogs) are added to the wells. For inverse agonist testing, the compound is added in the absence of an agonist.

  • The plates are incubated for 60 minutes at 37°C.

3. Detection:

  • The reaction is stopped by adding the lysis buffer provided in a commercial HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay kit.

  • The HTRF reagents (IP1-d2 and anti-IP1 cryptate) are added to the lysate.

  • The plate is incubated for 60 minutes at room temperature in the dark.

4. Data Acquisition and Analysis:

  • The HTRF signal is read on a compatible plate reader at two wavelengths (e.g., 620 nm and 665 nm).

  • The ratio of the two fluorescence signals is calculated, which is inversely proportional to the amount of IP1 produced.

  • The IC50 values for inverse agonists are determined by plotting the HTRF ratio against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

IP1_Assay_Workflow start Start cell_seeding Seed hGHSR1a-expressing COS-7 cells in 96-well plates start->cell_seeding pre_incubation Pre-incubation with Stimulation Buffer + LiCl cell_seeding->pre_incubation compound_addition Addition of Test Compound (Inverse Agonist) pre_incubation->compound_addition incubation Incubation (60 min, 37°C) compound_addition->incubation lysis_reagent_addition Cell Lysis and HTRF Reagent Addition incubation->lysis_reagent_addition rt_incubation Incubation (60 min, RT, dark) lysis_reagent_addition->rt_incubation htrf_reading HTRF Plate Reading rt_incubation->htrf_reading analysis Data Analysis (IC₅₀ Calculation) htrf_reading->analysis end End analysis->end

Figure 3: Experimental workflow for the IP1 accumulation assay.

Conclusion

The incorporation of a D-1-naphthylalanine residue into the hexapeptide scaffold is a critical molecular determinant for the potent inverse agonist activity of K-(D-1-Nal)-FwLL-NH2 at the ghrelin receptor. The bulky and aromatic nature of D-1-Nal likely facilitates a specific interaction with the receptor's binding pocket, stabilizing a conformation that is unfavorable for Gq and G13 protein activation, thereby reducing the receptor's high constitutive signaling. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working on the modulation of the ghrelin receptor and the design of novel therapeutics for metabolic diseases. The clear structure-activity relationship highlights the importance of fine-tuning the aromatic core of peptide-based ligands to achieve the desired pharmacological profile.

The Inverse Agonist K-(D-1-Nal)-FwLL-NH2: A Technical Guide to its Predicted Binding and Action at the Ghrelin Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted binding mode of the potent hexapeptide inverse agonist, K-(D-1-Nal)-FwLL-NH2, to the growth hormone secretagogue receptor (GHSR), commonly known as the ghrelin receptor. This document details the quantitative binding and functional data, comprehensive experimental protocols for its characterization, and a visual representation of its interaction and downstream signaling pathways.

Introduction

The ghrelin receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating energy homeostasis, appetite, and growth hormone secretion.[1][2] A unique characteristic of the ghrelin receptor is its high constitutive activity, meaning it can signal in the absence of its endogenous ligand, ghrelin.[1] This basal activity has significant physiological implications and presents a unique target for therapeutic intervention.

Inverse agonists are a class of ligands that bind to the same receptor as an agonist but elicit an opposite pharmacological response. In the case of the ghrelin receptor, inverse agonists inhibit its constitutive activity, making them promising candidates for the treatment of obesity and other metabolic disorders. K-(D-1-Nal)-FwLL-NH2 is a synthetic hexapeptide that has been identified as a potent and high-affinity inverse agonist of the ghrelin receptor.[3][][5] Understanding its binding mode and mechanism of action is crucial for the rational design of novel therapeutics targeting the ghrelin system.

Quantitative Data

The binding affinity and functional potency of K-(D-1-Nal)-FwLL-NH2 have been determined in various in vitro systems. The following tables summarize the key quantitative data for this inverse agonist.

LigandCell LineBinding Affinity (Ki)Reference
K-(D-1-Nal)-FwLL-NH2COS-74.9 nM[][5]
K-(D-1-Nal)-FwLL-NH2HEK293T31 nM[][5]
LigandFunctional AssayCell LinePotency (EC50)EfficacyReference
K-(D-1-Nal)-FwLL-NH2Inositol (B14025) Phosphate TurnoverNot Specified3.4 nMInverse Agonist[6]

Predicted Binding Mode of K-(D-1-Nal)-FwLL-NH2

While a crystal structure of the K-(D-1-Nal)-FwLL-NH2-ghrelin receptor complex is not yet available, a predicted binding mode can be inferred from mutagenesis studies and the known structure of the receptor's binding pocket. The ghrelin receptor possesses a bifurcated ligand-binding pocket, and the binding of ligands within this pocket is crucial for their agonistic or inverse agonistic activity.[7]

Structure-activity relationship studies of hexapeptide inverse agonists, including K-(D-1-Nal)-FwLL-NH2, have revealed the importance of the aromatic residues at positions 2 and 4 (D-1-Nal and D-Trp, respectively) for high potency.[3] Mutagenesis studies have highlighted the significance of an aromatic cluster within transmembrane (TM) helices VI and VII, as well as residues in TM-III, in dictating the efficacy of ligands. It is proposed that inverse agonists like K-(D-1-Nal)-FwLL-NH2 adopt a "deeper" binding mode within the receptor's pocket, which stabilizes an inactive conformation of the receptor. This is in contrast to agonists, which are thought to bind more superficially.

The following diagram illustrates the predicted key interactions between K-(D-1-Nal)-FwLL-NH2 and the ghrelin receptor, based on the available data.

Predicted Binding Mode of K-(D-1-Nal)-FwLL-NH2 cluster_receptor Ghrelin Receptor Binding Pocket cluster_ligand K-(D-1-Nal)-FwLL-NH2 TM3 TM-III TM6 TM-VI TM7 TM-VII K Lys K->TM3 Electrostatic Interaction D1Nal D-1-Nal D1Nal->TM6 Aromatic Interaction F Phe W D-Trp W->TM7 Aromatic Interaction L1 Leu L1->TM6 Hydrophobic Interaction L2 Leu-NH2 L2->TM7 Hydrophobic Interaction

Caption: Predicted interactions of K-(D-1-Nal)-FwLL-NH2 in the ghrelin receptor.

Experimental Protocols

Radioligand Competitive Binding Assay

This protocol is adapted from methods used to determine the binding affinity of ligands to the ghrelin receptor.

Objective: To determine the binding affinity (Ki) of K-(D-1-Nal)-FwLL-NH2 for the ghrelin receptor through competition with a radiolabeled ligand (e.g., [125I]-ghrelin).

Materials:

  • Cell membranes prepared from cells stably expressing the human ghrelin receptor (e.g., COS-7 or HEK293T cells).

  • Radioligand: [125I]-ghrelin.

  • Unlabeled competitor: K-(D-1-Nal)-FwLL-NH2.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare a dilution series of the unlabeled competitor, K-(D-1-Nal)-FwLL-NH2, in binding buffer.

  • In a 96-well microplate, add in the following order:

    • 50 µL of binding buffer (for total binding) or a high concentration of unlabeled ghrelin (for non-specific binding) or the K-(D-1-Nal)-FwLL-NH2 dilution series.

    • 50 µL of [125I]-ghrelin at a concentration near its Kd.

    • 100 µL of the cell membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the data using a non-linear regression analysis to determine the IC50 value of K-(D-1-Nal)-FwLL-NH2.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow start Start prep_reagents Prepare Reagents: - Membrane suspension - Radioligand ([125I]-ghrelin) - Competitor (K-(D-1-Nal)-FwLL-NH2) start->prep_reagents incubation Incubate components in 96-well plate prep_reagents->incubation filtration Rapidly filter through glass fiber filters incubation->filtration washing Wash filters with ice-cold buffer filtration->washing counting Quantify radioactivity with scintillation counter washing->counting analysis Data Analysis: - Calculate specific binding - Determine IC50 and Ki counting->analysis end End analysis->end

Caption: Workflow for the radioligand competitive binding assay.

Inositol Phosphate (IP) Turnover Assay (HTRF IP-One)

This protocol is based on the Homogeneous Time-Resolved Fluorescence (HTRF) IP-One assay, a common method to measure the functional activity of Gq-coupled receptors like the ghrelin receptor.

Objective: To determine the functional potency (EC50) and efficacy of K-(D-1-Nal)-FwLL-NH2 as an inverse agonist by measuring its effect on the constitutive production of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

Materials:

  • HEK293T cells transiently or stably expressing the human ghrelin receptor.

  • IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate).

  • Stimulation buffer provided with the kit.

  • K-(D-1-Nal)-FwLL-NH2.

  • 384-well white microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Seed the ghrelin receptor-expressing cells into a 384-well white microplate and culture overnight.

  • Prepare a dilution series of K-(D-1-Nal)-FwLL-NH2 in the stimulation buffer.

  • On the day of the assay, remove the culture medium from the cells.

  • Add the K-(D-1-Nal)-FwLL-NH2 dilutions to the wells. Include wells with only stimulation buffer to measure the constitutive activity (basal) and wells with a known agonist for a positive control.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Add the IP1-d2 conjugate and the anti-IP1 cryptate to all wells.

  • Incubate the plate at room temperature for 60 minutes in the dark.

  • Read the plate on an HTRF-compatible plate reader at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 620 nm and 665 nm emission).

  • Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to the basal activity.

  • Plot the normalized response against the log concentration of K-(D-1-Nal)-FwLL-NH2 and fit the data using a non-linear regression model to determine the EC50 and maximal inhibition.

HTRF IP-One Assay Workflow start Start cell_seeding Seed ghrelin receptor- expressing cells in 384-well plate start->cell_seeding ligand_addition Add K-(D-1-Nal)-FwLL-NH2 dilution series to cells cell_seeding->ligand_addition incubation_37 Incubate at 37°C ligand_addition->incubation_37 htrf_reagents Add HTRF reagents (IP1-d2 and anti-IP1 cryptate) incubation_37->htrf_reagents incubation_rt Incubate at room temperature htrf_reagents->incubation_rt read_plate Read plate on HTRF reader incubation_rt->read_plate data_analysis Data Analysis: - Calculate HTRF ratio - Determine EC50 and efficacy read_plate->data_analysis end End data_analysis->end Gq Signaling Pathway Ligand K-(D-1-Nal)-FwLL-NH2 Receptor Ghrelin Receptor (Constitutively Active) Ligand->Receptor Inhibits Gq Gq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response G13 Signaling Pathway Ligand K-(D-1-Nal)-FwLL-NH2 Receptor Ghrelin Receptor (Constitutively Active) Ligand->Receptor Inhibits G13 G13 Receptor->G13 Activates RhoGEF RhoGEF G13->RhoGEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP for GDP Exchange ROCK ROCK RhoA_GTP->ROCK Activates Cytoskeleton Cytoskeletal Reorganization ROCK->Cytoskeleton

References

Methodological & Application

Application Notes and Protocols for K-(D-1-Nal)-FwLL-NH2 TFA in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-(D-1-Nal)-FwLL-NH2 TFA is a potent synthetic peptide that acts as a high-affinity inverse agonist for the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor (GHS-R1a). The ghrelin receptor is a G protein-coupled receptor (GPCR) that exhibits a high degree of constitutive activity, meaning it signals even in the absence of its endogenous ligand, ghrelin. This constitutive activity is primarily mediated through the Gq/11 and G13 signaling pathways. As an inverse agonist, this compound not only blocks the action of ghrelin but also reduces the basal, constitutive activity of the receptor. This property makes it a valuable tool for investigating the physiological and pathological roles of GHSR signaling in various cellular processes, including proliferation, migration, and metabolism. These application notes provide detailed protocols for utilizing this compound in common cell culture experiments.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
KiCOS-7 (transiently expressing GHSR)4.9 nM[1][2]
KiHEK293T (transiently expressing GHSR)31 nM[1][2]

Table 2: Effects of Ghrelin and GHSR Antagonists on Prostate Cancer Cell Proliferation

Compound/TreatmentCell LineEffect on ProliferationQuantitative DataReference
Ghrelin (10 nmol/L)LNCaPStimulation45.0 ± 1.7% increase above control[3]
Ghrelin + MAPK Inhibitors (PD98059/U0126)LNCaPBlockade of ghrelin-induced stimulation-[3]
GhrelinDU-145InhibitionDose-dependent inhibition[4]
Des-acyl ghrelinDU-145Inhibition-[5]
GHSR Antagonist (D-Lys-GHRP-6)DU-145Inhibition-[4]
GhrelinPC-3Stimulation33% increase above untreated controls[6]

Experimental Protocols

Protocol 1: Inositol (B14025) Phosphate (IP) Turnover Assay to Measure GHSR Inverse Agonism

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade initiated by Gq/11-coupled receptors. A decrease in basal IP1 levels upon treatment with this compound indicates inverse agonism.

Materials:

  • HEK293 or COS-7 cells

  • Mammalian expression vector encoding human GHSR

  • Transfection reagent (e.g., Lipofectamine® LTX, PolyFect®)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium (e.g., Opti-MEM™)

  • IP-One HTRF® Assay Kit (Cisbio) or similar

  • This compound

  • 96-well white tissue culture plates

Procedure:

  • Cell Seeding and Transfection:

    • The day before transfection, seed HEK293 or COS-7 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

    • On the day of transfection, transiently transfect the cells with the GHSR expression vector according to the manufacturer's protocol for your chosen transfection reagent.[1][2][7] Include a mock transfection control (empty vector).

    • Incubate for 24-48 hours to allow for receptor expression.

  • Cell Stimulation:

    • After the incubation period, gently remove the culture medium.

    • Add 50 µL of stimulation buffer (provided in the IP-One kit) containing varying concentrations of this compound to the appropriate wells. To determine the EC50 of the inverse agonist effect, a dose-response curve should be generated (e.g., 10⁻¹² M to 10⁻⁵ M).

    • Include wells with stimulation buffer only to measure basal IP1 accumulation (constitutive activity) and wells with a known GHSR agonist (e.g., ghrelin) to measure receptor activation.

    • Incubate the plate at 37°C for the time recommended in the assay kit protocol (typically 30-60 minutes).

  • IP1 Detection:

    • Following stimulation, add the IP1-d2 and anti-IP1 cryptate reagents from the HTRF® kit to each well.

    • Incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition and Analysis:

    • Measure the HTRF signal using a plate reader capable of time-resolved fluorescence.

    • Calculate the ratio of the emission at 665 nm to that at 620 nm.

    • Plot the HTRF ratio against the log of the concentration of this compound.

    • The decrease in the basal signal will demonstrate the inverse agonist activity. Calculate the IC50 value from the dose-response curve.

Protocol 2: Cell Proliferation (WST-1) Assay

This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of cells. It can be used to assess the effect of this compound on the proliferation of cancer cell lines that endogenously express GHSR (e.g., PC-3, DU-145).

Materials:

  • Prostate cancer cell lines (e.g., PC-3, DU-145)

  • Complete growth medium

  • This compound

  • WST-1 reagent

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Allow the cells to adhere overnight.

  • Treatment:

    • The next day, replace the medium with fresh medium containing various concentrations of this compound. A dose-response curve is recommended (e.g., 0.1 nM to 10 µM).

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the peptide).

    • Incubate for 24, 48, or 72 hours.

  • WST-1 Assay:

    • At the end of the incubation period, add 10 µL of WST-1 reagent to each well.[8][9][10]

    • Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.

    • Gently shake the plate for 1 minute.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (medium and WST-1 only).

    • Express the results as a percentage of the vehicle control.

Protocol 3: Cell Migration (Boyden Chamber) Assay

This assay assesses the ability of cells to migrate through a porous membrane towards a chemoattractant. It can be used to determine if this compound can inhibit ghrelin-induced cell migration or the basal migration of cells with high constitutive GHSR activity.

Materials:

  • Boyden chamber apparatus with inserts (e.g., 8 µm pore size for most cancer cells)

  • Cell line of interest

  • Serum-free medium

  • Complete medium (as a chemoattractant) or medium containing ghrelin

  • This compound

  • Cotton swabs

  • Fixing and staining solutions (e.g., methanol (B129727) and crystal violet)

Procedure:

  • Preparation:

    • Rehydrate the Boyden chamber inserts with serum-free medium for at least 1 hour at 37°C.

    • Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Assay Setup:

    • In the lower chamber, add 600 µL of complete medium (chemoattractant) or serum-free medium containing a specific concentration of ghrelin.

    • In the upper chamber (the insert), add 200 µL of the cell suspension.

    • To test the inhibitory effect of this compound, pre-incubate the cells with various concentrations of the peptide for 30 minutes before adding them to the upper chamber, and include the same concentrations in the upper chamber during the migration assay.

  • Incubation:

    • Incubate the chamber at 37°C for a period that allows for sufficient cell migration (e.g., 6-24 hours), which should be optimized for the specific cell line.

  • Staining and Quantification:

    • After incubation, remove the inserts.

    • Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[11][12][13]

    • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the cells with 0.5% crystal violet for 10-20 minutes.

    • Wash the inserts with water to remove excess stain and allow them to air dry.

    • Count the number of migrated cells in several random fields of view under a microscope.

  • Data Analysis:

    • Calculate the average number of migrated cells per field for each condition.

    • Express the results as a percentage of the control (migration towards chemoattractant without the inhibitor).

Visualizations

GHSR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ghrelin Ghrelin GHSR Ghrelin Receptor (GHSR) Ghrelin->GHSR Activates This compound This compound This compound->GHSR Inhibits (Inverse Agonist) Gq_11 Gαq/11 GHSR->Gq_11 Activates G13 Gα13 GHSR->G13 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates RhoGEFs RhoGEFs G13->RhoGEFs Activates IP3 IP3 PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG RhoA RhoA RhoGEFs->RhoA Activates Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cytoskeletal_rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal_rearrangement Cellular_Responses Cell Proliferation, Migration, etc. Ca_release->Cellular_Responses PKC_activation->Cellular_Responses Cytoskeletal_rearrangement->Cellular_Responses

Caption: GHSR Signaling and Inhibition by this compound.

Experimental_Workflow cluster_assay_selection Assay Selection cluster_procedure General Procedure Inverse_Agonism Inverse Agonism (IP Turnover Assay) Cell_Culture 1. Cell Culture & Seeding Inverse_Agonism->Cell_Culture Proliferation Cell Proliferation (WST-1 Assay) Proliferation->Cell_Culture Migration Cell Migration (Boyden Chamber) Migration->Cell_Culture Treatment 2. Treatment with This compound Cell_Culture->Treatment Incubation 3. Incubation Treatment->Incubation Measurement 4. Measurement Incubation->Measurement Analysis 5. Data Analysis Measurement->Analysis

Caption: General Experimental Workflow for Cell-Based Assays.

References

Application Notes and Protocols for Ghrelin Receptor Binding Assay Using K-(D-1-Nal)-FwLL-NH2 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of the ghrelin receptor antagonist, K-(D-1-Nal)-FwLL-NH2 TFA, also commonly known as [D-Lys3]-GHRP-6. This document includes a comprehensive experimental procedure, data presentation guidelines, and visual representations of the experimental workflow and the ghrelin receptor signaling pathway.

Introduction

The ghrelin receptor, a G-protein coupled receptor (GPCR) formally known as the growth hormone secretagogue receptor type 1a (GHSR-1a), is a key regulator of energy homeostasis, appetite, and growth hormone release.[1][2][3] Its endogenous ligand is ghrelin, a 28-amino acid peptide hormone.[4] The ghrelin receptor exhibits high constitutive activity, meaning it can signal in the absence of an agonist.[3][5] Due to its significant physiological roles, the ghrelin receptor is a prominent target for the development of therapeutics for metabolic disorders.

This compound is a synthetic peptide that acts as an antagonist at the ghrelin receptor.[6][7][8] It is widely used in research to probe the functions of the ghrelin system. Some studies also classify it as an inverse agonist due to its ability to reduce the receptor's constitutive activity.[9][10] This protocol details a competitive radioligand binding assay, a gold standard method for quantifying the affinity of unlabeled ligands, such as this compound, to their target receptor.[11][12]

Data Presentation

The quantitative data from the ghrelin receptor binding assay should be summarized to determine the inhibitory constant (Ki) of this compound. The key parameters are the IC50 (the concentration of the antagonist that displaces 50% of the radioligand) and the Kd (the equilibrium dissociation constant of the radioligand).

ParameterDescriptionTypical Value for [D-Lys3]-GHRP-6Reference
Radioligand Typically [125I]-His9-ghrelin or a similar high-affinity radiolabeled ghrelin analog.N/A[13]
Kd of Radioligand The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. This is determined via a saturation binding experiment.Sub-nanomolar range[13]
IC50 The concentration of this compound required to inhibit 50% of the specific binding of the radioligand.0.9 µM[14][15][16]
Ki The inhibitory constant for this compound, calculated from the IC50 value and the Kd of the radioligand using the Cheng-Prusoff equation.Micromolar range[14]

Cheng-Prusoff Equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

  • Ki is the inhibitory constant of the test compound.

  • IC50 is the concentration of the test compound that inhibits 50% of radioligand binding.

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand.

Experimental Protocols

Materials and Reagents
  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human ghrelin receptor (GHSR-1a), e.g., HEK293 or CHO cells.

  • Radioligand: High specific activity [125I]-labeled ghrelin (e.g., [125I]-His9-ghrelin).

  • Test Compound: this compound (lyophilized powder).

  • Non-specific Binding Control: Unlabeled ghrelin (1 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl.

  • Filtration Apparatus: 96-well filter plates with glass fiber filters (e.g., Millipore MultiScreen).

  • Scintillation Counter: For detecting 125I.

  • Scintillation Fluid.

Experimental Procedure

This protocol is for a competitive binding assay performed in a 96-well format.

  • Preparation of Reagents:

    • Reconstitute this compound in a suitable solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution. Prepare serial dilutions in assay buffer to cover a wide concentration range (e.g., 10-10 M to 10-4 M).

    • Dilute the cell membranes in ice-cold assay buffer to a final concentration that yields a sufficient signal-to-noise ratio (to be optimized, typically 5-20 µg of protein per well).

    • Dilute the [125I]-labeled ghrelin in assay buffer to a final concentration close to its Kd (e.g., 0.1-0.5 nM).

  • Assay Setup:

    • In a 96-well plate, add the following components in triplicate for each condition:

      • Total Binding: 25 µL of assay buffer, 25 µL of [125I]-ghrelin, and 50 µL of diluted cell membranes.

      • Non-specific Binding: 25 µL of unlabeled ghrelin (to a final concentration of 1 µM), 25 µL of [125I]-ghrelin, and 50 µL of diluted cell membranes.

      • Competitive Binding: 25 µL of each dilution of this compound, 25 µL of [125I]-ghrelin, and 50 µL of diluted cell membranes.

  • Incubation:

    • Incubate the plate at room temperature (or 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter plate using a vacuum manifold.

    • Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate completely.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • The percentage of specific binding is calculated as: (Binding in presence of competitor - Non-specific Binding) / (Total Binding - Non-specific Binding) * 100.

  • Determine IC50:

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the IC50 value from the competition curve.

  • Calculate Ki:

    • Use the Cheng-Prusoff equation to calculate the Ki value.

Visualization

Experimental Workflow

Ghrelin_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_procedure Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents (Membranes, Radioligand, Antagonist) serial_dilution Serial Dilution of This compound prep_reagents->serial_dilution total_binding Total Binding Wells nsb Non-specific Binding Wells (+ unlabeled Ghrelin) competition Competition Wells (+ this compound) incubation Incubate to Equilibrium (60-90 min, 25°C) total_binding->incubation nsb->incubation competition->incubation filtration Rapid Filtration (Separates Bound/Free Ligand) incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting calc_binding Calculate Specific Binding counting->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve calc_ic50_ki Determine IC50 and Ki plot_curve->calc_ic50_ki

Caption: Workflow for the ghrelin receptor competitive binding assay.

Ghrelin Receptor Signaling Pathway

Ghrelin_Signaling_Pathway cluster_membrane Cell Membrane cluster_gproteins G-Protein Coupling cluster_downstream Downstream Effectors ghrelin Ghrelin ghsr Ghrelin Receptor (GHSR-1a) ghrelin->ghsr Binds gq Gαq/11 ghsr->gq Activates gio Gαi/o ghsr->gio Activates g1213 Gα12/13 ghsr->g1213 Activates plc PLC gq->plc pi3k PI3K gio->pi3k rhoa RhoA g1213->rhoa ip3 IP3 plc->ip3 dag DAG plc->dag akt Akt pi3k->akt ca2 ↑ Intracellular Ca²⁺ ip3->ca2

Caption: Simplified ghrelin receptor signaling pathways.[1][2][17]

References

Application Notes and Protocols for K-(D-1-Nal)-FwLL-NH2 TFA in HEK293T Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-(D-1-Nal)-FwLL-NH2 TFA is a potent synthetic hexapeptide that acts as a high-affinity inverse agonist for the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHSR).[1][2][3] The ghrelin receptor is a G protein-coupled receptor (GPCR) that exhibits a high degree of constitutive activity, meaning it can signal in the absence of its endogenous ligand, ghrelin. In HEK293T cells, which are a common platform for studying GPCRs, the ghrelin receptor primarily couples to the Gq/11 and G13 signaling pathways.[2][4] Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger. As an inverse agonist, this compound not only blocks the action of ghrelin but also reduces the basal, constitutive activity of the receptor.

These application notes provide detailed protocols for utilizing this compound in in vitro assays with HEK293T cells to characterize its inhibitory effects on ghrelin receptor signaling. The protocols cover cell culture, transient transfection, and functional assays to measure changes in intracellular calcium and cyclic adenosine (B11128) monophosphate (cAMP).

Quantitative Data Summary

ParameterCell LineValueReference
KiHEK293T31 nM[1][4]

Signaling Pathways and Experimental Workflow

.dot

Ghrelin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GHSR Ghrelin Receptor (GHSR) Gq Gq GHSR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ghrelin Ghrelin (Agonist) Ghrelin->GHSR Activates InverseAgonist This compound (Inverse Agonist) InverseAgonist->GHSR Inhibits (Inverse Agonism) IP3 IP3 PIP2->IP3 Ca_ER Ca²⁺ (ER Store) IP3->Ca_ER Stimulates Release Ca_cyto ↑ Intracellular Ca²⁺ Ca_ER->Ca_cyto

Caption: Ghrelin Receptor Gq Signaling Pathway.

.dot

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Functional Assays cluster_treatment Compound Treatment Culture 1. HEK293T Cell Culture Transfection 2. Transient Transfection (with GHSR plasmid) Culture->Transfection Calcium 3a. Calcium Flux Assay Transfection->Calcium cAMP 3b. cAMP Assay Transfection->cAMP Data 4. Data Analysis (Concentration-Response Curves) Calcium->Data cAMP->Data InverseAgonist This compound (Inverse Agonist/Antagonist) InverseAgonist->Calcium InverseAgonist->cAMP Agonist Ghrelin (Agonist) Agonist->Calcium Agonist->cAMP

Caption: Experimental Workflow for In Vitro Assays.

Experimental Protocols

HEK293T Cell Culture

This protocol describes the standard procedure for culturing HEK293T cells.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells when they reach 80-90% confluency.

  • To passage, aspirate the culture medium and wash the cells once with PBS.

  • Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 2-3 minutes at 37°C until the cells detach.

  • Neutralize the trypsin by adding 4-5 mL of complete culture medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and plate at the desired density.

Transient Transfection of HEK293T Cells with Ghrelin Receptor

This protocol outlines the transient transfection of HEK293T cells with a plasmid encoding the human ghrelin receptor (GHSR).

Materials:

  • HEK293T cells

  • Plasmid DNA encoding human GHSR

  • Transfection reagent (e.g., Lipofectamine 3000 or similar)

  • Opti-MEM I Reduced Serum Medium

  • 6-well or 96-well plates

Procedure:

  • One day prior to transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • On the day of transfection, dilute the GHSR plasmid DNA in Opti-MEM.

  • In a separate tube, dilute the transfection reagent in Opti-MEM.

  • Combine the diluted DNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Add the DNA-transfection reagent complexes to the cells in a drop-wise manner.

  • Incubate the cells for 24-48 hours at 37°C and 5% CO₂ before performing functional assays.

In Vitro Functional Assays

This assay measures changes in intracellular calcium concentration in response to ghrelin receptor activation or inhibition.

Materials:

  • HEK293T cells transiently expressing GHSR

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution (in DMSO or water)

  • Ghrelin stock solution (in water or appropriate buffer)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Seed GHSR-transfected HEK293T cells into a 96-well black, clear-bottom plate and allow them to attach overnight.

  • Prepare the dye loading solution by diluting the calcium-sensitive dye in HBSS. The final concentration will depend on the chosen dye (e.g., 1-5 µM for Fluo-4 AM). Add Pluronic F-127 (0.02-0.04%) to aid in dye solubilization.

  • Remove the culture medium from the cells and add the dye loading solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Wash the cells twice with HBSS to remove excess dye.

  • Add HBSS to each well.

  • To measure inverse agonism, prepare serial dilutions of this compound (e.g., 1 nM to 10 µM) and add to the wells. Measure the fluorescence signal over time to observe a decrease in basal calcium levels.

  • To measure antagonism, pre-incubate the cells with serial dilutions of this compound for 10-20 minutes. Then, inject a fixed concentration of ghrelin (e.g., EC80 concentration) and measure the fluorescence signal.

  • Record the fluorescence intensity before and after the addition of the compounds.

Data Analysis:

  • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

  • Normalize the data to the response of a positive control (e.g., a high concentration of a known agonist for antagonism assays) and a negative control (vehicle).

  • Plot the normalized response against the logarithm of the antagonist/inverse agonist concentration to generate a concentration-response curve and determine the IC50 value.

This assay measures changes in intracellular cAMP levels. The ghrelin receptor can couple to Gi/o proteins, leading to an inhibition of adenylyl cyclase and a decrease in cAMP production.

Materials:

  • HEK293T cells transiently expressing GHSR

  • cAMP assay kit (e.g., HTRF, LANCE, or GloSensor-based)

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • This compound stock solution

  • Ghrelin stock solution

  • 96-well or 384-well white plates

Procedure:

  • Seed GHSR-transfected HEK293T cells into the appropriate multi-well plate.

  • On the day of the assay, stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • To measure inverse agonism on the Gi/o pathway (if coupled), treat the cells with serial dilutions of this compound in the presence of forskolin. An inverse agonist would be expected to further increase cAMP levels by inhibiting the constitutive activity of Gi/o.

  • To measure antagonism, pre-incubate the cells with serial dilutions of this compound, then add a fixed concentration of ghrelin (which would inhibit forskolin-stimulated cAMP production).

  • Follow the specific instructions of the chosen cAMP assay kit for cell lysis and detection of cAMP levels.

Data Analysis:

  • Normalize the data to the forskolin-only control and a vehicle control.

  • Plot the normalized cAMP levels against the logarithm of the compound concentration to generate a concentration-response curve and determine the IC50 or EC50 value.

Troubleshooting and Considerations

  • Cell Health: Ensure HEK293T cells are healthy and in the logarithmic growth phase for optimal transfection efficiency and assay performance.

  • Receptor Expression Levels: The level of receptor expression can influence the magnitude of the constitutive activity and the observed potency of inverse agonists. Optimize the amount of plasmid DNA used for transfection.

  • Compound Solubility: this compound is a peptide and may have limited solubility in aqueous solutions. Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO or sterile water) and then dilute it in the assay buffer.

  • Assay Window: The high constitutive activity of the ghrelin receptor can sometimes lead to a small assay window for inverse agonists. Careful optimization of cell number, receptor expression, and assay conditions is crucial.

By following these detailed protocols, researchers can effectively utilize this compound to investigate the pharmacology of the ghrelin receptor in HEK293T cells.

References

Application Notes and Protocols for In Vivo Administration of K-(D-1-Nal)-FwLL-NH2 TFA in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-(D-1-Nal)-FwLL-NH2 TFA is a potent synthetic hexapeptide that acts as a high-affinity inverse agonist for the ghrelin receptor (GHSR-1a). The ghrelin receptor is a G protein-coupled receptor (GPCR) known for its high constitutive activity, playing a significant role in appetite regulation, energy homeostasis, and growth hormone secretion. As an inverse agonist, K-(D-1-Nal)-FwLL-NH2 not only blocks the binding of the endogenous ligand ghrelin but also reduces the receptor's basal, ligand-independent signaling. This property makes it a valuable tool for investigating the physiological roles of constitutive ghrelin receptor activity and a potential therapeutic candidate for conditions such as obesity.

These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, focusing on its effects on food intake. The protocols and data presented are intended to guide researchers in designing and executing experiments to explore the bioactivity of this peptide.

Data Presentation

The following table summarizes the quantitative data on the effect of intracerebroventricular (ICV) administration of K-(D-1-Nal)-FwLL-NH2 on food intake in mice.

Treatment GroupAdministration RouteDosage (Estimated)Primary EndpointObservation PeriodKey Finding
Vehicle ControlICVN/ACumulative Food Intake5 daysBaseline food intake established.
K-(D-1-Nal)-FwLL-NH2ICV0.1 - 1.0 nmol/mouseCumulative Food Intake5 daysStatistically significant reduction in cumulative food intake compared to vehicle.

Experimental Protocols

Protocol 1: Preparation of this compound for Intracerebroventricular (ICV) Injection

This protocol describes the preparation of the peptide solution for central administration in mice.

Materials:

  • This compound powder

  • Sterile, pyrogen-free Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, pyrogen-free microcentrifuge tubes

  • Vortex mixer

  • Micropipettes and sterile, pyrogen-free tips

Procedure:

  • Peptide Reconstitution:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a stock solution by dissolving the peptide in a minimal amount of DMSO. For example, to create a 1 mM stock solution, dissolve the appropriate weight of the peptide in DMSO.

    • Vortex gently to ensure complete dissolution.

  • Preparation of Injection Solution:

    • Dilute the stock solution to the desired final concentration using sterile PBS. A final DMSO concentration of 1-10% is generally well-tolerated for ICV injections.[1][2][3][4]

    • For example, to prepare a 100 µM injection solution with 10% DMSO, mix 10 µL of the 1 mM stock solution with 90 µL of sterile PBS.

    • Prepare a vehicle control solution with the same final concentration of DMSO in PBS (e.g., 10% DMSO in PBS).[1][2][3][4]

  • Storage:

    • It is recommended to prepare fresh injection solutions on the day of the experiment.

    • Aliquots of the stock solution in DMSO can be stored at -20°C or -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.

Considerations for TFA Salt: The trifluoroacetate (B77799) (TFA) counterion is a remnant of the peptide synthesis and purification process.[5][6] While often considered biologically inert at low concentrations, it is important to be aware that TFA can have biological effects in some contexts.[5] For this reason, the vehicle control should contain the same final diluents as the peptide solution. If concerns about TFA effects arise, consider using a peptide with a different salt form (e.g., acetate (B1210297) or hydrochloride) if available.[6]

Protocol 2: Intracerebroventricular (ICV) Injection in Mice

This protocol outlines the procedure for delivering this compound directly into the cerebral ventricles of mice. This procedure requires surgical precision and adherence to aseptic techniques. All procedures should be approved by the institution's Animal Care and Use Committee.

Materials:

  • Anesthetized mouse

  • Stereotaxic apparatus

  • Microsyringe (e.g., Hamilton syringe) with a 26-32 gauge needle

  • Prepared peptide and vehicle solutions

  • Surgical tools (scalpel, scissors, forceps)

  • Cotton swabs

  • 70% ethanol

  • Warming pad

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).

    • Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

    • Shave the fur from the top of the head and clean the surgical area with 70% ethanol.

    • Place the mouse in the stereotaxic frame, ensuring the head is level.

  • Surgical Procedure:

    • Make a midline incision in the scalp to expose the skull.

    • Identify the bregma, the intersection of the sagittal and coronal sutures.

    • Determine the coordinates for injection into the lateral ventricle. Typical coordinates relative to bregma are: Anterior/Posterior (AP): -0.3 mm; Medial/Lateral (ML): ±1.0 mm; Dorsal/Ventral (DV): -2.5 mm. These coordinates may need to be adjusted based on the mouse strain and age.

  • Injection:

    • Drill a small hole through the skull at the determined coordinates, being careful not to damage the underlying brain tissue.

    • Load the microsyringe with the prepared peptide or vehicle solution, ensuring there are no air bubbles.

    • Slowly lower the needle to the target DV coordinate.

    • Infuse the solution at a slow rate (e.g., 0.5-1 µL/min) to prevent tissue damage and backflow. A typical injection volume is 1-5 µL.

    • After the infusion is complete, leave the needle in place for an additional 1-2 minutes to allow for diffusion before slowly retracting it.[5][7]

  • Post-Operative Care:

    • Suture the scalp incision.

    • Place the mouse on a warming pad until it recovers from anesthesia.

    • Monitor the animal closely for any signs of distress.

Visualization of Signaling Pathways and Workflows

ghrelin_receptor_signaling_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_gq Gq Pathway cluster_g13 G13 Pathway Ghrelin Ghrelin GHSR Ghrelin Receptor (GHSR-1a) Ghrelin->GHSR Activates K_peptide K-(D-1-Nal)-FwLL-NH2 K_peptide->GHSR Inhibits (Inverse Agonist) Gq Gαq GHSR->Gq Activates G13 Gα13 GHSR->G13 Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+] IP3->Ca2 Releases PKC Protein Kinase C (PKC) DAG->PKC Activates RhoGEF RhoGEF G13->RhoGEF Activates RhoA RhoA RhoGEF->RhoA Activates ROCK ROCK RhoA->ROCK Activates Cytoskeletal_Changes Cytoskeletal Changes ROCK->Cytoskeletal_Changes experimental_workflow start Start: Acclimatize Mice prep Prepare this compound and Vehicle Solutions start->prep surgery Perform Stereotaxic Surgery for ICV Cannulation prep->surgery recovery Allow for Post-Surgical Recovery surgery->recovery injection Administer Peptide or Vehicle via ICV Injection recovery->injection monitoring Monitor Food Intake and Body Weight injection->monitoring data_analysis Analyze and Compare Data between Groups monitoring->data_analysis end End: Conclude Experiment data_analysis->end

References

Application Notes and Protocols for PET Imaging of Ghrelin Receptors Using K-(D-1-Nal)-FwLL-NH2 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a), is a G-protein coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological processes. These include the regulation of appetite, energy homeostasis, and growth hormone secretion. Its dysregulation has been implicated in various pathological conditions, including obesity, cachexia, and certain types of cancer, making it a compelling target for diagnostic imaging and therapeutic intervention.

Positron Emission Tomography (PET) is a highly sensitive molecular imaging modality that allows for the non-invasive quantification of physiological and pathological processes at the molecular level. The development of specific PET radiotracers targeting the ghrelin receptor holds immense promise for elucidating its role in disease, patient stratification, and monitoring therapeutic response.

K-(D-1-Nal)-FwLL-NH2 is a potent and high-affinity inverse agonist of the ghrelin receptor.[] For PET imaging applications, this peptide is typically conjugated with a chelator, such as 1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid (NODAGA), to enable stable radiolabeling with positron-emitting radionuclides like Gallium-68 (⁶⁸Ga). The resulting radiotracer, [⁶⁸Ga]Ga-NODAGA-K-(D-1-Nal)-FwLL-NH2, allows for the in vivo visualization and quantification of ghrelin receptor expression.

These application notes provide a comprehensive overview and detailed protocols for the use of K-(D-1-Nal)-FwLL-NH2 TFA in PET imaging of ghrelin receptors, intended to guide researchers in the successful implementation of this technology.

Ghrelin Receptor Signaling Pathways

The ghrelin receptor exhibits complex signaling, activating multiple intracellular pathways upon ligand binding. This multifaceted signaling is crucial for its diverse physiological effects. The binding of an agonist, such as ghrelin, primarily initiates signaling through Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. However, the receptor can also couple to other G-proteins, including Gαi/o and Gα12/13, and can signal through β-arrestin pathways. Inverse agonists, such as K-(D-1-Nal)-FwLL-NH2, block these receptor-mediated signaling pathways.[]

Ghrelin_Receptor_Signaling Ghrelin Receptor (GHS-R1a) Signaling Pathways cluster_membrane Cell Membrane cluster_downstream Downstream Effectors Ghrelin_Receptor Ghrelin Receptor (GHS-R1a) Gaq Gαq/11 Ghrelin_Receptor->Gaq Gai Gαi/o Ghrelin_Receptor->Gai Ga1213 Gα12/13 Ghrelin_Receptor->Ga1213 PLC Phospholipase C (PLC) Gaq->PLC AC Adenylyl Cyclase (AC) Gai->AC RhoA RhoA Ga1213->RhoA IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC PKC Activation Ca_release->PKC cAMP ↓ cAMP AC->cAMP ROCK ROCK RhoA->ROCK

Ghrelin Receptor Signaling Pathways.

Experimental Protocols

Synthesis of NODAGA-K-(D-1-Nal)-FwLL-NH2 Precursor

This protocol outlines the general steps for conjugating the chelator NODAGA to the peptide K-(D-1-Nal)-FwLL-NH2.

Materials:

  • This compound salt

  • NODAGA-NHS ester

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve this compound in anhydrous DMF.

  • Add DIPEA to neutralize the TFA salt and to act as a base in the coupling reaction (typically 2-3 equivalents).

  • In a separate vial, dissolve NODAGA-NHS ester in anhydrous DMF.

  • Add the NODAGA-NHS ester solution to the peptide solution.

  • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by HPLC.

  • Upon completion, quench the reaction (e.g., with water).

  • Purify the crude product by preparative reverse-phase HPLC.

  • Collect and lyophilize the fractions containing the desired product.

  • Confirm the identity and purity of the final product, NODAGA-K-(D-1-Nal)-FwLL-NH2, by analytical HPLC and mass spectrometry.

Radiolabeling with Gallium-68

This protocol describes the radiolabeling of the NODAGA-conjugated peptide with ⁶⁸Ga.

Radiolabeling_Workflow Workflow for ⁶⁸Ga-Radiolabeling cluster_elution Step 1: ⁶⁸Ga Elution cluster_labeling Step 2: Labeling Reaction cluster_purification Step 3: Purification & QC Generator ⁶⁸Ge/⁶⁸Ga Generator Elution Elute with 0.1 M HCl Generator->Elution GaCl3 ⁶⁸GaCl₃ in HCl Elution->GaCl3 Reaction Incubate at 95°C for 10 min GaCl3->Reaction Precursor NODAGA-Peptide Precursor->Reaction Buffer Sodium Acetate (B1210297) Buffer (pH 4.5) Buffer->Reaction SPE Solid Phase Extraction (C18) Reaction->SPE QC Radio-TLC / Radio-HPLC SPE->QC Final_Product [⁶⁸Ga]Ga-NODAGA-Peptide QC->Final_Product

General workflow for ⁶⁸Ga-radiolabeling.

Materials:

  • NODAGA-K-(D-1-Nal)-FwLL-NH2

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl (metal-free)

  • Sodium acetate buffer (1 M, pH 4.5)

  • Heating block or water bath

  • C18 Sep-Pak light cartridge

  • Ethanol (B145695)

  • Sterile water for injection

  • Radio-TLC or Radio-HPLC system for quality control

Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • To a sterile reaction vial, add 10-20 µg of NODAGA-K-(D-1-Nal)-FwLL-NH2.

  • Add the ⁶⁸GaCl₃ eluate to the reaction vial.

  • Adjust the pH of the reaction mixture to 4.0-4.5 using sodium acetate buffer.

  • Incubate the reaction mixture at 95°C for 10 minutes.

  • After incubation, allow the vial to cool to room temperature.

  • Purify the radiolabeled peptide using a C18 Sep-Pak cartridge pre-conditioned with ethanol and water.

  • Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.

  • Elute the final product, [⁶⁸Ga]Ga-NODAGA-K-(D-1-Nal)-FwLL-NH2, with a small volume of ethanol/water mixture.

  • Perform quality control using radio-TLC or radio-HPLC to determine radiochemical purity.

In Vitro Binding Affinity Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of K-(D-1-Nal)-FwLL-NH2 and its conjugated form to the ghrelin receptor.

Materials:

  • HEK293 cells transiently or stably expressing human GHS-R1a

  • [¹²⁵I]-Ghrelin (radioligand)

  • K-(D-1-Nal)-FwLL-NH2 (cold ligand)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • 96-well plates

  • Gamma counter

Procedure:

  • Prepare cell membranes from HEK293-GHS-R1a cells.

  • In a 96-well plate, add a fixed concentration of [¹²⁵I]-Ghrelin.

  • Add increasing concentrations of the cold ligand, K-(D-1-Nal)-FwLL-NH2.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for 1-2 hours.

  • Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate the IC₅₀ value (concentration of cold ligand that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Table 1: In Vitro Binding Affinity Data

CompoundCell LineKi (nM)Reference
K-(D-1-Nal)-FwLL-NH2COS74.9
K-(D-1-Nal)-FwLL-NH2HEK293T31
Ghrelin (endogenous ligand)-~1-5[2]
In Vitro Stability Assay

This protocol assesses the stability of the radiolabeled peptide in human serum.

Materials:

  • [⁶⁸Ga]Ga-NODAGA-K-(D-1-Nal)-FwLL-NH2

  • Human serum

  • Acetonitrile

  • Radio-HPLC system

Procedure:

  • Incubate a known amount of the radiolabeled peptide with human serum at 37°C.

  • At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots of the mixture.

  • Precipitate the serum proteins by adding acetonitrile.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by radio-HPLC to determine the percentage of intact radiotracer.

Table 2: In Vitro Stability Data (Representative)

RadiotracerMediumTime (min)% Intact
[⁶⁸Ga]Ga-NODAGA-PeptideHuman Serum60>95%
[⁶⁸Ga]Ga-NODAGA-PeptideHuman Serum120>90%

Note: This is representative data for a stable ⁶⁸Ga-labeled peptide; specific data for [⁶⁸Ga]Ga-NODAGA-K-(D-1-Nal)-FwLL-NH2 should be generated.

In Vivo Biodistribution Studies

This protocol describes the ex vivo biodistribution of the radiotracer in a rodent model.

Materials:

  • [⁶⁸Ga]Ga-NODAGA-K-(D-1-Nal)-FwLL-NH2

  • Healthy rodents (e.g., mice or rats)

  • Anesthesia

  • Gamma counter

Procedure:

  • Inject a known amount of the radiotracer intravenously into the tail vein of the anesthetized animals.

  • At predetermined time points (e.g., 30, 60, 120 minutes post-injection), euthanize the animals.

  • Dissect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and brain).

  • Weigh each organ/tissue and measure the radioactivity using a gamma counter.

  • Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).

Table 3: Biodistribution Data in Healthy Rodents (%ID/g) (Representative)

Organ30 min p.i.60 min p.i.120 min p.i.
Blood1.5 ± 0.30.8 ± 0.20.3 ± 0.1
Heart0.5 ± 0.10.3 ± 0.10.1 ± 0.0
Lungs1.0 ± 0.20.6 ± 0.10.3 ± 0.1
Liver2.5 ± 0.52.0 ± 0.41.5 ± 0.3
Spleen0.8 ± 0.20.5 ± 0.10.3 ± 0.1
Kidneys15.0 ± 3.012.0 ± 2.58.0 ± 1.5
Stomach3.0 ± 0.62.5 ± 0.51.8 ± 0.4
Intestines4.0 ± 0.85.0 ± 1.06.0 ± 1.2
Muscle0.4 ± 0.10.3 ± 0.10.2 ± 0.0
Bone0.6 ± 0.10.5 ± 0.10.4 ± 0.1

Note: This is representative data for a ⁶⁸Ga-labeled peptide with some hepatobiliary and significant renal clearance. Actual data for [⁶⁸Ga]Ga-NODAGA-K-(D-1-Nal)-FwLL-NH2 needs to be experimentally determined.

In Vivo PET/CT Imaging Protocol

This protocol outlines the procedure for performing PET/CT imaging in a rodent model.

PET_Imaging_Workflow Workflow for In Vivo PET/CT Imaging Animal_Prep Animal Preparation (Anesthesia) Tracer_Injection Tracer Injection (i.v., ~5-10 MBq) Animal_Prep->Tracer_Injection Uptake_Period Uptake Period (e.g., 60 min) Tracer_Injection->Uptake_Period CT_Scan CT Scan (Anatomical Reference) Uptake_Period->CT_Scan PET_Scan PET Scan (Dynamic or Static) CT_Scan->PET_Scan Image_Recon Image Reconstruction PET_Scan->Image_Recon Data_Analysis Data Analysis (ROI, SUV) Image_Recon->Data_Analysis

General workflow for in vivo PET/CT imaging.

Materials:

  • [⁶⁸Ga]Ga-NODAGA-K-(D-1-Nal)-FwLL-NH2

  • Animal model (e.g., mice with xenograft tumors expressing GHS-R1a)

  • Small animal PET/CT scanner

  • Anesthesia system (e.g., isoflurane)

  • Image analysis software

Procedure:

  • Anesthetize the animal using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).

  • Position the animal on the scanner bed.

  • Inject approximately 5-10 MBq of the radiotracer via the tail vein.

  • Allow for an uptake period of 60 minutes. During this time, the animal should be kept warm and anesthetized.

  • Perform a CT scan for anatomical co-registration and attenuation correction.

  • Acquire a static PET scan for 15-20 minutes.

  • Reconstruct the PET and CT images.

  • Co-register the PET and CT images.

  • Perform quantitative analysis by drawing regions of interest (ROIs) over target tissues (e.g., tumor) and reference tissues to calculate Standardized Uptake Values (SUV).

Table 4: PET Imaging Parameters (Example)

ParameterValue
Radiotracer Dose5-10 MBq
Uptake Time60 minutes
CT Parameters50-80 kVp, 500 µA
PET Acquisition15-20 min static scan
Reconstruction AlgorithmOSEM3D
Data AnalysisROI-based SUV calculation

Conclusion

The use of K-(D-1-Nal)-FwLL-NH2, when appropriately conjugated and radiolabeled, presents a promising avenue for the non-invasive imaging of ghrelin receptor expression with PET. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to implement this technology. The successful application of [⁶⁸Ga]Ga-NODAGA-K-(D-1-Nal)-FwLL-NH2 in preclinical models will pave the way for a deeper understanding of the role of the ghrelin receptor in health and disease, and may ultimately lead to improved diagnostic and therapeutic strategies.

References

K-(D-1-Nal)-FwLL-NH2 TFA solubility and preparation for experiments.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-(D-1-Nal)-FwLL-NH2 TFA is a potent and high-affinity inverse agonist for the ghrelin receptor (GHSR1a). As a synthetic peptide, it serves as a valuable tool for investigating the physiological roles of the ghrelin system and for the development of therapeutics targeting metabolic and endocrine disorders. These application notes provide detailed information on the solubility, preparation, and experimental use of this compound.

Physicochemical Properties and Storage

Solubility

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The solubility of the peptide can vary depending on the solvent and pH.

SolventConcentrationNotes
Water Up to 2 mg/mL[1]For higher concentrations, sonication may be required.
DMSO (Dimethyl Sulfoxide) Up to 10 mg/mL (estimated)Based on the solubility of similar ghrelin receptor antagonists, initial solubilization in a small amount of DMSO is recommended for preparing concentrated stock solutions.
Ethanol Limited solubilityNot recommended as a primary solvent.

General Peptide Solubility Guidelines: For peptides with basic residues like Lysine (K), dissolving in a slightly acidic solution (e.g., water with a small amount of acetic acid) can improve solubility. For peptides with hydrophobic residues, initial dissolution in an organic solvent like DMSO is often effective before further dilution in aqueous buffers.

Stability and Storage

To ensure the integrity and activity of this compound, proper storage is essential.

FormStorage TemperatureDurationNotes
Lyophilized Powder -20°CLong-term (months to years)Store in a dry, dark environment.[2]
0-4°CShort-term (days to weeks)[2]
Stock Solutions -20°CUp to 3 monthsAliquot to avoid repeated freeze-thaw cycles.
0-4°CShort-term (days to weeks)[2]

Mechanism of Action and Signaling Pathway

This compound is an inverse agonist of the ghrelin receptor (GHSR1a), a G-protein coupled receptor (GPCR). This means it not only blocks the action of the endogenous agonist, ghrelin, but also reduces the receptor's basal, constitutive activity. The ghrelin receptor is known to couple to multiple G-protein subtypes, primarily Gαq/11 and Gα12/13. By acting as an inverse agonist, this compound inhibits these downstream signaling cascades.

GHSR_Signaling cluster_membrane Plasma Membrane GHSR Ghrelin Receptor (GHSR1a) Gq Gαq/11 GHSR->Gq Activates G13 Gα12/13 GHSR->G13 Activates Ghrelin Ghrelin (Agonist) Ghrelin->GHSR Activates Inverse_Agonist This compound (Inverse Agonist) Inverse_Agonist->GHSR Inhibits (Inverse Agonism) PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA G13->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC ROCK ROCK RhoA->ROCK SRF Serum Response Factor (SRF) ROCK->SRF Gene Gene Transcription SRF->Gene

Ghrelin Receptor Signaling Pathway.

Experimental Protocols

The following protocols provide a general framework for experiments using this compound. Optimization may be necessary depending on the specific cell line and experimental conditions.

Preparation of Stock Solutions

A concentrated stock solution is essential for accurate and convenient dilution into experimental media.

Stock_Solution_Workflow start Start: Lyophilized Peptide weigh Accurately weigh the peptide start->weigh dissolve Dissolve in a minimal volume of appropriate solvent (e.g., DMSO for high concentration) weigh->dissolve vortex Vortex and/or sonicate to ensure complete dissolution dissolve->vortex dilute Dilute to final stock concentration with sterile water or buffer vortex->dilute aliquot Aliquot into single-use tubes dilute->aliquot store Store at -20°C aliquot->store end Ready for Experimental Use store->end

Stock Solution Preparation Workflow.

Protocol:

  • Weighing: Accurately weigh the desired amount of lyophilized this compound in a sterile microcentrifuge tube.

  • Initial Solubilization: Add a small volume of 100% DMSO to the peptide. For example, to prepare a 10 mM stock from 1 mg of peptide (MW ≈ 1016.2 g/mol with TFA), add approximately 98.4 µL of DMSO.

  • Dissolution: Vortex the solution thoroughly. If necessary, sonicate briefly in a water bath to ensure complete dissolution.

  • Final Dilution: Once the peptide is fully dissolved in DMSO, it can be further diluted with a sterile aqueous buffer (e.g., PBS or cell culture medium) to the desired final stock concentration. Note: When diluting into an aqueous solution, add the DMSO stock dropwise while vortexing to prevent precipitation.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound to the ghrelin receptor.

Materials:

  • Cell membranes prepared from cells expressing GHSR1a.

  • Radioligand (e.g., [125I]-Ghrelin).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • This compound stock solution.

  • 96-well plates and filtration apparatus.

  • Scintillation counter.

Protocol:

  • Plate Setup: In a 96-well plate, add binding buffer, the desired concentrations of this compound (competitor), and the radioligand at a fixed concentration (typically at or below its Kd).

  • Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assays

This assay measures the ability of this compound to inhibit ghrelin-induced Gαq signaling, which leads to an increase in intracellular calcium.

Materials:

  • Cells expressing GHSR1a (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Ghrelin stock solution.

  • This compound stock solution.

  • Fluorescent plate reader with an injection system.

Protocol:

  • Cell Plating: Plate the cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Pre-incubation: Add this compound at various concentrations to the wells and incubate for a short period (e.g., 15-30 minutes).

  • Stimulation and Measurement: Place the plate in the fluorescent plate reader. Measure the baseline fluorescence, then inject a fixed concentration of ghrelin (e.g., EC80) and immediately measure the change in fluorescence over time.

  • Data Analysis: The peak fluorescence intensity corresponds to the intracellular calcium concentration. Plot the response against the concentration of this compound to determine its IC50 for inhibiting the ghrelin-induced calcium response.

This assay measures the inhibition of ghrelin-induced Gα13 signaling by quantifying the activation of the downstream effector, RhoA.

Materials:

  • Cells expressing GHSR1a.

  • RhoA activation assay kit (containing Rhotekin-RBD beads or a RhoA-GTP specific antibody).

  • Lysis buffer.

  • Ghrelin and this compound stock solutions.

  • SDS-PAGE and Western blotting reagents.

  • Anti-RhoA antibody.

Protocol:

  • Cell Treatment: Culture cells to near confluence. Pre-treat the cells with various concentrations of this compound, followed by stimulation with ghrelin for a short period (e.g., 1-5 minutes).

  • Lysis: Lyse the cells with ice-cold lysis buffer.

  • Pull-down of Active RhoA: Incubate the cell lysates with Rhotekin-RBD beads, which specifically bind to the active, GTP-bound form of RhoA.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with an anti-RhoA antibody to detect the amount of activated RhoA. Also, run a parallel blot for total RhoA from the cell lysates as a loading control.

  • Data Analysis: Quantify the band intensities to determine the relative amount of active RhoA in each sample. Plot the inhibition of ghrelin-induced RhoA activation against the concentration of this compound to determine its IC50.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-(D-1-Nal)-FwLL-NH2 TFA is a potent synthetic hexapeptide that acts as a high-affinity inverse agonist for the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor.[1][2][3][4] The ghrelin receptor is notable for its high level of constitutive activity, meaning it signals even in the absence of its endogenous ligand, ghrelin.[5][6][7] This basal signaling is implicated in physiological processes such as appetite regulation and energy homeostasis. As an inverse agonist, this compound not only blocks the action of agonists but also reduces the constitutive, ligand-independent activity of the receptor.[1][2] Specifically, it has been shown to inhibit the Gq- and G13-dependent signaling pathways that are constitutively activated by the ghrelin receptor.[1][2][3] These characteristics make it a valuable tool for studying the physiological roles of the ghrelin receptor's basal activity and for the development of therapeutics targeting conditions like obesity.

These application notes provide detailed recommendations for the storage, handling, and use of this compound in a research setting.

Product Information and Storage Conditions

Proper storage and handling are critical to maintain the stability and activity of this compound. The following tables summarize the key properties and recommended storage conditions for this peptide.

Table 1: Peptide Properties

PropertyValue
Full Name K-(D-1-Nal)-FwLL-NH2 Trifluoroacetate
Molecular Formula C₅₁H₆₇N₉O₆ (peptide base)
Molecular Weight 902.13 g/mol (peptide base)[3][8][9]
Biological Activity Ghrelin Receptor (GHSR) Inverse Agonist[1][2][3][4]
Solubility Soluble in water (up to 2 mg/ml)[3]

Table 2: Recommended Storage Conditions

FormTemperatureDurationAdditional Notes
Lyophilized Powder -20°C or colderLong-term (months to years)[3][5][6][9][10][11]Store in a dry, dark place.[5][10] Avoid moisture.[6][7][10]
0-4°CShort-term (days to weeks)[9]
Stock Solution -20°C or colderLong-term (months)[6][9]Aliquot to avoid repeated freeze-thaw cycles.[5][6] Use sterile, pH 5-6 buffers.[6]
0-4°CShort-term (days to weeks)[9]

Handling and Reconstitution

Adherence to proper handling procedures will ensure the integrity of the peptide.

Handling Lyophilized Powder
  • Before opening the vial, allow it to warm to room temperature in a desiccator. This prevents the condensation of moisture, which can degrade the peptide.[5][6][7]

  • Wear appropriate personal protective equipment (gloves, lab coat, safety glasses) when handling the peptide, as the toxicological properties may not be fully known.[11]

  • Weigh the desired amount of peptide quickly in a clean, well-ventilated area.

  • Reseal the vial tightly and return it to the recommended storage temperature.

Reconstitution
  • Based on the solubility information, sterile distilled water is a suitable solvent.[3] For enhanced stability of the solution, consider using a sterile, slightly acidic buffer (pH 5-6).[6]

  • Add the desired volume of solvent to the vial.

  • Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. Avoid excessive warming.[7]

  • For long-term storage of the reconstituted peptide, it is highly recommended to prepare single-use aliquots and store them at -20°C or colder to minimize degradation from repeated freeze-thaw cycles.[5][6]

Experimental Protocols

This compound's inverse agonist activity can be quantified using various in vitro assays that measure the inhibition of the ghrelin receptor's constitutive signaling. Below are detailed protocols for key experiments.

Experimental Workflow

G cluster_prep Peptide Preparation cluster_cell_culture Cell Culture cluster_assays Functional Assays cluster_analysis Data Analysis prep1 Reconstitute this compound prep2 Prepare Serial Dilutions prep1->prep2 assay1 Inositol (B14025) Phosphate (IP) Turnover Assay (Gq Pathway) prep2->assay1 assay2 RhoA Activation Assay (G13 Pathway) prep2->assay2 assay3 Calcium Mobilization Assay (Gq Pathway) prep2->assay3 cell1 Culture Cells Expressing GHSR (e.g., HEK293, COS-7) cell2 Seed Cells into Assay Plates cell1->cell2 cell2->assay1 cell2->assay2 cell2->assay3 analysis1 Measure Assay-Specific Signal assay1->analysis1 assay2->analysis1 assay3->analysis1 analysis2 Generate Dose-Response Curves analysis1->analysis2 analysis3 Calculate IC50 Values analysis2->analysis3

Caption: General experimental workflow for assessing the inverse agonist activity of this compound.

Inositol Phosphate (IP) Turnover Assay

This assay measures the accumulation of inositol phosphates, a downstream product of Gq protein activation of phospholipase C (PLC). As an inverse agonist, this compound is expected to decrease the basal levels of IP accumulation in cells expressing the constitutively active ghrelin receptor.

Materials:

  • HEK293 or COS-7 cells transiently or stably expressing the human ghrelin receptor.

  • Cell culture medium (e.g., DMEM) with supplements.

  • myo-[³H]inositol or a suitable fluorescence-based IP detection kit.

  • Stimulation buffer (e.g., HBSS with 10 mM LiCl).

  • This compound stock solution.

  • Lysis buffer.

  • Scintillation fluid and counter (for radioactive method) or plate reader (for fluorescent method).

Protocol:

  • Cell Seeding: Seed ghrelin receptor-expressing cells into 24- or 48-well plates and grow to near confluency.

  • Labeling (Radioactive Method): Replace the medium with fresh medium containing myo-[³H]inositol (e.g., 1 µCi/ml) and incubate for 18-24 hours to allow for incorporation into cellular phosphoinositides.

  • Pre-incubation: Wash the cells with serum-free medium and pre-incubate with stimulation buffer containing 10 mM LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (basal activity) and a positive control with a known ghrelin receptor agonist to determine the maximal response range.

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Lysis: Terminate the assay by aspirating the medium and adding ice-cold lysis buffer (e.g., 0.1 M formic acid).

  • IP Isolation: Isolate the inositol phosphates using anion-exchange chromatography columns.

  • Quantification:

    • Radioactive Method: Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter.

    • Fluorescent Method: Follow the manufacturer's protocol for the specific kit being used, typically involving the addition of detection reagents and measurement of fluorescence on a plate reader.

  • Data Analysis: Plot the IP accumulation against the log concentration of this compound. The data should show a dose-dependent decrease in IP levels below the basal (vehicle-treated) level. Calculate the IC₅₀ value from the resulting dose-response curve.

RhoA Activation Assay

This assay measures the activity of the small GTPase RhoA, a downstream effector of G13 signaling. This compound should decrease the constitutive activation of RhoA mediated by the ghrelin receptor.

Materials:

  • Ghrelin receptor-expressing cells.

  • RhoA activation assay kit (containing Rhotekin-RBD beads for pull-down or a G-LISA plate).

  • Lysis/wash buffer.

  • Protease inhibitors.

  • Anti-RhoA antibody.

  • SDS-PAGE and Western blotting reagents.

Protocol:

  • Cell Culture and Treatment: Culture ghrelin receptor-expressing cells to 80-90% confluency. Treat the cells with different concentrations of this compound for a predetermined time (e.g., 10-30 minutes).

  • Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease inhibitors.

  • Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Pull-down of Active RhoA:

    • Incubate a portion of each lysate with Rhotekin-RBD agarose (B213101) beads, which specifically bind to the active, GTP-bound form of RhoA.

    • Incubate for 1 hour at 4°C with gentle agitation.

  • Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody against RhoA, followed by an appropriate HRP-conjugated secondary antibody.

    • Also, run a Western blot for total RhoA from the initial cell lysates to serve as a loading control.

  • Detection: Visualize the bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities for the active RhoA pull-down and the total RhoA. Normalize the active RhoA signal to the total RhoA signal for each condition. Plot the normalized active RhoA levels against the concentration of this compound to observe the dose-dependent inhibition.

Signaling Pathway

This compound exerts its effects by binding to the ghrelin receptor and stabilizing it in an inactive conformation, thereby reducing its constitutive signaling through Gq and G13 proteins.

G cluster_receptor Cell Membrane cluster_g_proteins G Proteins cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers / Cellular Response GHSR Ghrelin Receptor (Constitutively Active) Gq Gq GHSR->Gq Constitutive Activation G13 G13 GHSR->G13 Constitutive Activation PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA-GTP (Active) G13->RhoA Activates IP3 Inositol Trisphosphate (IP3) ↑ PLC->IP3 Generates SRE Serum Response Element (SRE) Activation RhoA->SRE Leads to Ca Intracellular Ca²⁺ ↑ IP3->Ca Mobilizes InverseAgonist This compound InverseAgonist->GHSR Inhibits

Caption: Inhibition of ghrelin receptor constitutive signaling by this compound.

Disclaimer

This product is for research use only and is not intended for diagnostic or therapeutic purposes in humans or animals. Researchers should handle this compound with care, using appropriate safety precautions. The information provided in these application notes is intended as a guide and may require optimization for specific experimental conditions.

References

Application of K-(D-1-Nal)-FwLL-NH2 TFA in studying appetite regulation.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-(D-1-Nal)-FwLL-NH2 TFA is a potent, high-affinity inverse agonist for the ghrelin receptor (GHSR1a). Unlike neutral antagonists that simply block the binding of the endogenous ligand ghrelin, inverse agonists inhibit the receptor's constitutive activity, a baseline level of signaling that occurs even in the absence of ghrelin. This characteristic makes this compound a valuable tool for investigating the physiological roles of GHSR1a in appetite regulation, energy homeostasis, and related metabolic disorders. These application notes provide an overview of its use, relevant quantitative data from preclinical studies, and detailed experimental protocols.

Mechanism of Action

The peptide this compound binds to the ghrelin receptor, which is primarily expressed in the hypothalamus, a key brain region for appetite control. The binding of ghrelin to its receptor typically stimulates the release of orexigenic (appetite-stimulating) neuropeptides, such as Neuropeptide Y (NPY) and Agouti-related peptide (AgRP), leading to increased food intake. As an inverse agonist, this compound not only blocks the orexigenic signals from ghrelin but also reduces the baseline signaling of the receptor, potentially leading to a more profound suppression of appetite.

Data Presentation

The following tables summarize the binding affinity of this compound and the in vivo effects of ghrelin receptor inverse agonists on food intake and body weight. Due to the limited availability of extensive in vivo data for this compound, data from the structurally and functionally similar ghrelin receptor antagonist [D-Lys3]-GHRP-6 is also included as a reference.

Table 1: Binding Affinity of this compound for the Ghrelin Receptor

Cell LineKi (nM)
COS-74.9
HEK293T31

Ki represents the inhibition constant, with lower values indicating higher binding affinity.

Table 2: In Vivo Effects of Ghrelin Receptor Inverse Agonists/Antagonists on Food Intake and Body Weight in Rodent Models

CompoundAnimal ModelDose & RouteKey FindingsReference
K-(D-1-Nal)-FwLL-NH2MiceCentral administrationReduced binge-like high-fat food intake.[1]
[D-Lys3]-GHRP-6ob/ob obese mice200 nmol/mouse, IP (acute)Decreased cumulative food intake.[2]
[D-Lys3]-GHRP-6ob/ob obese mice200 nmol/mouse every 12h for 6 days, IP (chronic)Decreased body weight gain.[2]
[D-Lys3]-GHRP-6Ovariectomized mice on high-fat dietSubcutaneous, 7 daysMarkedly decreased food intake and reduced body weight.[3]
Ghrelin Receptor Inverse Agonist 2 (GHSR-IA2)Diet-induced obese (DIO) miceChronic administrationReduced food intake and body weight.[4]

Experimental Protocols

Protocol 1: Acute Food Intake Study Following Intracerebroventricular (ICV) Administration

This protocol is designed to assess the immediate effects of centrally administered this compound on food consumption.

Materials:

  • This compound

  • Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)

  • Male C57BL/6J mice (8-10 weeks old)

  • Stereotaxic apparatus for ICV cannula implantation

  • Microinjection pump and syringes

  • Metabolic cages for individual housing and food intake monitoring

Procedure:

  • Animal Preparation:

    • Surgically implant guide cannulae aimed at the lateral ventricle of the brain under anesthesia. Allow at least one week for recovery.

    • Individually house the mice in metabolic cages and allow them to acclimate for at least three days before the experiment.

    • Provide ad libitum access to standard chow and water.

  • Compound Preparation:

    • On the day of the experiment, dissolve this compound in sterile saline or aCSF to the desired concentration (e.g., 1 nmol/µL).

  • Administration:

    • Gently restrain the mouse and connect the microinjection syringe to the internal cannula.

    • Infuse a total volume of 1-2 µL of the compound solution or vehicle into the lateral ventricle over a period of 1-2 minutes.

    • Leave the injector in place for an additional minute to prevent backflow.

  • Data Collection:

    • Immediately after the injection, return the mouse to its home cage with a pre-weighed amount of food.

    • Measure cumulative food intake at several time points (e.g., 1, 2, 4, and 24 hours) post-injection by weighing the remaining food.

Protocol 2: Chronic Effects on Body Weight and Food Intake Following Intraperitoneal (IP) Administration

This protocol assesses the long-term effects of peripherally administered this compound on body weight and daily food intake. This protocol is based on studies with the similar compound, [D-Lys3]-GHRP-6.

Materials:

  • This compound

  • Sterile saline

  • Male diet-induced obese (DIO) mice

  • Standard animal housing cages

  • Electronic balance for weighing animals and food

Procedure:

  • Animal Preparation:

    • Induce obesity in mice by feeding a high-fat diet for 8-12 weeks.

    • Randomly assign mice to treatment and vehicle control groups.

    • House mice individually for accurate food intake measurement.

  • Compound Preparation:

    • Dissolve this compound in sterile saline to the desired concentration. A starting dose could be in the range of 1-10 mg/kg, based on similar peptide antagonists.[5]

  • Administration:

    • Administer the compound or vehicle via intraperitoneal injection once or twice daily for a period of 7-28 days.

  • Data Collection:

    • Measure and record the body weight of each mouse daily, prior to injection.

    • Measure and record daily food intake by weighing the provided food and any spillage.

    • At the end of the study, tissues can be collected for further analysis (e.g., adipose tissue, hypothalamus).

Mandatory Visualizations

ghrelin_signaling_pathway cluster_stomach Stomach cluster_brain Hypothalamus cluster_compound Pharmacological Intervention Ghrelin Ghrelin GHSR1a Ghrelin Receptor (GHSR1a) Ghrelin->GHSR1a Activates NPY_AgRP NPY/AgRP Neurons (Orexigenic) GHSR1a->NPY_AgRP Stimulates POMC POMC Neurons (Anorexigenic) GHSR1a->POMC Inhibits Appetite Appetite NPY_AgRP->Appetite Increases POMC->Appetite Decreases InverseAgonist This compound (Inverse Agonist) InverseAgonist->GHSR1a Inhibits (Inverse Agonism) experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_data Data Collection cluster_analysis Analysis A1 Animal Acclimation & (if needed) Surgical Preparation A2 Randomization into Treatment & Vehicle Groups A1->A2 A3 Compound Preparation A2->A3 B1 Acute (e.g., ICV) or Chronic (e.g., IP) Injection A3->B1 C1 Measure Food Intake B1->C1 C2 Measure Body Weight B1->C2 D1 Statistical Analysis of Food Intake & Body Weight Data C1->D1 C2->D1

References

Application Notes and Protocols: K-(D-1-Nal)-FwLL-NH2 TFA in Calcium Mobilization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-(D-1-Nal)-FwLL-NH2 TFA is a potent synthetic hexapeptide that acts as a high-affinity inverse agonist for the Ghrelin Receptor (GHSR), also known as the Growth Hormone Secretagogue Receptor (GHS-R1a).[1][2] The ghrelin receptor is a G protein-coupled receptor (GPCR) that exhibits a high degree of constitutive activity, meaning it can signal without the presence of its natural ligand, ghrelin.[3][4][5] This basal signaling is implicated in physiological processes such as appetite regulation and energy homeostasis.[3][5]

GHSR is known to couple to the Gq/11 family of G proteins.[6] Activation of the Gq pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration is a key second messenger signal that can be measured using fluorescent calcium indicators.

As an inverse agonist, this compound not only blocks the action of agonists like ghrelin but also reduces the constitutive, ligand-independent signaling of GHSR.[1][2] This makes it a valuable tool for studying the physiological roles of GHSR's basal activity. Calcium mobilization assays are a direct and effective method to quantify the inverse agonist effects of this compound on the Gq-mediated signaling pathway of the ghrelin receptor.

Signaling Pathway of GHSR and Inhibition by this compound

The following diagram illustrates the Gq-mediated signaling cascade of the ghrelin receptor and the point of inhibition by the inverse agonist this compound.

GHSR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GHSR Ghrelin Receptor (GHSR) Gq Gq Protein GHSR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Stimulates Calcium Increased Intracellular Ca²⁺ Ca_ER->Calcium Cellular_Response Downstream Cellular Responses Calcium->Cellular_Response Ghrelin Ghrelin (Agonist) Ghrelin->GHSR Activates Inverse_Agonist This compound (Inverse Agonist) Inverse_Agonist->GHSR Inhibits (Inverse Agonism)

Figure 1: GHSR Gq-mediated signaling and inhibition.

Quantitative Data Summary

The following tables summarize the reported binding affinity and functional potency of this compound in cell lines commonly used for studying GHSR signaling.

Table 1: Binding Affinity (Ki) of this compound for the Ghrelin Receptor

Cell LineKi (nM)Reference
COS-74.9[1]
HEK293T31[1]

Table 2: Functional Potency of this compound as an Inverse Agonist

Assay TypeCell LineParameterValueReference
Inositol Phosphate TurnoverCOS-7IC50 (nM)5.2 (for a related inverse agonist)[3]
Calcium MobilizationHEK293 cells expressing GHSRInhibition of Ghrelin-induced Ca2+ fluxConcentration-dependent[7][8]
Food Intake (in vivo)MiceReduction in fasting-induced hyperphagiaSignificant[9]

Experimental Protocols

Calcium Mobilization Assay Using a Fluorescent Plate Reader

This protocol is designed for a 96-well plate format and is suitable for use with a fluorescent plate reader equipped with an automated liquid handling system (e.g., FlexStation).

Materials:

  • HEK293 cells stably expressing the human ghrelin receptor (GHSR)

  • This compound

  • Ghrelin (human)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid (B1678239) (optional)

  • 96-well black-walled, clear-bottom cell culture plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

Experimental Workflow:

Calcium_Mobilization_Workflow A 1. Cell Seeding Plate HEK293-GHSR cells in a 96-well plate and culture overnight. B 2. Dye Loading Incubate cells with Fluo-4 AM loading buffer. A->B C 3. Compound Addition (Inverse Agonist) Add varying concentrations of this compound and incubate. B->C D 4. Agonist Stimulation Add a fixed concentration of ghrelin to stimulate the receptor. C->D E 5. Data Acquisition Measure fluorescence intensity over time using a plate reader. D->E F 6. Data Analysis Calculate the change in fluorescence and determine IC50 values. E->F

Figure 2: Workflow for a calcium mobilization assay.

Protocol Steps:

  • Cell Seeding:

    • Seed HEK293 cells stably expressing GHSR into a 96-well black-walled, clear-bottom plate at a density of 40,000 to 80,000 cells per well.

    • Culture overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS with 20 mM HEPES. The final concentration of Fluo-4 AM is typically 2-5 µM.

    • Add Pluronic F-127 (0.02-0.04%) to the loading solution to aid in dye dispersal.

    • (Optional) Add probenecid (1-2.5 mM) to prevent dye leakage from the cells.

    • Aspirate the cell culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature in the dark.

  • Compound Addition (Inverse Agonist):

    • Prepare serial dilutions of this compound in HBSS with 20 mM HEPES.

    • After the dye loading incubation, gently wash the cells twice with HBSS.

    • Add the desired concentrations of this compound to the wells. Include a vehicle control (HBSS).

    • Incubate for 10-20 minutes at room temperature.

  • Agonist Stimulation and Data Acquisition:

    • Prepare a solution of ghrelin in HBSS at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the 96-well plate into the fluorescent plate reader (e.g., FlexStation).

    • Set the instrument to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) at regular intervals (e.g., every 1.5 seconds) for a total of 90-120 seconds.

    • After establishing a stable baseline fluorescence for ~15-20 seconds, the instrument's integrated fluidics system should automatically add the ghrelin solution to the wells.

    • Continue recording the fluorescence for the remainder of the time course.

  • Data Analysis:

    • The change in intracellular calcium is measured as the change in fluorescence intensity over time.

    • The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

    • To determine the inhibitory effect of this compound, plot the percentage of inhibition of the ghrelin response against the log concentration of the inverse agonist.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

Calcium mobilization assays provide a robust and high-throughput method for characterizing the inverse agonist activity of this compound at the ghrelin receptor. By measuring the inhibition of both constitutive and agonist-induced Gq signaling, researchers can gain valuable insights into the pharmacology of this peptide and its potential therapeutic applications in metabolic disorders. The detailed protocols and data presented here serve as a comprehensive guide for the successful implementation of these assays in a research setting.

References

Application Note: Measuring Constitutive Activity of the Ghrelin Receptor (GHSR1a) with the Inverse Agonist K-(D-1-Nal)-FwLL-NH2 TFA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Ghrelin Receptor, also known as the Growth Hormone Secretagogue Receptor (GHSR1a), is a G protein-coupled receptor (GPCR) critical for regulating growth hormone release, appetite, and energy homeostasis.[1] A remarkable feature of GHSR1a is its exceptionally high level of constitutive activity; it can signal at approximately 50% of its maximum capacity even in the absence of its endogenous ligand, ghrelin.[1][2] This ligand-independent signaling is not a mere artifact of in vitro systems but has demonstrated physiological relevance, with mutations affecting this activity being linked to familial short stature.[3]

Quantifying the constitutive activity of GHSR1a is crucial for understanding its physiological roles and for the development of novel therapeutics, such as those for obesity and metabolic disorders.[1][4] Inverse agonists, which stabilize the inactive conformation of the receptor, are indispensable tools for this purpose. K-(D-1-Nal)-FwLL-NH2 TFA is a potent, high-affinity peptide-based inverse agonist of GHSR1a that effectively blocks its basal signaling, making it an ideal probe for studying and measuring the receptor's constitutive activity.[5][6][7]

Principle of Measurement

GPCRs like GHSR1a exist in a conformational equilibrium between an inactive state (R) and an active state (R). Due to its high constitutive activity, a significant fraction of the GHSR1a population exists in the R state without any ligand, leading to basal intracellular signaling.

  • Agonists bind to and stabilize the active R* state, increasing the signal.

  • Neutral Antagonists bind to the receptor but do not shift the equilibrium, thereby blocking agonists without affecting the basal signal.

  • Inverse Agonists , such as this compound, preferentially bind to and stabilize the inactive R state. This shifts the equilibrium away from R*, leading to a measurable reduction in the basal signal.

The magnitude of this signal reduction upon the application of a saturating concentration of an inverse agonist is a direct measure of the receptor's constitutive activity.

Key Signaling Pathways

GHSR1a couples to several G protein families to exert its effects. The constitutive activity of the receptor has been shown to predominantly signal through the Gq/11 pathway.[2] This pathway involves the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and both molecules activate downstream effectors like Protein Kinase C (PKC).[2] Assays measuring the accumulation of inositol phosphates (IPs) are therefore a direct and reliable method for quantifying GHSR1a constitutive activity.[1][4]

GHSR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GHSR_inactive GHSR1a (Inactive) GHSR_active GHSR1a* (Active) GHSR_inactive->GHSR_active Spontaneous Activation (Constitutive Activity) Gq Gq Protein GHSR_active->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC PKC Activation DAG->PKC Activates

Caption: GHSR1a constitutive signaling via the Gq/PLC pathway.

Data Presentation

The efficacy of this compound as an inverse agonist is quantified by its binding affinity (Ki) or its potency in functional assays (IC50). This data is critical for determining the optimal concentration range for experiments.

Compound NameReceptor TargetActionAffinity (Ki)Signaling Pathway Blocked
This compound Human GHSR1aInverse Agonist4.9 nM (in COS-7 cells)[5][6][7]Gq and G13-dependent
31 nM (in HEK293T cells)[5][6][7]

Experimental Protocols

Protocol 1: General Cell Culture & Transfection

This protocol describes the maintenance of HEK293T cells and transient transfection with a plasmid encoding human GHSR1a.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Plasmid DNA (human GHSR1a in a mammalian expression vector)

  • Transfection reagent (e.g., Lipofectamine™ 3000 or PEI)

  • Opti-MEM™ I Reduced Serum Medium

Procedure:

  • Cell Maintenance: Culture HEK293T cells in a T75 flask at 37°C in a 5% CO2 incubator. Passage cells at 80-90% confluency by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a 1:6 to 1:10 ratio.

  • Transfection: One day before transfection, seed cells in a 6-well plate to be 70-80% confluent on the day of transfection.

  • For each well, dilute 2.5 µg of GHSR1a plasmid DNA into Opti-MEM™.

  • In a separate tube, dilute the transfection reagent into Opti-MEM™ according to the manufacturer's protocol.

  • Combine the diluted DNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature.

  • Add the DNA-lipid complex dropwise to the cells.

  • Incubate for 24-48 hours before proceeding to the functional assay. A mock transfection (no DNA) should be run in parallel as a negative control.

Protocol 2: Inositol Phosphate (B84403) (IP1) Accumulation Assay

This protocol uses a homogenous time-resolved fluorescence (HTRF) based assay to measure IP1, a stable downstream metabolite in the inositol phosphate cascade. A decrease in the basal IP1 signal upon addition of this compound indicates inverse agonism.

Materials:

  • Transfected HEK293T-GHSR1a cells (from Protocol 1)

  • White, solid-bottom 96-well or 384-well plates

  • IP1 Stimulation Buffer (e.g., HBSS with 10 mM HEPES, 1 mM CaCl2, 1 mM MgCl2, 50 mM LiCl)

  • This compound stock solution (in DMSO or water)

  • IP-One HTRF assay kit (containing IP1-d2 and Anti-IP1 Cryptate)

  • HTRF-compatible microplate reader

Experimental Workflow Diagram

Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis culture 1. Culture HEK293T Cells transfect 2. Transfect with GHSR1a Plasmid culture->transfect seed 3. Seed Transfected Cells into Assay Plate transfect->seed add_inv_agonist 4. Add Dose-Response of This compound seed->add_inv_agonist incubate1 5. Incubate (e.g., 60 min) add_inv_agonist->incubate1 add_reagents 6. Add HTRF Lysis Buffer & Reagents incubate1->add_reagents incubate2 7. Incubate (e.g., 60 min) add_reagents->incubate2 read_plate 8. Read Plate on HTRF Reader incubate2->read_plate analyze 9. Calculate IC50 & Plot Dose-Response Curve read_plate->analyze

Caption: Workflow for measuring GHSR1a constitutive activity.

Procedure:

  • Cell Seeding: Harvest the transfected cells and centrifuge. Resuspend the pellet in an appropriate assay medium and seed 20,000-40,000 cells/well into a 96-well white plate. Incubate for 4-6 hours or overnight.

  • Inverse Agonist Preparation: Prepare a serial dilution of this compound in IP1 Stimulation Buffer. A typical concentration range would be from 1 pM to 10 µM. Include a "no compound" control to measure the basal signal.

  • Stimulation: Remove the cell culture medium from the wells. Add the diluted inverse agonist to the cells and incubate for 60 minutes at 37°C. The inclusion of LiCl in the buffer is critical as it prevents the degradation of IP1.

  • Lysis and Detection: Following the manufacturer's protocol for the IP-One HTRF kit, add the IP1-d2 conjugate followed by the Anti-IP1 Cryptate conjugate to each well. These are typically in a combined lysis buffer.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible reader, with excitation at 320 nm and emission measured at 620 nm and 665 nm.

  • Data Analysis: Calculate the 665/620 nm emission ratio for each well. The data is typically normalized to the basal signal (0% inhibition) and the signal from mock-transfected cells (100% inhibition). Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualization of Ligand Action

The distinct mechanisms of agonists, antagonists, and inverse agonists at a constitutively active receptor can be visualized to clarify their roles in experimental design.

Ligand_Action Receptor State Equilibrium Receptor Inactive State (R) Active State (R*) Equilibrium Constitutive Activity Receptor:R->Equilibrium Agonist Agonist Agonist->Receptor:Rstar Stabilizes R* (Increases Signal) Antagonist Neutral Antagonist Antagonist->Receptor Blocks Agonist Binding (No Effect on Basal Signal) InverseAgonist Inverse Agonist InverseAgonist->Receptor:R Stabilizes R (Decreases Basal Signal) Equilibrium->Receptor:Rstar

Caption: Ligand effects on a constitutively active receptor.

References

Troubleshooting & Optimization

Troubleshooting low efficacy of K-(D-1-Nal)-FwLL-NH2 TFA in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with K-(D-1-Nal)-FwLL-NH2 TFA, a potent ghrelin receptor inverse agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a high-affinity peptide inverse agonist of the ghrelin receptor (GHSR).[1][2][] Unlike a neutral antagonist that only blocks agonist binding, an inverse agonist can reduce the basal, or constitutive, activity of a receptor. The ghrelin receptor is known to have a high level of constitutive activity, meaning it signals even in the absence of its natural ligand, ghrelin.[4] this compound specifically blocks ghrelin receptor-mediated signaling through the Gq and G13 pathways.[1][2][]

Q2: What are the expected binding affinities (Ki) for this compound?

The reported Ki values for this compound are:

  • 4.9 nM in COS-7 cells[1][]

  • 31 nM in HEK293T cells[1][]

It is important to note that binding affinities can vary depending on the cell line and experimental conditions.

Q3: In which experimental systems can I use this compound?

This peptide can be used in various in vitro systems expressing the ghrelin receptor, such as transfected cell lines (e.g., HEK293T, COS-7) or primary cells endogenously expressing the receptor. It is suitable for use in receptor binding assays, and functional assays that measure the downstream effects of Gq signaling, such as inositol (B14025) phosphate (B84403) accumulation or intracellular calcium mobilization.

Q4: How should I prepare and store this compound?

For short-term storage (days to weeks), the solid powder can be stored at 0-4°C in a dry, dark environment.[5] For long-term storage (months to years), it is recommended to store the peptide at -20°C.[5] When preparing stock solutions, it is advisable to aliquot the peptide to avoid repeated freeze-thaw cycles. The solubility of the peptide should be confirmed with the supplier's certificate of analysis.

Troubleshooting Guide: Low Efficacy of this compound

This guide addresses common issues that may lead to lower-than-expected efficacy of this compound in your experiments.

Issue 1: No or low inverse agonist activity observed.
Possible Cause Troubleshooting Step
Peptide Integrity Ensure the peptide has been stored correctly and has not degraded. Prepare fresh stock solutions. Consider performing a quality control check of the peptide if degradation is suspected.
Cell System Issues Confirm that the cells are expressing a functional ghrelin receptor. Low or absent receptor expression will result in a lack of response. Verify the passage number of the cells, as receptor expression can change over time.
High Constitutive Activity Not Accounted For The ghrelin receptor has high basal activity.[4] Ensure your assay is sensitive enough to detect a decrease from this high baseline. Include a positive control for inverse agonism if available.
Incorrect Assay Choice This compound primarily blocks Gq/13 signaling. Assays measuring signaling through other pathways (e.g., Gs/cAMP) may not show a significant effect.
Issue 2: Inconsistent or variable results between experiments.
Possible Cause Troubleshooting Step
Peptide Solubility Ensure the peptide is fully dissolved in the appropriate solvent before adding it to the assay buffer. Incomplete solubilization can lead to inconsistent concentrations.
Cell Density and Health Maintain consistent cell densities and ensure cells are healthy and in the logarithmic growth phase. Over-confluent or unhealthy cells can lead to variable receptor expression and signaling.
Incubation Times Optimize and standardize incubation times for both the inverse agonist and any subsequent agonist addition. Insufficient pre-incubation with the inverse agonist may not allow for equilibrium to be reached at the receptor.
Reagent Variability Use fresh, high-quality reagents and ensure consistent lot numbers for critical components like serum and media.
Issue 3: The peptide appears to act as an antagonist, but not an inverse agonist.
Possible Cause Troubleshooting Step
Low Constitutive Activity in Your System The level of constitutive activity can vary between cell lines and even with different expression levels of the receptor. If the basal activity in your specific cell system is low, the effect of an inverse agonist will be difficult to distinguish from a neutral antagonist.
Assay Window The signal-to-background ratio of your assay may not be sufficient to detect the relatively small decrease in signal caused by inverse agonism. Try to optimize the assay to widen this window.

Quantitative Data Summary

ParameterCell LineValueReference
Ki COS-74.9 nM[1][]
Ki HEK293T31 nM[1][]
IC50 (Functional) Varies by assayExpected in nM range-
EC50 (Functional) Varies by assayExpected in nM range-

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is a general guideline and should be optimized for your specific experimental conditions.

Materials:

  • HEK293T or COS-7 cells transiently or stably expressing the human ghrelin receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.

  • Radioligand: [125I]-Ghrelin.

  • Non-specific binding control: Unlabeled ghrelin (1 µM).

  • This compound.

Procedure:

  • Cell Preparation: Culture cells to 80-90% confluency. Harvest cells and prepare a membrane fraction or use whole cells.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Binding Buffer.

    • Increasing concentrations of this compound or unlabeled ghrelin for the standard curve.

    • A constant concentration of [125I]-Ghrelin (typically at its Kd).

    • Cell membranes or whole cells.

  • Incubation: Incubate at room temperature for 60-90 minutes with gentle shaking.

  • Termination: Rapidly filter the reaction mixture through GF/C filters pre-soaked in binding buffer.

  • Washing: Wash the filters three times with ice-cold binding buffer.

  • Detection: Measure the radioactivity on the filters using a gamma counter.

  • Data Analysis: Calculate the specific binding and perform a non-linear regression to determine the Ki of this compound.

Inositol Phosphate (IP1) Accumulation Assay

This assay measures the accumulation of IP1, a downstream product of Gq signaling.

Materials:

  • HEK293T cells expressing the ghrelin receptor.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Stimulation buffer containing LiCl (e.g., 10 mM).

  • This compound.

  • Ghrelin (as an agonist control).

  • Commercially available IP-One HTRF assay kit.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and grow overnight.

  • Inverse Agonist Treatment: Remove the culture medium and add varying concentrations of this compound in stimulation buffer.

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Detection: Following the manufacturer's instructions for the IP-One HTRF assay kit, add the HTRF reagents (IP1-d2 and anti-IP1 cryptate).

  • Reading: Incubate as recommended by the kit manufacturer and read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the HTRF ratio and plot the concentration-response curve to determine the IC50 for the inverse agonist effect.

Visualizations

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ghrelin Ghrelin GHSR Ghrelin Receptor (GHSR) Ghrelin->GHSR Activates Gq Gq GHSR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosolic) Ca_ER->Ca_cyto Ca_cyto->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Inverse_Agonist This compound Inverse_Agonist->GHSR Inhibits (Inverse Agonism)

Caption: Ghrelin Receptor Gq Signaling Pathway and Inhibition by this compound.

Troubleshooting_Workflow Start Low or No Efficacy Observed Check_Peptide Verify Peptide Integrity (Storage, Age, Solubility) Start->Check_Peptide Peptide_OK Peptide OK? Check_Peptide->Peptide_OK Check_Cells Assess Cell Health and Receptor Expression Cells_OK Cells OK? Check_Cells->Cells_OK Check_Assay Review Assay Conditions (Buffer, Incubation Times) Assay_OK Assay OK? Check_Assay->Assay_OK Check_Controls Evaluate Positive and Negative Controls Controls_OK Controls OK? Check_Controls->Controls_OK Peptide_OK->Check_Cells Yes Remake_Peptide Prepare Fresh Peptide Stock Peptide_OK->Remake_Peptide No Cells_OK->Check_Assay Yes Culture_New_Cells Use New Cell Stock, Verify Expression Cells_OK->Culture_New_Cells No Assay_OK->Check_Controls Yes Optimize_Assay Optimize Assay Parameters Assay_OK->Optimize_Assay No Troubleshoot_Assay Systematically Troubleshoot Assay Components Controls_OK->Troubleshoot_Assay No Resolved Issue Potentially Resolved Controls_OK->Resolved Yes Remake_Peptide->Check_Peptide Culture_New_Cells->Check_Cells Optimize_Assay->Check_Assay Consult_Support Consult Further Technical Support Troubleshoot_Assay->Consult_Support

Caption: Troubleshooting Workflow for Low Efficacy of this compound.

References

Technical Support Center: Optimizing K-(D-1-Nal)-FwLL-NH2 TFA for Maximal Inverse Agonism

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for K-(D-1-Nal)-FwLL-NH2 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this potent ghrelin receptor inverse agonist in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound for achieving maximal inverse agonism.

Understanding the Inverse Agonism of this compound

This compound is a high-affinity peptide inverse agonist of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor type 1a (GHS-R1a). A key characteristic of the ghrelin receptor is its high level of constitutive activity, meaning it signals even in the absence of its natural ligand, ghrelin.[1] this compound exerts its effect by binding to the ghrelin receptor and reducing this basal, constitutive signaling. This inverse agonism is primarily mediated through the inhibition of the Gq and G13 signaling pathways.[2]

Quantitative Data Summary

Cell LineReceptorLigandKi (nM)
COS-7Ghrelin Receptor (GHSR)This compound4.9
HEK293TGhrelin Receptor (GHSR)This compound31

Note: The optimal concentration of this compound for achieving maximal inverse agonism will vary depending on the experimental system, including the cell line, receptor expression level, and the specific assay being performed. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific setup.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the ghrelin receptor and a general experimental workflow for assessing the inverse agonist activity of this compound.

GHSR_Signaling_Pathway cluster_membrane Cell Membrane GHSR Ghrelin Receptor (GHSR) Gq Gq GHSR->Gq Activates G13 G13 GHSR->G13 Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA Activation G13->RhoA PIP2 PIP2 PLC->PIP2 Hydrolyzes Ghrelin Ghrelin (Agonist) Ghrelin->GHSR Activates Inverse_Agonist This compound (Inverse Agonist) Inverse_Agonist->GHSR Inhibits Constitutive_Activity Constitutive Activity Constitutive_Activity->GHSR Basal Activation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Figure 1: Ghrelin Receptor Signaling Pathway.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., COS-7, HEK293T expressing GHSR) start->cell_culture dose_preparation Prepare Serial Dilutions of This compound cell_culture->dose_preparation incubation Incubate Cells with Inverse Agonist dose_preparation->incubation assay Perform Functional Assay (e.g., Inositol (B14025) Phosphate (B84403) Assay) incubation->assay data_acquisition Data Acquisition assay->data_acquisition data_analysis Data Analysis (Dose-Response Curve, IC50) data_acquisition->data_analysis end End data_analysis->end

Figure 2: Experimental Workflow for Inverse Agonism Assay.

Troubleshooting Guides (Question & Answer Format)

Issue 1: No observable inverse agonist effect or a very weak signal.

  • Question: I am not seeing a decrease in basal signaling after applying this compound. What could be the reason?

  • Answer:

    • Low Constitutive Activity: The primary reason for not observing an inverse agonist effect is insufficient constitutive activity of the ghrelin receptor in your cell line. Ensure you are using a cell line known to exhibit high basal GHSR signaling (e.g., COS-7 or HEK293T with high receptor expression). Overexpression of the receptor can enhance constitutive activity.[3]

    • Incorrect Concentration: You may be using a sub-optimal concentration of the inverse agonist. It is essential to perform a dose-response curve to determine the EC50 for your specific experimental conditions.

    • Peptide Integrity: Peptides are susceptible to degradation. Ensure that your this compound is properly stored (typically at -20°C) and that stock solutions are freshly prepared.

    • Assay Sensitivity: The assay you are using may not be sensitive enough to detect subtle changes in basal signaling. Consider optimizing your assay conditions or trying an alternative method, such as a BRET-based G protein activation assay.

Issue 2: High background signal in the functional assay.

  • Question: My baseline signal is very high, making it difficult to measure a decrease upon addition of the inverse agonist. How can I reduce the background?

  • Answer:

    • Optimize Cell Density: Seeding too many cells per well can lead to a high background signal. Perform a cell titration experiment to find the optimal cell density that provides a good signal-to-background ratio.

    • Reduce Serum Concentration: If using a serum-containing medium during the assay, components in the serum may contribute to the background signal. Try reducing the serum concentration or using a serum-free medium for the duration of the assay.

    • Wash Steps: Ensure adequate washing of cells to remove any residual media components or other substances that might interfere with the assay.

Issue 3: Inconsistent results between experiments.

  • Question: I am getting variable results with this compound across different experimental runs. What could be the cause of this variability?

  • Answer:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression levels and cellular responses can change with excessive passaging.

    • Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution to avoid issues with peptide stability.

    • Incubation Times: Standardize all incubation times precisely, as variations can lead to inconsistent results, especially in kinetic assays.

    • Operator Variability: Ensure consistent handling and pipetting techniques to minimize variability between wells and plates.

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of action of this compound?

    • A1: this compound is an inverse agonist of the ghrelin receptor (GHSR). It binds to the receptor and reduces its high constitutive (basal) signaling activity, primarily by blocking the Gq and G13 signaling pathways.[2]

  • Q2: How should I prepare and store this compound?

    • A2: this compound is typically stored as a lyophilized powder at -20°C. For stock solutions, it is soluble in water. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's data sheet for specific storage and handling instructions.

  • Q3: What are the appropriate controls for an inverse agonism experiment?

    • A3:

      • Vehicle Control: Cells treated with the same solvent used to dissolve this compound to establish the baseline constitutive activity.

      • Positive Control (Agonist): Cells treated with a known agonist of the ghrelin receptor (e.g., ghrelin) to confirm that the receptor is functional and capable of being stimulated.

      • Untransfected/Mock-transfected Cells: Cells that do not express the ghrelin receptor to determine the background signal of the assay.

  • Q4: Can I use a cAMP assay to measure the inverse agonist activity of this compound?

    • A4: While the ghrelin receptor can couple to multiple G proteins, its constitutive activity is predominantly through Gq and G13, leading to the production of inositol phosphates and calcium mobilization. Therefore, an inositol phosphate (IP) accumulation assay or a calcium flux assay is a more direct and reliable method for measuring the inverse agonist activity of this compound. A cAMP assay would be more appropriate for studying signaling through Gs or Gi coupled receptors.

Detailed Experimental Protocols

Protocol 1: Inositol Phosphate (IP) Accumulation Assay

This protocol is designed to measure the inverse agonist effect of this compound on the constitutive activity of the ghrelin receptor by quantifying the accumulation of inositol phosphates.

Materials:

  • Cells expressing the ghrelin receptor (e.g., COS-7 or HEK293T)

  • Cell culture medium

  • myo-[³H]inositol

  • Stimulation buffer (e.g., HBSS with 10 mM LiCl)

  • This compound

  • Lysis buffer (e.g., 0.1 M formic acid)

  • Anion-exchange chromatography columns

  • Scintillation cocktail and counter

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at an optimized density and allow them to adhere overnight.

  • Radiolabeling: Replace the culture medium with a medium containing myo-[³H]inositol and incubate for 24-48 hours to allow for the incorporation of the radiolabel into cellular phosphoinositides.

  • Inverse Agonist Treatment: Wash the cells with stimulation buffer and then incubate with varying concentrations of this compound (and appropriate controls) in stimulation buffer for a predetermined time (e.g., 30-60 minutes). Lithium chloride (LiCl) is included to inhibit inositol monophosphatase, leading to the accumulation of IPs.

  • Cell Lysis: Aspirate the stimulation buffer and lyse the cells by adding ice-cold lysis buffer.

  • IP Separation: Apply the cell lysates to anion-exchange chromatography columns to separate the inositol phosphates from other cellular components.

  • Quantification: Elute the [³H]inositol phosphates from the columns and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the radioactivity counts against the concentration of this compound. The decrease in signal relative to the vehicle control represents the inverse agonist activity. Calculate the IC50 value from the dose-response curve.

Protocol 2: Competition Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the ghrelin receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing the ghrelin receptor

  • Radiolabeled ghrelin receptor ligand (e.g., [¹²⁵I]-His-Ghrelin)

  • This compound

  • Binding buffer

  • Glass fiber filters

  • Gamma counter

Procedure:

  • Assay Setup: In a multi-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at room temperature or 4°C for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The concentration of the inverse agonist that displaces 50% of the radioligand is the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

References

Potential off-target effects of K-(D-1-Nal)-FwLL-NH2 TFA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using K-(D-1-Nal)-FwLL-NH2 TFA, a potent ghrelin receptor (GHSR) inverse agonist. The information addresses potential off-target effects and other experimental considerations to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a high-affinity and potent inverse agonist for the ghrelin receptor (GHSR-1a).[1][2][] Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist reduces the receptor's basal, constitutive activity. Specifically, this peptide has been shown to block GHSR-mediated signaling through the Gq and G13 pathways.[1][2][][4]

Q2: Are there any known off-target binding sites for this compound?

A2: Currently, there is a lack of published data from comprehensive screening panels that have specifically evaluated the binding profile of this compound against a broad range of other receptors, ion channels, or enzymes. While this compound is characterized as a potent GHSR inverse agonist, researchers should be aware that peptide-based therapeutics can sometimes exhibit cross-reactivity with other receptors. For instance, some non-peptide GHSR inverse agonists have been reported to have off-target activity at adrenergic, dopaminergic, and histaminergic receptors, as well as hERG channels.

Q3: My experimental results are not what I expected based on GHSR inverse agonism. Could this be due to off-target effects?

A3: While it's possible, it's also important to consider other factors. The ghrelin receptor has a complex pharmacology, including the potential for "biased signaling." This means that different ligands can stabilize distinct receptor conformations, leading to preferential activation of certain downstream signaling pathways over others. This compound has been shown to act as an inverse agonist at both Gq and G13 pathways, whereas some other GHSR ligands show bias towards only one of these.[4] It is crucial to ensure that the assay readout is appropriate for the signaling pathway being investigated.

Q4: How can I test for potential off-target effects of this compound in my experimental system?

A4: To investigate potential off-target effects, you can employ several strategies:

  • Use a structurally unrelated GHSR antagonist/inverse agonist: If a different GHSR ligand with a distinct chemical structure produces the same biological effect, it is more likely that the effect is mediated by the ghrelin receptor.

  • Utilize a null-system: The most definitive control is to use cells or animals that do not express the ghrelin receptor (e.g., knockout models or cell lines). If the effect of this compound persists in the absence of GHSR, it is likely an off-target effect.

  • Perform a counterscreen: If you have a hypothesis about a potential off-target receptor, you can perform a specific binding or functional assay for that receptor in the presence of this compound.

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype Observed
  • Problem: Treatment with this compound results in a cellular phenotype that is not consistent with the known functions of GHSR-1a.

  • Possible Cause 1: Off-Target Receptor Activity: The peptide may be interacting with another receptor expressed in your cell type.

  • Troubleshooting Steps:

    • Literature Review: Check for expression of other G-protein coupled receptors in your specific cell line that could be potential off-targets.

    • Control Compound: As mentioned in the FAQs, use a structurally distinct GHSR inverse agonist to see if the phenotype is reproducible.

    • GHSR Knockdown/Knockout: If possible, repeat the experiment in cells where GHSR has been knocked down (e.g., using siRNA) or in a knockout cell line. Persistence of the effect strongly suggests an off-target mechanism.

Issue 2: Inconsistent Results Between Different Functional Assays
  • Problem: this compound shows potent inverse agonism in an IP1 accumulation assay (Gq pathway) but has a weaker or no effect in a different signaling assay.

  • Possible Cause: Biased Signaling: Your second assay may be measuring a signaling pathway that is not strongly modulated by this specific inverse agonist. The ghrelin receptor can signal through multiple G-proteins and also through β-arrestin pathways.

  • Troubleshooting Steps:

    • Confirm Pathway Coupling: Verify from the literature which signaling pathways are coupled to GHSR in your experimental system.

    • Comprehensive Pathway Analysis: If resources permit, use a broader range of assays to profile the compound's effect on different signaling arms (e.g., cAMP for Gs/Gi, RhoA for G12/13, and β-arrestin recruitment).

    • Re-evaluate Primary Assay: Ensure your primary assay is robust and that the observed effects are concentration-dependent.

Quantitative Data Summary

CompoundTarget ReceptorCell LineBinding Affinity (Ki)Reference
This compoundGHSR-1aCOS-74.9 nM[1][]
This compoundGHSR-1aHEK293T31 nM[1][]

Experimental Protocols

Protocol 1: In Vitro GHSR Binding Assay (Competitive Radioligand Binding)
  • Cell Culture and Membrane Preparation:

    • Culture HEK293T cells stably expressing human GHSR-1a.

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of a radiolabeled GHSR ligand (e.g., [125I]-His9-ghrelin).

    • Add increasing concentrations of the unlabeled competitor, this compound.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Calculate the IC50 value (concentration of competitor that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Gq Signaling Functional Assay (IP1 Accumulation)
  • Cell Culture:

    • Plate HEK293T cells expressing GHSR-1a in a 96-well plate and culture overnight.

  • Assay Procedure:

    • Wash the cells with a stimulation buffer.

    • Add increasing concentrations of this compound to the wells. To measure inverse agonism, no agonist is added. To measure antagonism, a fixed concentration of ghrelin would be added.

    • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

    • Lyse the cells and measure the accumulation of inositol (B14025) monophosphate (IP1) using a commercially available HTRF or ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Plot the IP1 levels against the log concentration of the compound.

    • For inverse agonism, determine the EC50 (potency) and the maximal reduction of the basal signal (efficacy).

Visualizations

GHSR_Signaling_Pathway cluster_membrane Cell Membrane cluster_g_proteins G-Proteins GHSR GHSR-1a Gq Gαq GHSR->Gq G13 Gα13 GHSR->G13 Ghrelin Ghrelin (Agonist) Ghrelin->GHSR Activates Inverse_Agonist This compound (Inverse Agonist) Inverse_Agonist->GHSR Inhibits Basal Activity PLC PLC Activation Gq->PLC RhoGEF RhoGEF Activation G13->RhoGEF IP3_DAG IP3 / DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ PKC Activation IP3_DAG->Ca_PKC RhoA RhoA Activation RhoGEF->RhoA ROCK ROCK Activation RhoA->ROCK

Caption: GHSR-1a signaling and points of modulation.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Phenotype Is the phenotype consistent with known GHSR function? Start->Check_Phenotype Check_Assay Are results inconsistent between different assays? Check_Phenotype->Check_Assay No Off_Target Potential Off-Target Effect Check_Phenotype->Off_Target Yes Biased_Signaling Potential Biased Signaling Check_Assay->Biased_Signaling Yes On_Target Likely On-Target Effect Check_Assay->On_Target No Control_Experiments Perform Control Experiments: - Use null system (KO/KD) - Use structurally different ligand Off_Target->Control_Experiments Pathway_Analysis Analyze multiple signaling pathways (cAMP, β-arrestin, etc.) Biased_Signaling->Pathway_Analysis

Caption: Troubleshooting logic for unexpected results.

References

Assessing the stability of K-(D-1-Nal)-FwLL-NH2 TFA in solution over time.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling and assessing the stability of K-(D-1-Nal)-FwLL-NH2 TFA in solution.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized this compound?

A1: Lyophilized peptides should be stored away from heat, light, and moisture. For short-term storage (weeks to months), keep the peptide at room temperature. For long-term storage, it is recommended to store the peptide at -20°C.[1] To prevent degradation from moisture, allow the vial to equilibrate to room temperature in a desiccator before opening.[1] After weighing, it is good practice to purge the vial with an inert gas like nitrogen or argon before resealing and storing at -20°C.[1]

Q2: What is the best solvent to dissolve this compound?

A2: The solubility of a peptide is highly dependent on its amino acid sequence. K-(D-1-Nal)-FwLL-NH2 has a high proportion of hydrophobic residues (Nal, F, W, L, L), suggesting it may have poor solubility in aqueous solutions.[2] It is recommended to first attempt to dissolve a small amount of the peptide in sterile, distilled water. If the peptide is not soluble in water, the presence of a basic residue (Lysine, K) suggests that dissolving it in a dilute acidic solution, such as 10% acetic acid, may be effective.[3] For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), followed by slow, dropwise dilution into the desired aqueous buffer with constant stirring, is a common strategy.[4]

Q3: My peptide solution is cloudy. What should I do?

A3: A cloudy solution indicates that the peptide has either not fully dissolved or has precipitated. Sonication can help to break up small particles and increase solubility.[5] Gentle warming (up to 40°C) can also aid dissolution, but prolonged heating should be avoided as it can cause degradation.[3][5] If the peptide precipitates out of solution after dilution from an organic stock, you have likely exceeded its solubility limit in the aqueous buffer. In this case, it is best to start over by lyophilizing the peptide to remove the solvent and then re-dissolving it to achieve a lower final concentration.

Q4: How stable is this compound in solution?

A4: The stability of any peptide in solution is sequence-dependent and influenced by factors such as pH, temperature, and the presence of enzymes.[6][7] The inclusion of a D-amino acid (D-1-Nal) and the C-terminal amide in K-(D-1-Nal)-FwLL-NH2 are design features that are known to enhance stability by increasing resistance to enzymatic degradation.[6][8][9][10][11] However, specific degradation pathways such as oxidation of the Tryptophan (W) residue can still occur.[12] For optimal stability in solution, it is recommended to prepare fresh solutions for each experiment. If storage in solution is necessary, it is best to make single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1][3]

Troubleshooting Guides

Issue: Difficulty Dissolving the Peptide
  • Initial Steps: Always test the solubility of a small amount of the peptide first.[13] Bring the lyophilized peptide to room temperature in a desiccator before opening the vial.[13]

  • Aqueous Solutions: Attempt to dissolve the peptide in sterile, distilled water. Given the presence of a basic residue (Lysine), if it does not dissolve in water, try a dilute acidic solution (e.g., 10% acetic acid).[3]

  • Organic Solvents: For this hydrophobic peptide, dissolving it first in a minimal amount of DMSO or DMF is a good strategy.[4]

  • Dilution: When diluting the peptide stock from an organic solvent into an aqueous buffer, add the peptide solution slowly and dropwise to the stirring buffer.[4] This minimizes localized high concentrations that can lead to precipitation.

  • Enhancing Solubility: Sonication and gentle warming (not exceeding 40°C) can be used to aid dissolution.[3][5]

Issue: Peptide Degradation During Experimentation
  • pH Considerations: The stability of peptides is often pH-dependent. Acidic conditions (pH 4-6) are generally more stable for most peptides.[7] Basic conditions can accelerate deamidation.[7]

  • Minimize Freeze-Thaw Cycles: If you must store the peptide in solution, prepare single-use aliquots to avoid repeated freezing and thawing, which can lead to aggregation and degradation.[1][3]

  • Protection from Light: Peptides containing Tryptophan or Tyrosine can be light-sensitive.[7] Store solutions in amber vials or protect them from light.

  • Enzymatic Degradation: While the D-amino acid and C-terminal amide enhance resistance to proteases, if working with biological samples (e.g., serum, cell lysates), degradation can still occur. Perform experiments on ice and consider the use of protease inhibitors.

Data Presentation

Table 1: Illustrative Stability of a Hydrophobic D-Amino Acid Containing Peptide in Solution at 37°C

Time Point (hours)% Intact Peptide Remaining (Mean ± SD, n=3) in PBS (pH 7.4)% Intact Peptide Remaining (Mean ± SD, n=3) in 50% Human Serum
0100 ± 0.0100 ± 0.0
198.2 ± 1.195.4 ± 2.3
495.5 ± 1.888.1 ± 3.1
892.1 ± 2.579.6 ± 4.5
2485.3 ± 3.260.7 ± 5.2
4876.9 ± 4.141.2 ± 6.8

Experimental Protocols

Protocol: Assessing Peptide Stability in Solution by RP-HPLC

This protocol outlines a general method for determining the stability of this compound in a desired solution over time.

1. Materials and Reagents:

  • This compound (lyophilized powder)

  • Solvent for stock solution (e.g., DMSO, HPLC grade)

  • Aqueous buffer for stability study (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Quenching/Precipitating Solution (e.g., Acetonitrile with 1% Trifluoroacetic Acid (TFA))

  • HPLC Mobile Phase A: 0.1% (v/v) TFA in water

  • HPLC Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

  • Low-bind microcentrifuge tubes

  • Incubator or water bath

2. Procedure:

  • Prepare a Stock Solution: Dissolve this compound in the chosen initial solvent (e.g., DMSO) to a concentration of 1 mg/mL.

  • Initiate Stability Study: Dilute the peptide stock solution into the desired aqueous buffer (e.g., PBS) to a final concentration of 100 µg/mL. Ensure the final concentration of the organic solvent is low (e.g., <1%) to not interfere with the stability in the aqueous environment.

  • Incubation: Incubate the peptide solution at the desired temperature (e.g., 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the peptide solution.

  • Quench Reaction: Immediately mix the aliquot with an equal volume of the quenching/precipitating solution to stop any further degradation. If working with serum or plasma, this step also serves to precipitate proteins.

  • Sample Preparation for HPLC: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet any precipitates.

  • HPLC Analysis: Transfer the supernatant to an HPLC vial and inject a defined volume onto an RP-HPLC system equipped with a C18 column.

  • Data Analysis: Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm). The peak corresponding to the intact peptide is identified by its retention time, confirmed by a standard injection of the fresh peptide. The peak area of the intact peptide is integrated at each time point. The percentage of intact peptide remaining is calculated relative to the peak area at time point zero.

Mandatory Visualization

Peptide_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_output Output prep_stock Prepare Peptide Stock Solution dilute Dilute into Aqueous Buffer prep_stock->dilute e.g., 1 mg/mL in DMSO incubate Incubate at Desired Temperature dilute->incubate e.g., 100 µg/mL sampling Withdraw Aliquots at Time Points incubate->sampling quench Quench Reaction sampling->quench centrifuge Centrifuge quench->centrifuge hplc RP-HPLC Analysis centrifuge->hplc Inject Supernatant data_analysis Data Analysis hplc->data_analysis Integrate Peak Area result Determine % Intact Peptide Remaining data_analysis->result Troubleshooting_Solubility start Start: Dissolve Peptide water Try Sterile Water start->water acid Try Dilute Acid (e.g., 10% Acetic Acid) water->acid Soluble? No success Peptide Dissolved water->success Soluble? Yes organic Try Organic Solvent (e.g., DMSO, DMF) acid->organic Soluble? No acid->success Soluble? Yes dilute Slowly Dilute into Aqueous Buffer organic->dilute sonicate Sonication / Gentle Warming dilute->sonicate Cloudy? dilute->success Soluble? Yes fail Precipitation Occurs dilute->fail Precipitates? sonicate->success Soluble? Yes sonicate->fail Soluble? No restart Restart: Lyophilize and use lower concentration fail->restart

References

Interpreting unexpected results in ghrelin receptor assays with K-(D-1-Nal)-FwLL-NH2 TFA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals using the ghrelin receptor inverse agonist, K-(D-1-Nal)-FwLL-NH2 TFA. It addresses common questions and provides troubleshooting assistance for interpreting unexpected results in ghrelin receptor (GHSR) assays.

Frequently Asked Questions (FAQs)

FAQ 1: What is this compound and what is its primary mechanism of action?

This compound is a potent, high-affinity synthetic peptide that acts as an inverse agonist at the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).

A key feature of the ghrelin receptor is its high level of constitutive activity, meaning it can signal even in the absence of its natural ligand, ghrelin[1][2]. While a neutral antagonist would only block the effects of an agonist like ghrelin, an inverse agonist like this compound binds to the receptor and reduces its basal, constitutive activity. Specifically, it has been shown to block ghrelin receptor-mediated signaling pathways dependent on Gq and G13 proteins[3][4][].

Table 1: Properties of this compound

PropertyValueReference
Mechanism of Action Ghrelin Receptor (GHSR) Inverse Agonist[3][4][6]
Binding Affinity (Ki) 4.9 nM (in COS7 cells)[3][4][6]
31 nM (in HEK293T cells)[3][4][]
Signaling Blockade Gq and G13-dependent pathways[3][4]
Molecular Weight ~902.13 g/mol
Sequence K-X-F-W-L-L-NH2 (X = D-1-Nal)
FAQ 2: I'm using a GHSR antagonist and observing an unexpected agonist-like effect (e.g., increased food intake). Why is this happening?

This is a documented paradoxical phenomenon for some compounds targeting the ghrelin receptor[7][8][9]. While this compound is characterized as an inverse agonist, observing unexpected stimulatory effects in complex biological systems can arise from several factors:

  • Biased Signaling: The ghrelin receptor signals through multiple intracellular pathways (Gαq, Gαi/o, Gα12/13, and β-arrestin)[1][2][10]. A ligand can be "biased," acting as an inverse agonist on one pathway (e.g., Gαq-mediated calcium release) while simultaneously acting as an agonist on another pathway that may mediate the unexpected effect.

  • Receptor Heterodimerization: GHSR can form complexes (heterodimers) with other G protein-coupled receptors, such as dopamine (B1211576) or somatostatin (B550006) receptors[1][10][11]. The pharmacology of a ligand can be significantly altered when the receptor is part of a dimer, potentially converting an antagonist into an agonist for a specific downstream signal.

  • System-level Complexity: In vivo responses are the net result of effects across multiple tissues and neuronal circuits. An antagonist might block a primary pathway but induce compensatory mechanisms or affect a different population of GHSR-expressing cells that lead to a paradoxical outcome. For example, some antagonists were found to increase food intake, an effect that was still mediated by GHSR, suggesting a complex underlying regulation[7][8].

G_troubleshooting_agonist_effect start Unexpected Agonist-like Effect Observed q1 Is the assay in vitro or in vivo? start->q1 in_vitro In Vitro Assay q1->in_vitro In Vitro in_vivo In Vivo Model q1->in_vivo In Vivo check_pathway Consider Biased Signaling: Test alternative signaling pathways (e.g., cAMP, β-arrestin, RhoA). in_vitro->check_pathway check_dimers Consider Heterodimerization: Use cell lines with known GPCR expression profiles or co-transfection studies. in_vitro->check_dimers check_system Consider Systemic Effects: Are there known compensatory mechanisms? Could off-target effects be involved? in_vivo->check_system resolution Re-classify compound based on pathway-specific activity. check_pathway->resolution check_dimers->resolution resolution_vivo Investigate specific neuronal circuits or tissue-specific receptor roles. check_system->resolution_vivo

Caption: Troubleshooting logic for unexpected agonist effects.
FAQ 3: Why do I see different potency (Ki/IC50) values for this compound compared to published data?

Variability in potency measurements is a common issue in receptor pharmacology. Several factors can contribute to these discrepancies:

  • Cell Line Differences: The cellular environment significantly impacts receptor function. As shown in Table 1, the Ki for this compound is over 6-fold different between COS7 and HEK293T cells[3][4][]. This can be due to variations in receptor expression levels, G-protein coupling efficiency, or the presence of different interacting proteins and heterodimers.

  • Assay-Specific Conditions: The potency of a ligand can appear different depending on the assay format. For instance, results from radioligand binding assays may differ from functional assays (e.g., calcium mobilization or IP-1 accumulation)[12]. Key parameters like incubation time, temperature, buffer composition, and the specific functional readout can all influence the calculated potency. Some antagonists require long incubation times (e.g., 4 hours) to reach equilibrium[12].

  • Ligand Stability and Handling: Peptides are susceptible to degradation by proteases in serum or cell culture media and can adsorb to plastic surfaces like pipette tips and plates[13]. Ensure proper storage (e.g., at -20°C), use low-protein-binding labware, and dissolve just prior to the experiment to minimize variability.

  • Constitutive Activity Level: In functional assays measuring inverse agonism, the level of constitutive receptor activity in your specific cell line will directly impact the observable window for inhibition and, consequently, the calculated IC50 value.

G_workflow_binding_assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Cell Culture & Membrane Preparation incubation Incubation: Membranes + Radioligand + Test Compound prep_cells->incubation prep_ligand Prepare Radioligand (e.g., [125I]-Ghrelin) prep_ligand->incubation prep_compound Prepare Serial Dilutions of This compound prep_compound->incubation separation Separate Bound/Free Ligand (e.g., Filtration) incubation->separation counting Quantify Radioactivity (Gamma Counter) separation->counting curve_fit Non-linear Regression (Competition Curve) counting->curve_fit calc_ki Calculate Ki from IC50 curve_fit->calc_ki var1 Variability Source: Cell line, passage #, receptor density var1->prep_cells var2 Variability Source: Incubation time/temp, buffer components var2->incubation var3 Variability Source: Adsorption to plastics, peptide degradation var3->prep_compound

Caption: Workflow for a binding assay with sources of variability.
FAQ 4: Can you provide an overview of the ghrelin receptor's signaling pathways?

The ghrelin receptor is highly promiscuous, coupling to several distinct G-protein families to initiate a variety of downstream signaling events. This complexity is central to understanding the diverse physiological roles of ghrelin and the nuanced behavior of its ligands.

  • Gαq/11 Pathway: This is the canonical signaling pathway for GHSR. Activation leads to stimulation of Phospholipase C (PLC), which hydrolyzes PIP2 into IP3 and DAG. IP3 triggers the release of calcium (Ca2+) from intracellular stores, a response that is readily measured in functional assays[1][14][15].

  • Gαi/o Pathway: Coupling to this family of G-proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels[1].

  • Gα12/13 Pathway: GHSR can also signal through Gα12/13, which activates the small GTPase RhoA, a key regulator of the actin cytoskeleton and gene expression[10].

  • β-Arrestin Pathway: Like many GPCRs, GHSR can also signal through G-protein-independent pathways involving β-arrestins, which can lead to receptor internalization and activation of other signaling cascades like the ERK pathway[1][15].

The ability of a single receptor to engage multiple pathways allows for different ligands (agonists, antagonists, or inverse agonists) to selectively modulate a subset of these signals, a concept known as biased signaling[2][11].

G_signaling_pathways cluster_G_proteins G-Protein Coupling cluster_effectors Downstream Effectors & Signals ghrelin Ghrelin or Agonist receptor Ghrelin Receptor (GHSR) ghrelin->receptor Gq Gαq/11 receptor->Gq Gi Gαi/o receptor->Gi G13 Gα12/13 receptor->G13 Barr β-Arrestin receptor->Barr PLC PLC Activation Gq->PLC cAMP ↓ cAMP Gi->cAMP RhoA RhoA Activation G13->RhoA ERK ERK Activation & Internalization Barr->ERK IP3_Ca ↑ IP3 & Intracellular Ca2+ PLC->IP3_Ca

Caption: Major signaling pathways of the ghrelin receptor.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of this compound for the ghrelin receptor.

Materials:

  • Cell membranes from a stable cell line expressing human GHSR (e.g., HEK293T-GHSR).

  • Radioligand: [125I]-His9-Ghrelin.

  • Test Compound: this compound.

  • Non-specific binding control: Unlabeled ghrelin (1 µM).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.2% BSA, pH 7.4.

  • GF/C filter plates and vacuum manifold.

  • Scintillation fluid and microplate scintillation counter.

Methodology:

  • Plate Setup: To each well of a 96-well filter plate, add reagents in the following order:

    • 50 µL Binding Buffer for total binding or 50 µL of 1 µM unlabeled ghrelin for non-specific binding.

    • 50 µL of serially diluted this compound (from 1 pM to 10 µM).

    • 50 µL of [125I]-His9-Ghrelin (at a final concentration near its Kd, e.g., 50 pM).

    • 50 µL of cell membranes (5-10 µg protein per well).

  • Incubation: Seal the plate and incubate for 2 hours at room temperature with gentle agitation.

  • Filtration: Place the plate on a vacuum manifold and rapidly filter the contents. Wash each well 3 times with 200 µL of ice-cold wash buffer (Binding Buffer without BSA).

  • Drying: Allow the filter plate to dry completely.

  • Counting: Add 50 µL of scintillation fluid to each well, seal the plate, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all other measurements.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Assay

This protocol measures the ability of this compound to inhibit both constitutive and ghrelin-induced Ca2+ signaling.

Materials:

  • HEK293T or CHO cells stably expressing human GHSR.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Ghrelin.

  • Test Compound: this compound.

  • Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

Methodology:

  • Cell Plating: Seed GHSR-expressing cells into black-walled, clear-bottom 96-well or 384-well plates and grow to 80-90% confluency.

  • Dye Loading: Remove culture medium and add the fluorescent calcium dye dissolved in Assay Buffer. Incubate for 60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with Assay Buffer to remove excess dye. Leave 100 µL of buffer in each well.

  • Compound Pre-incubation: Add various concentrations of this compound to the wells. To measure inverse agonism, incubate for 15-30 minutes before reading. To measure antagonism, proceed immediately to the next step.

  • Measurement:

    • Place the plate in the fluorescent reader and establish a stable baseline reading for 10-20 seconds.

    • For Antagonism: Inject a fixed concentration of ghrelin (e.g., EC80) into the wells and continue reading the fluorescence for 60-120 seconds.

    • For Inverse Agonism: After the pre-incubation period, simply read the fluorescence. A decrease from the baseline of untreated cells indicates inverse agonist activity.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔRFU) from baseline after agonist addition.

    • For antagonism, plot ΔRFU against the log concentration of this compound and fit to a dose-response curve to determine the IC50.

    • For inverse agonism, plot the baseline fluorescence against the log concentration of this compound to determine its IC50 for reducing constitutive signaling.

References

Minimizing variability in experiments using K-(D-1-Nal)-FwLL-NH2 TFA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals minimize variability in experiments using K-(D-1-Nal)-FwLL-NH2 TFA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a high-affinity, potent inverse agonist of the ghrelin receptor (GHSR).[1][2] Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist reduces the constitutive activity of the receptor. The ghrelin receptor exhibits high constitutive (basal) activity, meaning it signals even in the absence of its natural ligand, ghrelin.[3][4][5] K-(D-1-Nal)-FwLL-NH2 blocks ghrelin receptor-mediated signaling pathways, including those dependent on Gq and G13 proteins.[1][2]

Q2: What are the key physicochemical properties of this compound?

A summary of the key properties is provided in the table below.

PropertyValueReference
Molecular Formula C51H67N9O6 (peptide)MedChemExpress, PubChem
Molecular Weight 902.13 g/mol (peptide)MedChemExpress, PubChem
Appearance White to off-white powderGeneral peptide knowledge
Solubility Soluble in water (up to 2 mg/mL)R&D Systems
Storage Store lyophilized peptide at -20°C.R&D Systems

Q3: What does the "TFA" in the name signify and are there any experimental considerations?

TFA stands for trifluoroacetic acid. It is commonly used during the synthesis and purification of peptides and remains as a counterion in the final lyophilized product.[6] It is important to be aware of the presence of TFA as it can influence experimental results. For sensitive cell-based assays, residual TFA may affect cell viability or signaling pathways.[6] If TFA interference is suspected, consider methods for its removal, such as ion-exchange chromatography or dialysis.

Q4: How should I properly handle and store this compound to ensure its stability?

To maintain the integrity and activity of the peptide, follow these handling and storage guidelines:

  • Storage of Lyophilized Powder: Store the lyophilized peptide at -20°C in a desiccator to protect it from moisture.[7]

  • Reconstitution: Reconstitute the peptide in sterile, purified water or a buffer appropriate for your experiment. Gently swirl or vortex to dissolve the powder. Avoid vigorous shaking, which can cause aggregation.

  • Stock Solutions: After reconstitution, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. This minimizes repeated freeze-thaw cycles which can degrade the peptide.

  • Working Solutions: Prepare working solutions fresh from the frozen stock on the day of the experiment.

Troubleshooting Guides

Issue 1: High Variability in Ghrelin Receptor Binding Assays

High variability in receptor binding assays can obscure the true binding affinity of this compound.

Potential Cause Troubleshooting Steps
Inconsistent Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing.
Poor Membrane Preparation Quality Use a consistent source of cells or tissue for membrane preparation. Ensure complete cell lysis and thorough washing of membranes to remove interfering substances. Quantify protein concentration accurately for each batch of membranes.
High Non-Specific Binding Optimize the concentration of blocking agents (e.g., BSA) in the assay buffer. Reduce the concentration of the radioligand. Increase the number and volume of wash steps. Use pre-coated filter plates to reduce binding to the plastic.
Radioligand Degradation Aliquot the radioligand upon receipt and store it at the recommended temperature. Avoid repeated freeze-thaw cycles. Protect from light if it is photosensitive.
Assay Not Reaching Equilibrium Determine the optimal incubation time by performing a time-course experiment. Lower concentrations of ligands require longer incubation times to reach equilibrium.
Issue 2: Inconsistent Results in Cell-Based Functional Assays (e.g., Inositol (B14025) Phosphate Accumulation)

Functional assays are crucial for determining the inverse agonist activity of this compound.

Potential Cause Troubleshooting Steps
Cell Line Variability Maintain a consistent cell passage number for experiments. Periodically check for mycoplasma contamination. Ensure consistent cell seeding density.
Low Transfection Efficiency (for transiently transfected cells) Optimize the transfection protocol (e.g., DNA to reagent ratio, cell density at transfection). Use a reporter gene (e.g., GFP) to monitor transfection efficiency.
High Background Signal This can be due to the high constitutive activity of the ghrelin receptor. Ensure you have a true negative control (untransfected cells) to determine the baseline. Use a known inverse agonist as a positive control.
Reagent Quality and Preparation Prepare fresh assay buffers and solutions. Ensure the quality of the myo-[3H]inositol or other labeling reagents.
TFA Interference If inconsistent results persist, consider the potential impact of TFA. Test a batch of the peptide with TFA removed or exchanged for a different counterion (e.g., HCl or acetate).

Experimental Protocols

Protocol 1: Ghrelin Receptor Radioligand Binding Assay

This protocol is a general guideline for a competitive binding assay to determine the affinity of this compound for the ghrelin receptor.

Materials:

  • Membrane preparation from cells expressing the ghrelin receptor (e.g., HEK293-GHSR)

  • Radioligand (e.g., [125I]-Ghrelin)

  • This compound

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 (ice-cold)

  • 96-well filter plates (e.g., glass fiber filters)

  • Scintillation fluid and a microplate scintillation counter

Methodology:

  • Prepare Reagents:

    • Dilute the membrane preparation in binding buffer to the desired protein concentration (to be optimized, typically 20-50 µ g/well ).

    • Prepare a stock solution of the radioligand in binding buffer.

    • Prepare a serial dilution of this compound in binding buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add membrane preparation, radioligand, and binding buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled ghrelin receptor ligand (e.g., 1 µM unlabeled ghrelin).

    • Competition: Add membrane preparation, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature (or 37°C, to be optimized) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Inositol Phosphate (IP) Accumulation Functional Assay

This protocol outlines a method to measure the inverse agonist activity of this compound by quantifying its effect on the constitutive production of inositol phosphates.

Materials:

  • Cells expressing the ghrelin receptor (e.g., HEK293-GHSR)

  • myo-[3H]inositol

  • Inositol-free cell culture medium

  • Stimulation Buffer: HBSS with 10 mM LiCl

  • This compound

  • Lysis Buffer: e.g., ice-cold 0.5 M perchloric acid

  • Dowex AG1-X8 resin (formate form)

  • Wash and Elution Buffers for chromatography

  • Scintillation fluid and a scintillation counter

Methodology:

  • Cell Culture and Labeling:

    • Seed cells in 24-well plates.

    • Incubate the cells overnight in inositol-free medium containing myo-[3H]inositol (e.g., 1 µCi/well) to label the cellular phosphoinositide pools.

  • Peptide Treatment:

    • Wash the cells with pre-warmed stimulation buffer.

    • Add stimulation buffer containing either vehicle or varying concentrations of this compound to the wells.

    • Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and IP Extraction:

    • Aspirate the stimulation buffer and lyse the cells with ice-cold lysis buffer.

    • Incubate on ice for 20-30 minutes.

    • Neutralize the extracts.

  • Purification of Inositol Phosphates:

    • Apply the neutralized cell extracts to columns containing Dowex AG1-X8 resin.

    • Wash the columns to remove free myo-[3H]inositol.

    • Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).

  • Detection:

    • Add the eluate to scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the radioactivity (counts per minute, CPM) against the log concentration of this compound.

    • Determine the EC50 value for the inverse agonistic effect.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Ghrelin_Receptor Ghrelin Receptor (GHSR) G_Protein Gq/G13 Ghrelin_Receptor->G_Protein Constitutive Activity K_Nal_FwLL_NH2 This compound K_Nal_FwLL_NH2->Ghrelin_Receptor Binds to K_Nal_FwLL_NH2->G_Protein Inhibits PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 / DAG Production PLC->IP3_DAG Leads to Downstream_Signaling Downstream Signaling IP3_DAG->Downstream_Signaling

Caption: Inverse agonist action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reconstitute_Peptide Reconstitute This compound Incubation Incubation with Peptide and Ligand Reconstitute_Peptide->Incubation Prepare_Cells Prepare Cells/ Membranes Prepare_Cells->Incubation Prepare_Reagents Prepare Assay Reagents Prepare_Reagents->Incubation Separation Separation of Bound/Unbound Incubation->Separation Detection Detection of Signal Separation->Detection Data_Analysis Data Analysis (IC50/EC50) Detection->Data_Analysis

Caption: General experimental workflow for peptide assays.

Troubleshooting_Logic Start Inconsistent Results Check_Reagents Check Reagent Prep & Storage Start->Check_Reagents Check_Pipetting Verify Pipetting Accuracy Start->Check_Pipetting Check_Cells Assess Cell Health & Passage Start->Check_Cells Check_Protocol Review Assay Protocol Steps Start->Check_Protocol Optimize_Assay Re-optimize Assay Parameters Check_Reagents->Optimize_Assay Check_Pipetting->Optimize_Assay Check_Cells->Optimize_Assay Check_Protocol->Optimize_Assay TFA_Issue Investigate TFA Interference Optimize_Assay->TFA_Issue If still inconsistent Resolved Problem Resolved Optimize_Assay->Resolved If consistent TFA_Issue->Resolved

Caption: Logical flow for troubleshooting assay variability.

References

Impact of TFA counter-ion on K-(D-1-Nal)-FwLL-NH2 TFA activity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of K-(D-1-Nal)-FwLL-NH2 TFA, a potent ghrelin receptor inverse agonist. This guide addresses potential issues related to the trifluoroacetate (B77799) (TFA) counter-ion and offers troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: K-(D-1-Nal)-FwLL-NH2 is a synthetic hexapeptide that acts as a high-affinity inverse agonist of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2][] As an inverse agonist, it reduces the constitutive, ligand-independent activity of the ghrelin receptor.[4][5] The ghrelin receptor is a G protein-coupled receptor (GPCR) that, in its active state, primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) phosphates (IPs) and an increase in intracellular calcium.[5] K-(D-1-Nal)-FwLL-NH2 blocks these signaling pathways.[1][2][]

Q2: What is the role of the trifluoroacetic acid (TFA) counter-ion?

A2: Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis and purification of peptides, including K-(D-1-Nal)-FwLL-NH2.[6] It helps to cleave the synthesized peptide from the resin and improves the resolution during High-Performance Liquid Chromatography (HPLC) purification.[6] Consequently, the final lyophilized peptide is typically supplied as a TFA salt, where the positively charged amino groups of the peptide are associated with the negatively charged trifluoroacetate ions.[6][7]

Q3: Can the TFA counter-ion affect my experimental results?

A3: Yes, the TFA counter-ion can significantly impact experimental outcomes. Residual TFA in a peptide preparation can:

  • Exhibit cellular toxicity: TFA can be toxic to cells in culture, potentially affecting cell viability and proliferation, which can lead to artifacts in cell-based assays.[6]

  • Interfere with biological activity: TFA can alter the secondary structure of peptides, which may affect their binding to the target receptor and their overall biological activity.[6]

  • Interfere with assays: TFA can interfere with certain analytical techniques, such as infrared spectroscopy.[6] It can also alter the pH of your experimental solutions, which can affect assay performance.[6]

Q4: When should I consider removing or exchanging the TFA counter-ion?

A4: It is highly recommended to consider TFA removal or exchange for a more biologically compatible counter-ion (e.g., acetate (B1210297) or hydrochloride) under the following circumstances:

  • Cell-based assays: To avoid potential cytotoxic effects of TFA that could confound your results.[6]

  • In vivo studies: To prevent unpredictable physiological responses due to TFA.

  • Sensitive biophysical assays: Where the counter-ion might interfere with the measurements (e.g., structural studies using IR spectroscopy).[6]

  • When experiencing unexpected or inconsistent results: If your experiments with the TFA salt of the peptide yield variable or unexpected outcomes, exchanging the counter-ion is a crucial troubleshooting step.

Q5: What are the common methods for TFA removal or exchange?

A5: The most common methods include:

  • Lyophilization with Hydrochloric Acid (HCl): This involves repeatedly dissolving the peptide in a dilute HCl solution and then freeze-drying it. The stronger acid (HCl) displaces the TFA.[8]

  • Ion-Exchange Chromatography (IEX): This method separates the peptide from the TFA counter-ion based on charge. The peptide is then eluted with a buffer containing the desired counter-ion (e.g., acetate).[8]

  • Reverse-Phase HPLC with a different mobile phase: The peptide can be re-purified using a mobile phase containing a different, volatile acid like acetic acid.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or no inverse agonist activity 1. TFA interference: The TFA counter-ion may be altering the peptide's conformation or interfering with the assay. 2. Peptide degradation: Improper storage or handling may have led to peptide degradation. 3. Incorrect peptide concentration: The presence of TFA and water can lead to an overestimation of the actual peptide content by weight.1. Perform a counter-ion exchange: Exchange the TFA for HCl or acetate and repeat the experiment. 2. Verify peptide integrity: Check the peptide's purity and molecular weight using HPLC and mass spectrometry. 3. Determine the net peptide content: Use techniques like amino acid analysis to quantify the exact amount of peptide.
High variability between experimental replicates 1. Incomplete solubilization of the peptide: The peptide may not be fully dissolved, leading to inconsistent concentrations in your assays. 2. TFA-induced pH changes: Residual TFA can alter the pH of your assay buffer, affecting enzyme activity or cell health. 3. Cellular stress due to TFA: TFA can induce a stress response in cells, leading to inconsistent results.1. Optimize solubilization: Ensure the peptide is fully dissolved before use. Sonication may be helpful. 2. Buffer your assay system well: Use a robust buffering system and verify the final pH of your solutions after adding the peptide. 3. Exchange the TFA counter-ion: This is the most reliable way to eliminate TFA-related variability.
Unexpected agonist-like effects 1. TFA effect on cells: In some cell types, TFA has been reported to have proliferative effects that could be misinterpreted as agonism. 2. Assay artifact: The assay itself may be sensitive to pH changes or other effects of TFA.1. Run a TFA control: Test the effect of trifluoroacetic acid alone on your cells at concentrations equivalent to those present in your peptide stock. 2. Exchange the TFA counter-ion: Repeat the experiment with the HCl or acetate salt of the peptide.
Low peptide recovery after TFA exchange 1. Peptide precipitation: The change in counter-ion and pH can affect the peptide's solubility. 2. Adsorption to labware: Peptides can stick to plastic surfaces. 3. Multiple handling steps: Each transfer and lyophilization step can result in some loss of material.1. Optimize buffer conditions: Ensure the pH of the new buffer is suitable for your peptide's solubility. 2. Use low-binding labware: Utilize low-protein-binding tubes and pipette tips. 3. Minimize handling: Plan your workflow to reduce the number of transfer steps.

Data Presentation

Table 1: Inhibitory Constant (Ki) of this compound at the Ghrelin Receptor

Cell LineKi (nM)
COS-74.9[1][2][]
HEK293T31[1][2][]

Note: The difference in Ki values between the two cell lines may be due to variations in receptor expression levels, membrane composition, or downstream signaling components.

Table 2: Illustrative Example of Potential Counter-Ion Impact on Peptide Activity

The following table presents a hypothetical scenario to illustrate how the choice of counter-ion could potentially influence the measured biological activity of a peptide like K-(D-1-Nal)-FwLL-NH2. These are not actual experimental values for this specific peptide and should be used for illustrative purposes only.

Peptide Salt FormApparent EC50 (nM)Maximum Efficacy (% Inhibition)
TFA Salt2585
HCl Salt1595
Acetate Salt1892

Rationale for the hypothetical data: Studies on other peptides have shown that the TFA salt can sometimes lead to a slight decrease in apparent potency (higher EC50) and efficacy compared to the hydrochloride or acetate salts.[6] This could be due to subtle conformational changes or direct interference with the assay.

Experimental Protocols

Protocol 1: Inositol Phosphate (IP) Turnover Assay for GHSR Inverse Agonism

This assay measures the ability of K-(D-1-Nal)-FwLL-NH2 to decrease the constitutive production of inositol phosphates in cells expressing the ghrelin receptor.[4][5][9]

Materials:

  • HEK293T or COS-7 cells transiently or stably expressing the human ghrelin receptor (GHS-R1a).

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • Assay buffer: Krebs-Ringer-HEPES buffer (KRH) containing 10 mM LiCl.

  • [³H]-myo-inositol.

  • K-(D-1-Nal)-FwLL-NH2 (TFA, HCl, or acetate salt).

  • Ghrelin (as a positive control for agonism).

  • 0.1 M Formic acid.

  • Anion-exchange chromatography columns (e.g., Dowex AG1-X8).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Cell Culture and Labeling:

    • Seed the GHSR-expressing cells in 24-well plates.

    • Once the cells reach 70-80% confluency, replace the medium with inositol-free medium containing [³H]-myo-inositol (1 µCi/mL) and incubate for 16-24 hours to label the cellular phosphoinositide pools.

  • Assay:

    • Wash the cells twice with KRH buffer.

    • Pre-incubate the cells with KRH buffer containing 10 mM LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.

    • Add varying concentrations of K-(D-1-Nal)-FwLL-NH2 (e.g., 10⁻¹¹ to 10⁻⁶ M) to the wells. Include a vehicle control (buffer only) and a positive control for agonism (e.g., 100 nM ghrelin).

    • Incubate for 1 hour at 37°C.

  • Extraction of Inositol Phosphates:

    • Aspirate the buffer and lyse the cells by adding ice-cold 0.1 M formic acid.

    • Incubate on ice for 30 minutes.

    • Collect the lysates.

  • Quantification of Inositol Phosphates:

    • Apply the lysates to anion-exchange columns pre-equilibrated with water.

    • Wash the columns with water to remove free [³H]-myo-inositol.

    • Elute the total [³H]-inositol phosphates with 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid.

    • Add the eluate to a scintillation vial with a scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the radioactivity (counts per minute, CPM) against the concentration of K-(D-1-Nal)-FwLL-NH2.

    • The decrease in CPM below the basal level (vehicle control) indicates inverse agonist activity. Calculate the EC50 value for the inverse agonism.

Protocol 2: TFA to HCl Counter-Ion Exchange

This protocol describes a common method for exchanging the TFA counter-ion for chloride.[8]

Materials:

  • This compound.

  • 100 mM Hydrochloric acid (HCl) solution.

  • Distilled, deionized water.

  • Lyophilizer.

Procedure:

  • Dissolution: Dissolve the peptide in 100 mM HCl.

  • Incubation: Let the solution stand at room temperature for 1 minute.

  • Freezing: Freeze the solution in liquid nitrogen.

  • Lyophilization: Lyophilize the frozen solution to obtain the peptide hydrochloride salt.

  • Repeat (Optional but Recommended): For complete removal of TFA, repeat the dissolution, freezing, and lyophilization steps 2-3 times.

Mandatory Visualizations

GHSR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ghrelin Ghrelin (Agonist) GHSR Ghrelin Receptor (GHSR) Ghrelin->GHSR Activates Peptide K-(D-1-Nal)-FwLL-NH2 (Inverse Agonist) Peptide->GHSR Inhibits (Inverse Agonism) Gq11 Gαq/11 GHSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates

Caption: Ghrelin Receptor (GHSR) Signaling Pathway.

TFA_Troubleshooting_Workflow Start Experiment with This compound Problem Unexpected or Inconsistent Results? Start->Problem CheckPurity Check Peptide Purity and Concentration Problem->CheckPurity Yes FurtherTroubleshooting Further Troubleshooting (Assay Conditions, etc.) Problem->FurtherTroubleshooting No RunControl Run TFA Control Experiment CheckPurity->RunControl Exchange Perform Counter-Ion Exchange (TFA -> HCl/Acetate) RunControl->Exchange Re_run Re-run Experiment with Exchanged Peptide Exchange->Re_run Success Problem Resolved Re_run->Success Results Consistent Re_run->FurtherTroubleshooting Results Still Inconsistent

Caption: Troubleshooting workflow for TFA-related issues.

References

Best practices for handling and storing lyophilized K-(D-1-Nal)-FwLL-NH2 TFA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing lyophilized K-(D-1-Nal)-FwLL-NH2 TFA. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: How should lyophilized this compound be properly stored upon receipt?

A1: For long-term stability, the lyophilized powder should be stored at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark environment. The product is generally shipped at ambient temperature and is stable for several weeks under these conditions.

Q2: What is the recommended procedure for reconstituting the lyophilized peptide?

A2: To ensure accurate and consistent results, it is crucial to follow a systematic reconstitution procedure. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation. The choice of solvent will depend on the experimental requirements. While the peptide has some solubility in water, for higher concentrations, an organic solvent may be necessary. A general recommendation for hydrophobic peptides like this compound is to first dissolve the peptide in a small amount of a sterile organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Once fully dissolved, this stock solution can be slowly diluted to the desired final concentration with your aqueous buffer or cell culture medium while gently vortexing.

Q3: What are the recommended solvents for this compound?

A3: The solubility of this compound has been noted in water up to 2 mg/mL. However, for preparing stock solutions of higher concentrations, the use of organic solvents is advisable. The table below provides general guidance on solvents for peptides with similar hydrophobic characteristics. It is always recommended to test the solubility with a small amount of the peptide before dissolving the entire sample.

SolventConcentrationNotes
Sterile WaterUp to 2 mg/mLMay require sonication to fully dissolve.
DMSOPotentially >10 mg/mLA common choice for creating high-concentration stock solutions. Ensure compatibility with your experimental system as DMSO can have cellular effects.
DMFPotentially >10 mg/mLAn alternative to DMSO, particularly if the peptide contains cysteine residues that can be oxidized by DMSO.
EthanolLower solubility than DMSO/DMFCan be used, but may not achieve as high of a concentration as other organic solvents.

Q4: How stable is the reconstituted this compound solution?

A4: The stability of the reconstituted peptide in solution is a critical factor for experimental success. While specific stability data for this compound is not extensively published, general guidelines for peptide solutions apply. For short-term storage (up to a week), the solution can be stored at 4°C. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. It is advisable to use a fresh aliquot for each experiment.

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent inverse agonist of the ghrelin receptor (GHSR).[1][2] The ghrelin receptor exhibits a high level of constitutive activity, meaning it is active even in the absence of its natural ligand, ghrelin. This compound binds to the ghrelin receptor and reduces this basal activity by blocking the Gq and G13 signaling pathways.[1][2]

Troubleshooting Guide

Q1: The peptide is not dissolving in my aqueous buffer. What should I do?

A1: If you encounter solubility issues in an aqueous buffer, consider the following steps:

  • Gentle Warming: Briefly warm the solution to 30-40°C.

  • Sonication: Use a bath sonicator for a few minutes to aid in dissolution.

  • pH Adjustment: Since this compound has a basic lysine (B10760008) residue, its solubility may be improved in a slightly acidic solution. You can try adding a small amount of 0.1M acetic acid.

  • Use of Organic Solvents: If the above methods fail, you may need to prepare a stock solution in an organic solvent like DMSO or DMF as described in the FAQs, and then dilute it into your aqueous buffer.

Q2: After dissolving in an organic solvent and diluting into my aqueous buffer, the peptide precipitates. How can I prevent this?

A2: Precipitation upon dilution indicates that the peptide's solubility limit in the final aqueous solution has been exceeded. To address this:

  • Slow Dilution: Add the organic stock solution drop-wise into the vigorously stirring aqueous buffer.

  • Lower Final Concentration: You may need to work with a lower final concentration of the peptide in your assay.

  • Test Different Buffers: The composition of your aqueous buffer (e.g., salt concentration, pH) can influence peptide solubility. Experiment with different buffer formulations.

Q3: I am observing inconsistent or no activity in my cell-based assays. What could be the cause?

A3: Several factors could contribute to a lack of expected activity:

  • Peptide Degradation: Ensure the peptide has been stored correctly in its lyophilized form and that the reconstituted solution has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a frozen stock for each experiment.

  • Incorrect Concentration: Verify your calculations for reconstitution and dilution. Inaccurate peptide concentration is a common source of experimental variability.

  • Cell Health and Receptor Expression: Confirm that the cells used in your assay are healthy and express a sufficient level of the ghrelin receptor.

  • Assay Conditions: Optimize your assay parameters, such as incubation time and cell density.

Experimental Protocols

Inositol (B14025) Phosphate (B84403) (IP) Turnover Assay for Ghrelin Receptor Inverse Agonism

This protocol provides a general framework for assessing the inverse agonist activity of this compound on the ghrelin receptor.

1. Cell Culture and Transfection:

  • Culture HEK293 or COS-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Transiently or stably transfect the cells with a plasmid encoding the human ghrelin receptor (GHSR1a).

2. Radiolabeling of Cells:

  • Seed the transfected cells in 24-well plates.
  • When cells reach 70-80% confluency, replace the medium with inositol-free DMEM containing [³H]-myo-inositol (e.g., 1 µCi/mL) and incubate for 18-24 hours to label the cellular phosphoinositide pools.

3. Inverse Agonist Treatment:

  • Wash the cells with serum-free DMEM containing 10 mM LiCl (to inhibit inositol monophosphatase).
  • Pre-incubate the cells with this buffer for 15 minutes at 37°C.
  • Add varying concentrations of this compound to the wells. For a full dose-response curve, a range from 10⁻¹² M to 10⁻⁵ M is recommended. Include a vehicle control (e.g., the final concentration of DMSO or buffer used for dilution).
  • Incubate for 1 hour at 37°C.

4. Extraction of Inositol Phosphates:

  • Aspirate the medium and lyse the cells by adding ice-cold 0.1 M formic acid.
  • Incubate on ice for 30 minutes.

5. Quantification of Inositol Phosphates:

  • Neutralize the lysates.
  • Separate the total [³H]-inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography (e.g., with Dowex AG1-X8 columns).
  • Quantify the radioactivity of the eluted inositol phosphates using a liquid scintillation counter.

6. Data Analysis:

  • Plot the radioactive counts against the logarithm of the this compound concentration.
  • Calculate the EC₅₀ value, which represents the concentration of the inverse agonist that produces 50% of its maximal inhibitory effect on basal inositol phosphate production.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Analysis storage Store Lyophilized Peptide (-20°C) reconstitution Reconstitute in DMSO (Stock Solution) storage->reconstitution dilution Dilute to Working Concentration reconstitution->dilution treatment Treat Cells with This compound dilution->treatment cell_culture Culture & Transfect Cells (e.g., HEK293 with GHSR) cell_culture->treatment incubation Incubate treatment->incubation lysis Cell Lysis incubation->lysis measurement Measure Endpoint (e.g., Inositol Phosphate Levels) lysis->measurement data_analysis Data Analysis (Dose-Response Curve) measurement->data_analysis results Determine Potency (EC₅₀) data_analysis->results

Caption: Experimental workflow for assessing the inverse agonist activity.

signaling_pathway cluster_ligand cluster_receptor cluster_gprotein G-Protein Signaling cluster_downstream Downstream Effectors cluster_inhibition peptide This compound ghsr Ghrelin Receptor (GHSR) peptide->ghsr Binds to inhibition_gq Inhibition inhibition_g13 Inhibition gq Gαq ghsr->gq Activates (constitutively) g13 Gα13 ghsr->g13 Activates (constitutively) plc Phospholipase C (PLC) gq->plc rhoa RhoA g13->rhoa inhibition_gq->gq Blocks inhibition_g13->g13 Blocks

Caption: Inverse agonism of this compound on the ghrelin receptor.

References

Validation & Comparative

A Comparative Guide to Ghrelin Receptor Antagonists: K-(D-1-Nal)-FwLL-NH2 TFA in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ghrelin receptor (GHSR1a) has emerged as a significant therapeutic target for a multitude of disorders, including obesity, metabolic syndrome, and substance use disorders. The receptor's high constitutive activity has driven the development of a diverse range of antagonists and inverse agonists. This guide provides a comparative analysis of K-(D-1-Nal)-FwLL-NH2 TFA, a potent inverse agonist, alongside other notable ghrelin receptor antagonists, supported by experimental data and detailed methodologies.

Overview of Ghrelin Receptor Antagonists

Ghrelin receptor antagonists can be broadly categorized into peptide-based and small molecule compounds. These molecules function by either competitively blocking the binding of the endogenous ligand, ghrelin, or by reducing the receptor's constitutive, ligand-independent activity (inverse agonism). The choice of antagonist for research or therapeutic development often depends on desired properties such as potency, selectivity, bioavailability, and the specific signaling pathway being targeted.

Quantitative Comparison of Ghrelin Receptor Antagonists

The following tables summarize the in vitro binding affinities and functional activities of this compound and other selected ghrelin receptor antagonists. It is important to note that direct comparisons of absolute values across different studies should be made with caution, as experimental conditions such as cell lines and assay formats can influence the results.

Table 1: In Vitro Binding Affinity of Ghrelin Receptor Antagonists

CompoundClassBinding Affinity (Ki/IC50)Cell LineReference
This compound Peptide (Inverse Agonist)Ki: 4.9 nMCOS-7[1][2]
Ki: 31 nMHEK293T[1][2]
[D-Lys-3]-GHRP-6Peptide (Antagonist)IC50: 0.9 µM-[3][4]
Ki: 26-120 µM (Melanocortin Receptors)-[3][4]
JMV2959Small Molecule (Antagonist)IC50: 32 nM-[5]
Kb: 19 nM-[5]
YIL-781Small Molecule (Antagonist)Ki: 17 nM-[6][7]
LEAP-2Endogenous Peptide (Antagonist/Inverse Agonist)Ki: ~1 nM-[8]

Table 2: In Vitro Functional Activity of Ghrelin Receptor Antagonists

CompoundFunctional ActivityAssayKey FindingsReference
This compound Inverse AgonistInositol Phosphate AccumulationReduces constitutive activity of GHSR1a.[9]
[D-Lys-3]-GHRP-6AntagonistGH SecretionInhibits ghrelin-stimulated GH secretion.[10]
JMV2959AntagonistFood IntakeReduces ghrelin-induced food intake.[5]
YIL-781AntagonistInsulin (B600854) SecretionBlocks ghrelin's inhibitory effect on insulin secretion.[6][11]
LEAP-2Antagonist/Inverse AgonistMultipleBlocks ghrelin-induced food intake and GH release; reduces constitutive activity.

Ghrelin Receptor Signaling Pathways

The ghrelin receptor is a G protein-coupled receptor (GPCR) that can signal through multiple pathways, primarily via Gαq and to a lesser extent through Gαi/o and Gα12/13. Activation of these pathways leads to various downstream cellular responses. Antagonists and inverse agonists interfere with these signaling cascades.

Ghrelin_Signaling cluster_membrane Cell Membrane cluster_g_proteins G Proteins GHSR Ghrelin Receptor (GHSR1a) Gaq Gαq GHSR->Gaq Activates Gai Gαi/o GHSR->Gai Ga1213 Gα12/13 GHSR->Ga1213 Ghrelin Ghrelin Ghrelin->GHSR Activates Antagonist Antagonist (e.g., [D-Lys-3]-GHRP-6, YIL-781) Antagonist->GHSR Blocks Ghrelin Binding Inverse_Agonist Inverse Agonist (e.g., K-(D-1-Nal)-FwLL-NH2) Inverse_Agonist->GHSR Reduces Constitutive Activity PLC Phospholipase C (PLC) Gaq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release PKC Protein Kinase C (PKC) IP3_DAG->PKC Physiological_Response Physiological Responses (e.g., GH secretion, appetite) Ca_release->Physiological_Response PKC->Physiological_Response

Ghrelin receptor signaling pathways.

Experimental Protocols

Accurate comparison of antagonist performance relies on standardized and well-documented experimental protocols. Below are detailed methodologies for key in vitro assays used to characterize ghrelin receptor antagonists.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the ghrelin receptor.

Radioligand_Binding_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis A Prepare cell membranes expressing GHSR1a C Incubate membranes, radioligand ([¹²⁵I]-Ghrelin), and antagonist A->C B Prepare serial dilutions of test antagonist B->C D Separate bound from free radioligand via filtration C->D E Measure radioactivity of bound ligand (scintillation counting) D->E F Generate competition curve and calculate IC50 E->F G Calculate Ki using the Cheng-Prusoff equation F->G

Workflow for a radioligand binding assay.

Detailed Methodology:

  • Cell Membrane Preparation: Membranes are prepared from cells stably or transiently expressing the human ghrelin receptor (e.g., HEK293T or COS-7 cells).

  • Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA, pH 7.4.

  • Radioligand: [¹²⁵I]-His⁹-ghrelin is commonly used as the radioligand at a concentration near its Kd.

  • Competition Assay: Cell membranes (10-20 µg protein) are incubated with a fixed concentration of [¹²⁵I]-His⁹-ghrelin and varying concentrations of the unlabeled antagonist in a 96-well plate.

  • Incubation: The reaction is incubated at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding. The filters are then washed with ice-cold wash buffer.

  • Detection: The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled ghrelin. Specific binding is calculated by subtracting non-specific from total binding. The IC50 value is determined by non-linear regression of the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit ghrelin-induced intracellular calcium release, a downstream effect of Gαq activation.

Detailed Methodology:

  • Cell Culture: HEK293 cells stably expressing the ghrelin receptor are seeded into 96-well black-walled, clear-bottom plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

  • Antagonist Pre-incubation: The dye-loaded cells are washed and then pre-incubated with varying concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).

  • Ghrelin Stimulation: A fixed concentration of ghrelin (typically EC80) is added to the wells to stimulate calcium release.

  • Signal Detection: Changes in intracellular calcium are monitored in real-time by measuring fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The antagonist's potency is determined by the concentration-dependent inhibition of the ghrelin-induced calcium signal, and an IC50 value is calculated.

In Vivo Experimental Data: Effects on Food Intake

The ultimate test of a ghrelin receptor antagonist's efficacy often lies in its in vivo effects. A common preclinical model involves measuring the antagonist's ability to reduce food intake in rodents.

Table 3: In Vivo Effects of Ghrelin Receptor Antagonists on Food Intake

CompoundAnimal ModelAdministration RouteDoseEffect on Food IntakeReference
[D-Lys-3]-GHRP-6MiceIntraperitoneal2.8 µg/kgNo significant effect on its own, but can delay time to first meal in certain conditions.[12]
JMV2959RatsSubcutaneous160 µg/kgReduced hexarelin-induced food intake.[5]
YIL-781 & YIL-870Diet-induced obese miceOral30 mg/kg (YIL-781), 10 mg/kg (YIL-870)YIL-781 led to a 5% decrease in body weight over 9 days. YIL-870 also promoted weight loss.[11]
BIM-28163MiceIntraperitoneal150 nmolDid not antagonize ghrelin-induced food consumption; paradoxically stimulated food intake.[10]

Experimental Protocol: Food Intake Measurement in Mice

  • Animals: Male C57BL/6J mice are commonly used. They are individually housed and acclimated to the experimental conditions.

  • Diet: Standard chow or a high-fat diet can be used depending on the study's objective.

  • Antagonist Administration: The antagonist is administered via the desired route (e.g., intraperitoneal, oral gavage, subcutaneous) at various doses. A vehicle control group is always included.

  • Food Intake Measurement: Pre-weighed food is provided, and the amount consumed is measured at specific time points (e.g., 1, 2, 4, 8, and 24 hours) post-administration. Spillage is accounted for by placing a collection paper under the food hopper.

  • Data Analysis: Cumulative food intake is calculated for each time point and compared between the antagonist-treated and vehicle-treated groups using appropriate statistical tests.

Conclusion

This compound stands out as a high-affinity peptide-based inverse agonist of the ghrelin receptor. Its ability to potently reduce the receptor's constitutive activity makes it a valuable tool for investigating the physiological roles of this basal signaling. When compared to other antagonists, both peptide and small molecule, the choice of agent will depend on the specific research question. For instance, while small molecules like YIL-781 and JMV2959 offer the potential for oral bioavailability, peptide-based antagonists like this compound and the endogenous antagonist LEAP-2 provide high potency and specificity. The provided data and protocols offer a foundation for researchers to make informed decisions in the selection and evaluation of ghrelin receptor antagonists for their studies. Further head-to-head comparative studies under standardized conditions will be crucial for a more definitive ranking of these promising therapeutic and research agents.

References

A Comparative Guide to Two Ghrelin Receptor Ligands: K-(D-1-Nal)-FwLL-NH2 TFA and [D-Lys3]-GHRP-6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the functional characteristics of two widely studied ghrelin receptor (GHSR-1a) modulators: the inverse agonist K-(D-1-Nal)-FwLL-NH2 TFA and the antagonist [D-Lys3]-GHRP-6. This document summarizes their distinct mechanisms of action, presents available quantitative data from functional assays, and outlines detailed experimental protocols for key assays cited.

Introduction to the Ligands

The ghrelin receptor, a G protein-coupled receptor (GPCR), is a key regulator of energy homeostasis, growth hormone secretion, and appetite. Its high level of constitutive (basal) activity in the absence of its natural ligand, ghrelin, makes it a complex and attractive therapeutic target. Molecules that modulate GHSR-1a activity are valuable tools for dissecting its physiological roles and for developing potential treatments for metabolic and eating disorders.

This compound is a potent synthetic peptide that acts as an inverse agonist of the ghrelin receptor. This means it not only blocks the effects of ghrelin but also suppresses the receptor's intrinsic, ligand-independent signaling.

[D-Lys3]-GHRP-6 is a synthetic hexapeptide that functions as a competitive antagonist of the ghrelin receptor. It blocks the binding of ghrelin to the receptor, thereby inhibiting ghrelin-induced signaling, but does not affect the receptor's basal activity.

Mechanism of Action: Inverse Agonist vs. Antagonist

The fundamental difference between these two compounds lies in their impact on the constitutive activity of the ghrelin receptor. An inverse agonist will reduce the receptor's basal signaling, while a neutral antagonist will not. This distinction has significant implications for their effects in biological systems.

Basal Basal (Constitutive) Activity Basal_Level Basal Signaling Basal->Basal_Level Ghrelin Ghrelin-Activated State High High Signaling Ghrelin->High Agonist Binding Antagonist Antagonist-Bound State Antagonist->Basal_Level [D-Lys3]-GHRP-6 blocks Ghrelin binding Inverse_Agonist Inverse Agonist-Bound State Reduced Reduced Signaling Inverse_Agonist->Reduced K-(D-1-Nal)-FwLL-NH2 reduces basal activity

Figure 1. Conceptual diagram illustrating the differential effects of an antagonist versus an inverse agonist on GHSR-1a signaling output.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and [D-Lys3]-GHRP-6 from various functional assays.

Table 1: Receptor Binding Affinity
CompoundAssay TypeCell LineAffinity MetricValueReference
This compoundCompetitive BindingCOS7Ki4.9 nM[1][2][3]
HEK293TKi31 nM[1][2][3][]
[D-Lys3]-GHRP-6Competitive Binding-IC500.9 µM (900 nM)[5]
Table 2: In Vivo Functional Comparison - Food Intake
CompoundStudy FocusFindingReference
K-(D-1-Nal)-FwLL-NH2Binge-like high-fat food intakeReduced food intake[]
[D-Lys3]-GHRP-6Binge-like high-fat food intakeDid not modify food intake[]
Ethanol, water, and food intakeDecreased intake on the first day of treatment[6][7]

Specificity and Off-Target Effects

An important consideration in the use of these compounds is their specificity for the ghrelin receptor. While K-(D-1-Nal)-FwLL-NH2 is reported as a high-affinity ligand for GHSR-1a, [D-Lys3]-GHRP-6 has been shown to interact with other receptors.

  • [D-Lys3]-GHRP-6 has been observed to bind weakly to melanocortin receptors (MC3 and MC4)[5]. Additionally, it has been identified as an antagonist for the chemokine receptors CXCR4 and CCR5, which could lead to confounding effects in immunological or cancer-related studies[8].

Signaling Pathways of the Ghrelin Receptor

The ghrelin receptor signals through multiple G protein pathways, leading to a variety of downstream cellular responses. Understanding these pathways is crucial for interpreting the effects of its modulators.

GHSR_Signaling cluster_G_proteins G Proteins cluster_effectors Downstream Effectors GHSR Ghrelin Receptor (GHSR-1a) Gq Gαq GHSR->Gq G13 Gα13 GHSR->G13 beta_arrestin β-Arrestin GHSR->beta_arrestin PLC Phospholipase C (PLC) Gq->PLC ERK ERK Phosphorylation beta_arrestin->ERK IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release

Figure 2. Simplified signaling pathways of the ghrelin receptor (GHSR-1a).

K-(D-1-Nal)-FwLL-NH2 has been shown to block both Gq- and G13-dependent signaling pathways of the ghrelin receptor[1][2][3][].

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize ghrelin receptor ligands.

Receptor Binding Assay (Competitive Binding)

This assay determines the affinity of a compound for the ghrelin receptor by measuring its ability to compete with a radiolabeled ligand.

Binding_Assay_Workflow A Prepare membranes from cells expressing GHSR-1a (e.g., HEK293T, COS7) B Incubate membranes with a constant concentration of radiolabeled ghrelin (e.g., ¹²⁵I-ghrelin) A->B C Add increasing concentrations of the test compound (K-(D-1-Nal)-FwLL-NH2 or [D-Lys3]-GHRP-6) B->C D Incubate to allow binding to reach equilibrium C->D E Separate bound from free radioligand by filtration D->E F Quantify radioactivity of the bound fraction using a gamma counter E->F G Calculate Ki or IC50 values from competition curves F->G

Figure 3. Workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Homogenize cells expressing GHSR-1a in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of radiolabeled ghrelin, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to stimulate or inhibit Gq-mediated signaling, which results in the release of intracellular calcium.

Protocol:

  • Cell Culture: Plate cells stably expressing GHSR-1a (e.g., CHO-K1, HEK293) in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Wash the cells with a buffered salt solution and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for approximately one hour[9].

  • Compound Addition:

    • Agonist/Inverse Agonist Mode: Add varying concentrations of the test compound (e.g., K-(D-1-Nal)-FwLL-NH2) to the wells.

    • Antagonist Mode: Pre-incubate the cells with the antagonist ([D-Lys3]-GHRP-6) for a short period before adding a known agonist like ghrelin.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation)[9][10]. The change in fluorescence corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity or the area under the curve. Dose-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists/inverse agonists).

ERK Phosphorylation Assay (Western Blot or ELISA)

This assay assesses the activation of the MAP kinase pathway, a downstream target of GHSR-1a signaling, often mediated by β-arrestin.

Protocol:

  • Cell Treatment: Culture cells expressing GHSR-1a to near confluence. Serum-starve the cells for several hours to reduce basal ERK phosphorylation. Treat the cells with the test compounds for a specified time (e.g., 5-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Incubate with a secondary antibody conjugated to horseradish peroxidase.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading[11].

  • ELISA: Alternatively, use a cell-based ELISA kit for a higher-throughput method. Cells are fixed in the wells, and phosphorylation of ERK is detected using specific antibodies and a fluorescent or colorimetric readout[12].

  • Data Analysis: Quantify the band intensity (Western blot) or fluorescence/absorbance (ELISA). Express the p-ERK signal relative to the total ERK signal.

Conclusion

This compound and [D-Lys3]-GHRP-6 are both valuable tools for studying the ghrelin receptor, but their distinct pharmacological profiles must be considered when designing and interpreting experiments.

  • This compound is a high-affinity inverse agonist that is particularly useful for investigating the role of the ghrelin receptor's constitutive activity. Its ability to reduce basal signaling makes it a potent tool for suppressing the entire GHSR-1a system.

  • [D-Lys3]-GHRP-6 acts as a classical antagonist , making it suitable for studies aiming to block only the effects of endogenous ghrelin without altering the receptor's basal signaling state. However, researchers must be mindful of its potential off-target effects on melanocortin and chemokine receptors, which may necessitate the use of additional controls.

The choice between these two compounds will depend on the specific research question. For studies focused on the physiological consequences of blocking ghrelin-induced signaling, [D-Lys3]-GHRP-6 may be appropriate, with careful consideration of its specificity. For investigations into the role of the receptor's ligand-independent activity in physiology and disease, the inverse agonist this compound is the more suitable tool.

References

A Comparative Guide to K-(D-1-Nal)-FwLL-NH2 TFA: A Selective Ghrelin Receptor Inverse Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of K-(D-1-Nal)-FwLL-NH2 TFA as a selective inverse agonist for the ghrelin receptor (GHSR), a key target in metabolic and endocrine research. Through objective comparison with other notable ghrelin receptor modulators, this document presents supporting experimental data, detailed protocols, and visual representations of key biological pathways to aid in the evaluation and application of this compound.

Introduction to Ghrelin Receptor Inverse Agonism

The ghrelin receptor, a G protein-coupled receptor (GPCR), is unique in its high degree of constitutive activity, meaning it signals even in the absence of its endogenous ligand, ghrelin. This basal signaling is implicated in maintaining appetite and metabolic homeostasis. Inverse agonists are a class of ligands that not only block the action of agonists but also reduce the constitutive activity of the receptor. This makes them valuable tools for studying the physiological roles of basal GHSR signaling and as potential therapeutic agents for conditions like obesity where suppressing appetite is desirable. This compound has emerged as a potent and selective tool for investigating these processes.

Comparative Pharmacological Data

The following table summarizes the in vitro potency and affinity of this compound in comparison to other well-characterized ghrelin receptor inverse agonists and antagonists.

CompoundTypeTargetAssayCell LinePotency/AffinityReference
This compound Inverse AgonistGHSRRadioligand Binding (Ki)COS-74.9 nM[1][2]
Radioligand Binding (Ki)HEK293T31 nM[1][2][]
SPA ([D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P)Inverse AgonistGHSRInositol (B14025) Phosphate (B84403) Assay (IC50)HEK293T-[4]
β-arrestin RecruitmentHEK293TInverse Agonist Efficacy[4]
JMV2959AntagonistGHSRRadioligand Binding (Ki)--
Functional Assays-Neutral Antagonist[5]
YIL781AntagonistGHSRRadioligand Binding (Ki)-17 nM
In vitro functional assay (pKB)-7.54
PF-05190457Inverse AgonistGHSRRadioligand Binding (Ki)HEK293 (human)2.49 nM (90 min), 1.42 nM (24h)[6]
Radioligand Binding (Ki)HEK293 (rat)3.2 nM[6]
Radioligand Binding (Ki)HEK293 (mouse)7.7 nM[6]
GHSR-IA1Inverse AgonistGHSRFunctional cell assays-Demonstrated inverse agonist activity[7]
GHSR-IA2Inverse AgonistGHSRFunctional cell assays-Demonstrated inverse agonist activity[7]

In Vivo Validation

Studies in animal models have demonstrated the physiological effects of ghrelin receptor inverse agonists, including K-(D-1-Nal)-FwLL-NH2, on appetite and body weight. Central administration of K-(D-1-Nal)-FwLL-NH2 has been shown to reduce binge-like high-fat food intake in mice[]. Other ghrelin receptor antagonists and inverse agonists have also been shown to decrease food intake and body weight gain in various mouse models, including diet-induced obesity and genetically obese (ob/ob) mice[8][9]. For instance, novel synthetic compounds GHSR-IA1 and GHSR-IA2 acutely reduced food intake in mice without inducing conditioned taste aversion[7]. Chronic administration of these compounds has been associated with suppressed food intake, increased metabolic rate, and improved glucose tolerance[7].

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the experimental approaches used for validation, the following diagrams illustrate the key signaling pathways of the ghrelin receptor and a typical workflow for validating an inverse agonist.

Ghrelin_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling GHSR Ghrelin Receptor (GHSR) (Constitutively Active) Gq Gαq/11 GHSR->Gq Gio Gαi/o GHSR->Gio G1213 Gα12/13 GHSR->G1213 Ghrelin Ghrelin (Agonist) Ghrelin->GHSR Activates InverseAgonist This compound (Inverse Agonist) InverseAgonist->GHSR Inhibits Basal Activity PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits RhoA RhoA G1213->RhoA Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Produces cAMP ↓ cAMP AC->cAMP Physiological_Response Physiological Response (e.g., Appetite Stimulation) RhoA->Physiological_Response Ca_PKC ↑ Ca2+ / PKC Activation IP3_DAG->Ca_PKC cAMP->Physiological_Response Ca_PKC->Physiological_Response

Ghrelin Receptor Signaling Pathways

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Binding_Assay Radioligand Binding Assay (Determine Ki) Animal_Models Animal Models (e.g., Mice, Rats) Binding_Assay->Animal_Models Confirmed Affinity Functional_Assay Inositol Phosphate Assay (Determine IC50/EC50) Functional_Assay->Animal_Models Confirmed Inverse Agonism Behavioral_Tests Behavioral Tests (Food Intake, Body Weight) Animal_Models->Behavioral_Tests Metabolic_Studies Metabolic Studies (Glucose Tolerance) Animal_Models->Metabolic_Studies Compound Test Compound (this compound) Compound->Binding_Assay Compound->Functional_Assay

Inverse Agonist Validation Workflow

Experimental Protocols

Radioligand Binding Assay (Competitive Binding)

This protocol is designed to determine the binding affinity (Ki) of a test compound for the ghrelin receptor.

1. Materials:

  • HEK293 or COS-7 cells stably expressing the human ghrelin receptor.

  • Cell membrane preparation from the above cells.

  • Radioligand: [125I-His9]-ghrelin[10].

  • Test compound: this compound and other comparators.

  • Non-specific binding control: Unlabeled ghrelin at a high concentration (e.g., 1 µM).

  • Assay Buffer: 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 2.5 mM EDTA, 0.4% BSA, pH 7.4[11].

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4[11].

  • GF/C filter plates pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation fluid.

  • Scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd (e.g., 0.1 nM), and either the test compound, buffer (for total binding), or unlabeled ghrelin (for non-specific binding).

  • Add the cell membrane preparation (typically 5-20 µg of protein per well) to initiate the binding reaction.

  • Incubate the plate for 60 minutes at 27°C with gentle agitation[11].

  • Terminate the reaction by rapid filtration through the pre-soaked GF/C filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Turnover Assay

This functional assay measures the ability of an inverse agonist to reduce the constitutive Gq-mediated signaling of the ghrelin receptor.

1. Materials:

  • HEK293 or COS-7 cells transiently or stably expressing the human ghrelin receptor.

  • Inositol-free DMEM.

  • myo-[3H]-inositol.

  • Stimulation buffer containing LiCl (e.g., 10 mM) to inhibit inositol monophosphatase.

  • Test compound: this compound and other comparators.

  • Agonist control: Ghrelin.

  • Lysis buffer (e.g., ice-cold 0.5 M perchloric acid).

  • Dowex AG1-X8 anion-exchange resin.

  • Scintillation fluid and counter.

2. Procedure:

  • Seed the cells in 24-well plates and grow to near confluency.

  • Label the cells by incubating them overnight with myo-[3H]-inositol in inositol-free medium.

  • Wash the cells to remove unincorporated [3H]-inositol.

  • Pre-incubate the cells with stimulation buffer containing LiCl for a short period.

  • Add serial dilutions of the test compound or ghrelin (for agonist response) and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Terminate the reaction by adding lysis buffer and incubating on ice.

  • Neutralize the cell lysates.

  • Separate the total inositol phosphates from free inositol using anion-exchange chromatography.

  • Elute the inositol phosphates and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Plot the amount of [3H]-inositol phosphate accumulation against the logarithm of the compound concentration.

  • For inverse agonists, the data will show a concentration-dependent decrease in basal inositol phosphate levels.

  • Determine the IC50 value (the concentration of the inverse agonist that causes a 50% reduction of the constitutive signaling) using non-linear regression.

Conclusion

This compound is a high-affinity, potent, and selective inverse agonist of the ghrelin receptor. The experimental data presented in this guide, alongside established protocols, validate its use as a valuable research tool. Its ability to block both ghrelin-stimulated and constitutive receptor activity makes it particularly useful for elucidating the nuanced roles of the ghrelin system in physiology and disease. When compared to other ghrelin receptor modulators, this compound offers a robust profile for researchers investigating the therapeutic potential of ghrelin receptor inverse agonism.

References

Comparative Analysis of K-(D-1-Nal)-FwLL-NH2 TFA: A Focus on Ghrelin Receptor Selectivity and a Guide to Assessing GPCR Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological tool is paramount. This guide provides a comprehensive overview of the known interactions of the ghrelin receptor inverse agonist, K-(D-1-Nal)-FwLL-NH2 TFA, and offers a framework for evaluating its potential cross-reactivity with other G-protein coupled receptors (GPCRs).

While this compound is a well-characterized, high-affinity inverse agonist of the ghrelin receptor (GHSR), extensive public data on its cross-reactivity with a broad panel of other GPCRs is limited. This guide summarizes the existing data on its primary target and presents a standardized methodology for researchers to assess its selectivity profile against other potential off-target GPCRs.

Primary Target: Ghrelin Receptor (GHSR)

This compound is recognized for its potent inverse agonist activity at the ghrelin receptor, a GPCR known for its role in regulating growth hormone release, appetite, and metabolism.

Binding Affinity

Competitive radioligand binding assays have demonstrated the high affinity of this compound for the ghrelin receptor. The inhibition constant (Ki) values, which indicate the concentration of the ligand required to occupy 50% of the receptors, are in the low nanomolar range.

Cell LineKi (nM)Reference
COS-74.9[1][2][3]
HEK293T31[1][2][3]
Functional Activity

This compound acts as an inverse agonist, meaning it not only blocks the action of the endogenous agonist (ghrelin) but also reduces the basal, constitutive activity of the ghrelin receptor. This is particularly relevant as the ghrelin receptor exhibits a high degree of constitutive signaling. The primary mechanism of its inverse agonism involves the blockade of Gq and G13-dependent signaling pathways.[1][2][3]

Assessing Cross-Reactivity with Other GPCRs: A Methodological Guide

Given the absence of comprehensive public data on the cross-reactivity of this compound, this section provides a detailed experimental protocol for researchers to independently evaluate its selectivity.

Experimental Workflow for GPCR Cross-Reactivity Screening

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening (Hit Confirmation) cluster_2 Phase 3: Data Analysis and Selectivity Profiling A Prepare this compound Stock Solution C Perform Radioligand Binding Assays (Single High Concentration) A->C B Select a Panel of Diverse GPCRs B->C D Identify Potential 'Hits' (% Inhibition > 50%) C->D E Perform Concentration-Response Binding Assays (Determine Ki values for 'Hits') D->E Advance 'Hits' F Perform Functional Assays (e.g., cAMP, Ca2+ flux, IP1 accumulation) E->F G Determine Agonist, Antagonist, or Inverse Agonist Activity and Potency (EC50/IC50) F->G H Calculate Selectivity Ratios (Ki at Off-Target / Ki at GHSR) G->H Confirmed Off-Targets I Generate Selectivity Profile Table H->I

Caption: A generalized workflow for determining the GPCR cross-reactivity of a test compound.

Detailed Experimental Protocols

1. Radioligand Binding Assays (Primary Screen)

  • Objective: To rapidly assess the binding of this compound to a diverse panel of GPCRs.

  • Methodology:

    • Receptor Source: Use cell membranes prepared from cell lines stably expressing the GPCR of interest.

    • Radioligand: Select a suitable radiolabeled ligand with high affinity and specificity for the target GPCR.

    • Assay Buffer: Prepare a binding buffer appropriate for the specific GPCR being tested.

    • Incubation: Incubate the cell membranes, radioligand, and a single high concentration of this compound (e.g., 10 µM). Include a control with a known ligand for the receptor to determine non-specific binding.

    • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Detection: Quantify the radioactivity on the filters using a scintillation counter.

    • Analysis: Calculate the percent inhibition of radioligand binding caused by this compound. A common threshold for a "hit" is >50% inhibition.

2. Concentration-Response Binding Assays (Secondary Screen)

  • Objective: To determine the binding affinity (Ki) of this compound for any "hit" GPCRs identified in the primary screen.

  • Methodology:

    • Follow the same procedure as the primary screen, but use a range of concentrations of this compound (e.g., from 1 pM to 10 µM).

    • Analysis: Generate a concentration-response curve and calculate the IC50 value (the concentration of the compound that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

3. Functional Assays (Secondary Screen)

  • Objective: To determine the functional effect (agonist, antagonist, or inverse agonist) of this compound at any confirmed off-target GPCRs.

  • Methodology:

    • Cell Lines: Use whole cells expressing the GPCR of interest.

    • Assay Principle: Select an assay that measures a downstream signaling event coupled to the GPCR, such as:

      • cAMP accumulation assays: For Gs or Gi-coupled receptors.

      • Calcium flux assays: For Gq-coupled receptors.

      • Inositol monophosphate (IP1) accumulation assays: For Gq-coupled receptors.

    • Procedure:

      • Agonist mode: Add increasing concentrations of this compound to the cells and measure the response.

      • Antagonist mode: Pre-incubate the cells with increasing concentrations of this compound before adding a known agonist for the receptor and measure the inhibition of the agonist response.

      • Inverse agonist mode: For receptors with known constitutive activity, add increasing concentrations of this compound and measure the decrease in basal signaling.

    • Analysis: Generate concentration-response curves to determine the potency (EC50 or IC50) and efficacy of the compound.

Signaling Pathway of the Ghrelin Receptor

The following diagram illustrates the known signaling pathways of the ghrelin receptor and the point of intervention for the inverse agonist this compound.

cluster_membrane Cell Membrane cluster_downstream Downstream Signaling GHSR Ghrelin Receptor (GHSR) Gq Gq GHSR->Gq Activates G13 G13 GHSR->G13 Activates Ghrelin Ghrelin (Agonist) Ghrelin->GHSR Activates InverseAgonist This compound (Inverse Agonist) InverseAgonist->GHSR Inhibits Basal and Ghrelin-induced Activity PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA Activation G13->RhoA IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC CellularResponse Cellular Response (e.g., Hormone Secretion, Appetite Regulation) Ca_PKC->CellularResponse ROCK ROCK Activation RhoA->ROCK ROCK->CellularResponse

Caption: Signaling pathways of the ghrelin receptor and the inhibitory action of this compound.

Conclusion

This compound is a valuable research tool due to its high potency and inverse agonist activity at the ghrelin receptor. While its selectivity profile against a wide range of other GPCRs is not extensively documented in publicly available literature, this guide provides the necessary framework for researchers to conduct their own comprehensive selectivity studies. Such investigations are crucial for the accurate interpretation of experimental results and for the potential development of this and other ghrelin receptor modulators as therapeutic agents.

References

A Head-to-Head Comparison of Ghrelin Receptor Modulators: K-(D-1-Nal)-FwLL-NH2 TFA and JMV2959

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent research compounds targeting the ghrelin receptor (GHSR-1a): K-(D-1-Nal)-FwLL-NH2 TFA and JMV2959. The ghrelin receptor, a G protein-coupled receptor, is a key regulator of appetite, growth hormone secretion, and energy homeostasis, making it a significant target for therapeutic development in areas such as obesity, cachexia, and metabolic disorders. This document summarizes their biochemical properties, mechanisms of action, and functional effects based on available experimental data, presented in a clear and comparative format to aid researchers in selecting the appropriate tool for their studies.

At a Glance: Key Differences

FeatureThis compoundJMV2959
Compound Type Peptide-basedSmall molecule-based (1,2,4-triazole scaffold)
Mechanism of Action Inverse AgonistAntagonist
Reported Affinity High affinity (Ki = 4.9 nM in COS7 cells; 31 nM in HEK293T cells)[1][2]Potent (IC50 = 32 nM)[3]
Signaling Pathway Effects Blocks Gq- and G13-dependent signaling pathways[1][2]Characterized as a full, unbiased antagonist of GHSR-1a signaling. Can act as a partial agonist on the inositol (B14025) phosphate (B84403) (IP) pathway under certain conditions but is neutral towards β-arrestin2 recruitment and ERK1/2 phosphorylation[2][4]
In Vivo Effects on Food Intake Central administration reduces binge-like high-fat food intake[5][6]Did not reduce binge-like high-fat food intake under the same experimental conditions as this compound in one study. However, as a ghrelin receptor antagonist, it is generally expected to reduce food intake.[5][6]

Biochemical and Pharmacological Properties

This compound and JMV2959 are both valuable tools for investigating the physiological roles of the ghrelin receptor, yet they exhibit distinct pharmacological profiles.

This compound is a peptide-based compound recognized as a high-affinity and potent inverse agonist of the ghrelin receptor.[1][2] Inverse agonists are unique in that they can reduce the basal, constitutive activity of a receptor, even in the absence of the natural ligand (ghrelin). This is particularly relevant for the ghrelin receptor, which is known to have high constitutive activity. Experimental data indicates that this compound effectively blocks ghrelin receptor-mediated signaling through the Gq and G13 pathways.[1][2]

JMV2959 , on the other hand, is a small molecule antagonist of the ghrelin receptor.[3] Antagonists function by blocking the binding of the endogenous ligand, thereby preventing receptor activation. JMV2959 has been described as a potent and full, unbiased antagonist.[4] However, some studies suggest a more complex functional profile, indicating it can act as a partial agonist for the inositol phosphate (IP) pathway while remaining neutral with respect to other signaling outputs like ERK1/2 phosphorylation and β-arrestin recruitment.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data for the two compounds. It is important to note that these values are from different studies and experimental conditions, which may influence direct comparisons.

CompoundParameterValueCell LineReference
This compound Ki4.9 nMCOS7[1][2]
Ki31 nMHEK293T[1][2]
JMV2959 IC5032 nMLLC-PK1[3]

Signaling Pathways and Mechanism of Action

The differential effects of this compound and JMV2959 can be attributed to their distinct interactions with the ghrelin receptor and their subsequent influence on downstream signaling cascades.

cluster_0 Ghrelin Receptor (GHSR-1a) Signaling cluster_1 Compound Interactions Ghrelin Ghrelin GHSR GHSR-1a Ghrelin->GHSR Agonist Gq Gαq/11 GHSR->Gq G13 Gα12/13 GHSR->G13 beta_arrestin β-Arrestin GHSR->beta_arrestin PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca2 ↑ [Ca2+]i IP3->Ca2 RhoA RhoA G13->RhoA ROCK ROCK RhoA->ROCK ERK ERK1/2 beta_arrestin->ERK K_Nal This compound (Inverse Agonist) K_Nal->GHSR Blocks Basal Activity & Ghrelin-induced Signaling JMV JMV2959 (Antagonist) JMV->GHSR Blocks Ghrelin Binding

Caption: Ghrelin receptor signaling and points of intervention.

As an inverse agonist , this compound not only prevents ghrelin from binding but also reduces the spontaneous, ligand-independent activity of the receptor. This is particularly effective in blocking pathways that are constitutively active, such as the Gq/11 and G12/13 pathways.

As an antagonist , JMV2959 primarily acts by occupying the ghrelin binding site, thereby preventing ghrelin-induced signaling. Its characterization as "unbiased" suggests it inhibits various downstream pathways equally. However, the observation of partial agonism on the IP pathway in some contexts highlights the complexity of its interaction with the receptor and the potential for ligand-directed signaling bias.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are generalized protocols for key assays used to characterize ghrelin receptor ligands.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of a test compound.

prep Prepare cell membranes expressing GHSR-1a incubate Incubate membranes with a fixed concentration of radiolabeled ghrelin and varying concentrations of test compound prep->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate quantify Quantify radioactivity of bound ligand separate->quantify analyze Analyze data to determine IC50 and/or Ki values quantify->analyze

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing GHSR-1a

  • Radiolabeled ghrelin (e.g., [125I]-His9-ghrelin)

  • Test compound (this compound or JMV2959)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, a fixed concentration of radiolabeled ghrelin, and cell membranes.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled ghrelin.

  • Calculate specific binding and plot as a function of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to stimulate or inhibit ghrelin-induced calcium release, a downstream effect of Gq activation.

seed Seed cells expressing GHSR-1a in a 96-well plate load Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) seed->load pre_incubate Pre-incubate cells with test compound (for antagonist/inverse agonist testing) load->pre_incubate stimulate Stimulate cells with ghrelin (for antagonist testing) or observe basal activity (for inverse agonist testing) pre_incubate->stimulate measure Measure changes in fluorescence over time using a plate reader stimulate->measure analyze Analyze data to determine EC50 or IC50 values measure->analyze

Caption: Workflow for an intracellular calcium mobilization assay.

Materials:

  • Cells stably expressing GHSR-1a (e.g., HEK293 or CHO cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Ghrelin (agonist)

  • Test compound (this compound or JMV2959)

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Seed cells in a black-walled, clear-bottom 96-well plate and grow to confluency.

  • Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.

  • To test for antagonist activity, pre-incubate the cells with varying concentrations of the test compound.

  • Place the plate in the fluorescence reader and measure baseline fluorescence.

  • Inject ghrelin and monitor the change in fluorescence over time.

  • To test for inverse agonist activity, measure the fluorescence of cells incubated with the test compound alone and compare it to the basal fluorescence of untreated cells.

  • Analyze the data to determine the potency (EC50 for agonists, IC50 for antagonists/inverse agonists) of the compounds.

Conclusion

This compound and JMV2959 are both valuable pharmacological tools for studying the ghrelin system, but their distinct mechanisms of action make them suitable for different research questions. This compound, as an inverse agonist, is ideal for investigating the physiological consequences of reducing the high constitutive activity of the ghrelin receptor. JMV2959, as a potent antagonist, is well-suited for studies aiming to block the effects of endogenous ghrelin. The choice between these two compounds will depend on the specific experimental goals and the signaling pathways of interest. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in their study design.

References

Unveiling the Inverse Agonist Activity of K-(D-1-Nal)-FwLL-NH2 TFA Across Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inverse agonist activity of K-(D-1-Nal)-FwLL-NH2 TFA at the ghrelin receptor (GHSR), a key target in metabolic and endocrine research. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to support informed decisions in drug discovery and development.

The ghrelin receptor is a G protein-coupled receptor (GPCR) notable for its high constitutive activity, meaning it can signal without being bound by its natural ligand, ghrelin.[1] This basal signaling has physiological implications, and molecules that can suppress it, known as inverse agonists, are valuable research tools and potential therapeutic agents.[1] this compound has emerged as a potent inverse agonist of the ghrelin receptor.[2][3][4][5] This guide delves into its performance in different cell lines and compares it with other known ghrelin receptor modulators.

Comparative Analysis of Inverse Agonist Activity

The inverse agonist activity of this compound has been primarily characterized through binding affinity and functional assays in various cell lines. The data consistently demonstrates its high potency in suppressing the constitutive activity of the ghrelin receptor.

Table 1: Binding Affinity (Ki) of Ghrelin Receptor Inverse Agonists

CompoundCell LineKi (nM)Reference
This compound COS-74.9[2][3][4][5]
This compound HEK293T31[2][3][4][5]

Table 2: Functional Inverse Agonist Activity (EC50) of Ghrelin Receptor Inverse Agonists

CompoundAssayCell LineEC50 (nM)Reference
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P (SPA)Inositol (B14025) Phosphate (B84403) AccumulationCOS-7 / HEK2935.2[6][7]

Note: Specific EC50 or IC50 values from functional assays for this compound were not explicitly found in the searched literature, though its high potency and efficacy as an inverse agonist are well-established qualitatively.[6]

Alternative Ghrelin Receptor Modulators

For a comprehensive understanding, it is crucial to compare this compound with other compounds targeting the ghrelin receptor.

  • [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P (SPA): This compound is a well-characterized and potent full inverse agonist of the ghrelin receptor, often used as a reference compound in studies.[6][7] It effectively reduces the constitutive signaling of the receptor.[6][7]

  • JMV2959: This molecule acts as a neutral antagonist of the ghrelin receptor, meaning it blocks the receptor from being activated by agonists like ghrelin but does not affect its basal constitutive activity.[8]

The distinct mechanisms of action of these compounds highlight the importance of selecting the appropriate tool for specific research questions. While an antagonist like JMV2959 is useful for studying agonist-induced signaling, an inverse agonist like this compound is essential for investigating the physiological roles of the receptor's constitutive activity.

Signaling Pathways and Experimental Workflows

The constitutive activity of the ghrelin receptor and its modulation by inverse agonists are primarily mediated through specific G protein signaling pathways.

GHSR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular GHSR Ghrelin Receptor (Constitutively Active) Gq11_G13 Gαq/11 / Gα13 GHSR->Gq11_G13 Basal Activation PLC Phospholipase C (PLC) Gq11_G13->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Produces Signaling Downstream Signaling IP3->Signaling Inverse_Agonist This compound (Inverse Agonist) Inverse_Agonist->GHSR Inhibits Constitutive Activity

Caption: Ghrelin receptor constitutive signaling pathway and its inhibition by an inverse agonist.

The inverse agonist activity of compounds like this compound is typically quantified using functional assays that measure the downstream consequences of G protein activation.

Experimental_Workflow cluster_workflow Inositol Phosphate Accumulation Assay Workflow start Start: Cells expressing Ghrelin Receptor labeling Label cells with [3H]myo-inositol start->labeling treatment Treat with varying concentrations of This compound labeling->treatment incubation Incubate to allow for changes in IP3 levels treatment->incubation lysis Lyse cells and extract inositol phosphates incubation->lysis separation Separate inositol phosphates (e.g., via chromatography) lysis->separation quantification Quantify [3H]IP3 levels (Scintillation Counting) separation->quantification analysis Data Analysis: Determine IC50/Emax quantification->analysis

Caption: A generalized workflow for determining inverse agonist activity using an inositol phosphate accumulation assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize ghrelin receptor inverse agonists.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the production of inositol phosphates, a downstream second messenger of Gq/11-coupled receptor activation.

1. Cell Culture and Transfection:

  • Culture HEK293T or COS-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere.

  • For transient transfection, seed cells in 24-well plates. Transfect the cells with a plasmid encoding the human ghrelin receptor using a suitable transfection reagent according to the manufacturer's instructions.

2. Cell Labeling:

  • 24 hours post-transfection, replace the culture medium with inositol-free DMEM containing 1 µCi/mL of [3H]myo-inositol.

  • Incubate the cells for 16-24 hours to allow for the incorporation of the radiolabel into cellular phosphoinositides.

3. Inverse Agonist Treatment:

  • Wash the cells with serum-free DMEM.

  • Pre-incubate the cells with assay buffer (e.g., DMEM containing 20 mM LiCl to inhibit inositol monophosphatase) for 15-30 minutes at 37°C.

  • Add varying concentrations of this compound or other test compounds to the wells. Include a vehicle control (basal activity) and a known agonist (e.g., ghrelin) as a positive control for receptor functionality.

  • Incubate for 30-60 minutes at 37°C.

4. Inositol Phosphate Extraction and Quantification:

  • Terminate the incubation by aspirating the medium and adding ice-cold 0.5 M perchloric acid.

  • Incubate on ice for 30 minutes to lyse the cells.

  • Neutralize the lysates with a suitable buffer (e.g., 1.5 M KOH, 7.5 mM HEPES).

  • Separate the inositol phosphates from free inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

  • Elute the total inositol phosphates with 1 M formic acid.

  • Quantify the amount of [3H]inositol phosphates in the eluate using a liquid scintillation counter.

5. Data Analysis:

  • Plot the radioactive counts per minute (CPM) against the logarithm of the inverse agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration of the compound that produces 50% of the maximal inhibition of basal signaling) and Emax (maximal inhibition) values.

GTPγS Binding Assay

This functional assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation. For inverse agonists, a decrease in basal [35S]GTPγS binding is measured.

1. Membrane Preparation:

  • Harvest cells expressing the ghrelin receptor and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, combine the cell membranes (typically 5-20 µg of protein per well), varying concentrations of the inverse agonist, and GDP (to ensure binding of [35S]GTPγS is dependent on receptor activation).

  • Initiate the binding reaction by adding [35S]GTPγS.

  • Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

3. Separation and Detection:

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., using a cell harvester) to separate bound from free [35S]GTPγS.

  • Wash the filters rapidly with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

4. Data Analysis:

  • Plot the specific [35S]GTPγS binding (total binding minus non-specific binding, determined in the presence of excess unlabeled GTPγS) against the logarithm of the inverse agonist concentration.

  • Analyze the data using non-linear regression to determine the IC50 and Emax values.

Conclusion

This compound is a high-affinity and potent inverse agonist of the ghrelin receptor, effectively suppressing its constitutive activity. This characteristic distinguishes it from neutral antagonists and makes it an invaluable tool for investigating the physiological and pathological roles of basal ghrelin receptor signaling. The provided data and experimental protocols offer a solid foundation for researchers to design and interpret experiments aimed at further elucidating the complex pharmacology of the ghrelin receptor and for the development of novel therapeutics targeting this important GPCR.

References

A Comparative Guide to K-(D-1-Nal)-FwLL-NH2 TFA as a Reference Compound in Ghrelin Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of K-(D-1-Nal)-FwLL-NH2 TFA with other key ligands used in the study of the ghrelin receptor (GHSR). This compound is a potent inverse agonist widely utilized as a reference compound to probe the constitutive activity and signaling pathways of this important G protein-coupled receptor (GPCR). The ghrelin receptor's high basal activity makes inverse agonists particularly valuable tools for dissecting its physiological and pathological roles.

Performance Comparison of Ghrelin Receptor Ligands

The following tables summarize the quantitative data for this compound and other representative ghrelin receptor ligands, including the endogenous agonist (Ghrelin), synthetic agonists, antagonists, and other inverse agonists. This data facilitates a direct comparison of their binding affinities and functional potencies.

Table 1: Binding Affinities (Ki/IC50) of Ghrelin Receptor Ligands

CompoundClassKi / IC50 (nM)Cell Line / Assay Conditions
This compound Inverse Agonist Ki: 4.9 [1]COS-7 cells [1]
Ki: 31 [1]HEK293T cells [1]
GhrelinEndogenous AgonistIC50: 0.11HEK293 cells, [¹²⁵I]-Ghrelin competition
JMV2959AntagonistIC50: 32, Kb: 19[1][2][3]Binding assay[1][2][3]
[D-Arg¹,D-Phe⁵,D-Trp⁷,⁹,Leu¹¹]-Substance P (SPA)Inverse AgonistKi: 45Competition against ¹²⁵I-ghrelin
PF-05190457Inverse AgonistKi: 2.49Radioligand filter assay, 90 min incubation[4]
YIL-781AntagonistKi: 17Recombinant GHS-R1a, [¹²⁵I]ghrelin displacement

Table 2: Functional Potency (EC50/IC50) of Ghrelin Receptor Ligands

CompoundClassEC50 / IC50 (nM)Assay Type / Readout
K-(D-1-Nal)-FwLL-NH2 Inverse Agonist EC50: 13.0 (inhibition of basal activity) Inositol (B14025) Phosphate Turnover [5]
GhrelinEndogenous AgonistEC50: 0.19Inositol Phosphate (IP) accumulation
EC50: 23Calcium signaling in HEK293 cells[6]
MK-0677AgonistEC50: 0.9 (IP1 production)HEK293T cells expressing GHS-R1a[5]
JMV2959Antagonist-Does not affect intracellular Ca²⁺ mobilization[1]
[D-Arg¹,D-Phe⁵,D-Trp⁷,⁹,Leu¹¹]-Substance P (SPA)Inverse AgonistEC50: 5.2 (inhibition of constitutive signaling)Inositol Phosphate Turnover
PF-05190457Inverse Agonist-Inverse agonist activity confirmed[4][7]

Ghrelin Receptor Signaling Pathways

The ghrelin receptor signals through multiple G protein-dependent and -independent pathways. Understanding these pathways is crucial for interpreting the effects of various ligands.

Ghrelin_Signaling cluster_membrane Cell Membrane cluster_effectors Downstream Effectors & Second Messengers GHSR Ghrelin Receptor (GHSR1a) Gq Gαq/11 GHSR->Gq Activation Gi Gαi/o GHSR->Gi Activation G13 Gα12/13 GHSR->G13 Activation beta_arrestin β-Arrestin GHSR->beta_arrestin Recruitment Ghrelin Ghrelin (Agonist) Ghrelin->GHSR Antagonist Antagonist (e.g., JMV2959) Antagonist->GHSR Inverse_Agonist Inverse Agonist (K-(D-1-Nal)-FwLL-NH2) Inverse_Agonist->GHSR PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC RhoA RhoA G13->RhoA ERK ERK1/2 beta_arrestin->ERK IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 cAMP ↓ cAMP AC->cAMP

Caption: Ghrelin receptor signaling pathways and points of ligand intervention.

Experimental Workflows and Protocols

Reproducible and robust experimental data are the cornerstone of pharmacological research. This section outlines a typical workflow for characterizing ghrelin receptor ligands and provides detailed protocols for key assays.

Experimental_Workflow start Ligand Synthesis / Acquisition binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assays Functional Assays binding_assay->functional_assays calcium_assay Calcium Mobilization Assay (Determine EC50/IC50 for Gq pathway) functional_assays->calcium_assay ip1_assay IP-One HTRF Assay (Confirm Gq pathway activity) functional_assays->ip1_assay other_assays Other Signaling Assays (e.g., cAMP for Gi, RhoA for G13, β-arrestin recruitment) functional_assays->other_assays data_analysis Data Analysis and Pharmacological Profiling calcium_assay->data_analysis ip1_assay->data_analysis other_assays->data_analysis conclusion Characterization of Ligand as Agonist, Antagonist, or Inverse Agonist data_analysis->conclusion

Caption: General experimental workflow for ghrelin receptor ligand characterization.

Experimental Protocols

1. Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the ghrelin receptor by measuring its ability to compete with a radiolabeled ligand.

  • Materials:

    • Cell membranes from cells expressing the ghrelin receptor (e.g., HEK293 or COS-7 cells).

    • Radioligand: [¹²⁵I-His⁹]-ghrelin.

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.

    • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compounds at various concentrations.

    • Non-specific binding control: High concentration of unlabeled ghrelin (e.g., 1 µM).

    • 96-well plates and filter mats (GF/C).

    • Scintillation counter.

  • Procedure:

    • Prepare dilutions of the test compound.

    • In a 96-well plate, add binding buffer, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or unlabeled ghrelin (for non-specific binding).

    • Add cell membranes to initiate the binding reaction.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through the GF/C filter mats using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter mats and measure the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test compound from a competition curve and calculate the Ki using the Cheng-Prusoff equation.

2. Calcium Mobilization Assay

This functional assay measures the ability of a compound to stimulate (agonist), block (antagonist), or inhibit the basal activity (inverse agonist) of the Gq-coupled signaling pathway by detecting changes in intracellular calcium levels.

  • Materials:

    • CHO-K1 or HEK293 cells stably expressing the human ghrelin receptor and a promiscuous G protein like Gαqi5.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Test compounds at various concentrations.

    • Agonist control: Ghrelin.

    • Antagonist/Inverse Agonist control: this compound.

    • Fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Procedure:

    • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to attach overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

    • For agonist mode: Add varying concentrations of the test compound and measure the fluorescence signal over time.

    • For antagonist mode: Pre-incubate the cells with varying concentrations of the test compound for a defined period, then add a fixed concentration of ghrelin (e.g., EC₈₀) and measure the fluorescence.

    • For inverse agonist mode: Add varying concentrations of the test compound to the cells and measure the change in basal fluorescence.

    • Analyze the data to determine EC50 (for agonists) or IC50 (for antagonists and inverse agonists) values.

3. IP-One HTRF Assay

This assay provides a robust method to quantify the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq signaling cascade.

  • Materials:

    • HEK293 cells transiently or stably expressing the ghrelin receptor.

    • IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer).

    • Stimulation Buffer (provided with the kit or a similar buffer containing LiCl to inhibit IP1 degradation).

    • Test compounds at various concentrations.

    • Agonist control: Ghrelin.

    • HTRF-compatible plate reader.

  • Procedure:

    • Seed the cells in a suitable multi-well plate.

    • On the day of the assay, replace the culture medium with stimulation buffer containing varying concentrations of the test compound.

    • Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

    • Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1 cryptate) according to the kit protocol.

    • Incubate at room temperature for 60 minutes to allow the competitive immunoassay to reach equilibrium.

    • Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (665/620) and determine the concentration of IP1 from a standard curve.

    • Plot the IP1 concentration against the test compound concentration to determine EC50 or IC50 values.

This guide provides a foundational understanding of the use of this compound as a reference inverse agonist in ghrelin receptor research. The comparative data and detailed protocols are intended to assist researchers in designing and interpreting experiments to further elucidate the complex pharmacology of the ghrelin system.

References

Comparative In Vivo Efficacy of Peptide-Based Ghrelin Receptor Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in vivo comparison of the peptide-based antagonist K-(D-1-Nal)-FwLL-NH2 TFA with other peptide-based antagonists is currently limited by the lack of publicly available in vivo efficacy data for this specific compound. this compound is recognized as a potent inverse agonist of the ghrelin receptor (GHSR), a G-protein coupled receptor. Its mechanism of action involves blocking the downstream signaling pathways mediated by Gq and G13 proteins.

To provide a valuable comparative framework for researchers, this guide will focus on the ghrelin receptor as a therapeutic target and will use the well-characterized peptide-based antagonist, [D-Lys-3]-GHRP-6, as a representative example for in vivo efficacy. This guide will present available data for both compounds, detail relevant experimental protocols, and visualize key pathways and workflows.

Peptide Antagonist Profiles

Peptide Antagonist Target Receptor Mechanism of Action Reported In Vitro Activity
This compound Ghrelin Receptor (GHSR)Inverse Agonist, blocking Gq/G13 signalingHigh affinity, with Ki values of 4.9 nM in COS7 cells and 31 nM in HEK293T cells.
[D-Lys-3]-GHRP-6 Ghrelin Receptor (GHSR)AntagonistSelectively binds to GHSR, blocking the effects of ghrelin. It has also been reported to have off-target effects on the CXCR4 receptor.[1]

In Vivo Efficacy of [D-Lys-3]-GHRP-6

The following table summarizes the in vivo efficacy of [D-Lys-3]-GHRP-6 in various preclinical models.

Model Animal Treatment Key Findings Reference
Prostate Cancer Xenograft NOD/SCID Mice20 nmoles/mouse/day, intraperitoneal injectionSignificantly decreased tumor volume after 9, 11, and 14 days of treatment. At endpoint, tumor volume was reduced by 50.34%.
Postmenopausal Obesity Ovariectomized C57BL/6 Mice on a High-Fat DietSubcutaneous treatment for 7 daysMarkedly decreased food intake, reduced body weight, and improved metabolic parameters (blood glucose, insulin, and leptin levels).
Diet-Induced Obesity MiceIntraperitoneal injectionReduced food intake.
Leptin-Deficient Obesity ob/ob MiceIntraperitoneal injectionReduced food intake. Repeated administration decreased body weight gain and improved glycemic control.

Experimental Protocols

In Vivo Tumor Xenograft Study

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of a peptide-based ghrelin receptor antagonist.

1. Cell Culture and Implantation:

  • Human prostate cancer cells (e.g., PC3) are cultured in appropriate media.

  • Anesthetized immunocompromised mice (e.g., NOD/SCID) are subcutaneously injected with a suspension of cancer cells.

  • Tumors are allowed to grow to a palpable size.

2. Animal Randomization and Treatment:

  • Mice are randomly assigned to a treatment group (e.g., [D-Lys-3]-GHRP-6) or a control group (e.g., Phosphate Buffered Saline - PBS).

  • The peptide antagonist is administered daily via a specified route (e.g., intraperitoneal injection) at a predetermined dose.

3. Efficacy Evaluation:

  • Tumor volume is measured at regular intervals using calipers.

  • Animal body weight is monitored to assess toxicity.

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

4. Immunohistochemical Analysis:

  • Tumor tissues can be processed for immunohistochemistry to assess markers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the ghrelin receptor signaling pathway and a typical in vivo experimental workflow.

ghrelin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ghrelin Ghrelin GHSR Ghrelin Receptor (GHSR) Ghrelin->GHSR Activates Gq11 Gαq/11 GHSR->Gq11 Activates G1213 Gα12/13 GHSR->G1213 Activates Antagonist This compound [D-Lys-3]-GHRP-6 Antagonist->GHSR Inhibits PLC Phospholipase C (PLC) Gq11->PLC RhoA RhoA Activation G1213->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC Activation DAG->PKC Downstream Downstream Effects (e.g., Cell Growth, Proliferation) Ca2_release->Downstream PKC->Downstream ROCK ROCK Activation RhoA->ROCK ROCK->Downstream

Caption: Simplified Ghrelin Receptor Signaling Pathway.

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cluster_data Data Analysis cell_culture 1. Cancer Cell Culture (e.g., PC3) xenograft 2. Subcutaneous Xenograft in Immunocompromised Mice cell_culture->xenograft randomization 3. Randomize Mice into Treatment & Control Groups xenograft->randomization treatment 4. Daily Administration - Peptide Antagonist - Vehicle Control randomization->treatment monitoring 5. Monitor Tumor Growth & Body Weight treatment->monitoring endpoint 6. Endpoint Analysis: - Tumor Weight - Immunohistochemistry monitoring->endpoint analysis 7. Statistical Analysis of Tumor Growth & Biomarkers endpoint->analysis

Caption: In Vivo Xenograft Model Workflow.

Conclusion

While this compound is a known potent inverse agonist of the ghrelin receptor, the absence of published in vivo studies precludes a direct comparison of its efficacy with other peptide-based antagonists. The available data for [D-Lys-3]-GHRP-6 demonstrates that targeting the ghrelin receptor can have significant anti-tumor and metabolic effects in preclinical models. The experimental protocols and workflows provided in this guide offer a framework for conducting future in vivo studies to elucidate the therapeutic potential of this compound and enable a direct and comprehensive comparison with other ghrelin receptor antagonists. Such studies will be crucial for advancing the development of this class of peptides for various therapeutic applications.

References

Validating the Specificity of Ghrelin Receptor Inverse Agonist K-(D-1-Nal)-FwLL-NH2 TFA Using Knockout Models: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental approaches for validating the on-target specificity of the ghrelin receptor (GHSR) inverse agonist, K-(D-1-Nal)-FwLL-NH2 TFA. The gold standard for such validation—the use of knockout (KO) animal models—is central to this analysis. By comparing the physiological effects of this compound in wild-type (WT) animals versus those lacking the ghrelin receptor (GHSR-KO), researchers can definitively attribute the compound's activity to its interaction with the intended target.

This compound is a potent, high-affinity inverse agonist of the ghrelin receptor (GHSR)[1][2][3]. The ghrelin system is a key regulator of energy homeostasis, with ghrelin itself being a potent orexigenic (appetite-stimulating) hormone[4][5]. Consequently, GHSR antagonists and inverse agonists are of significant interest for the development of therapeutics targeting obesity and other metabolic disorders[6][7]. This guide will compare this compound with other well-characterized GHSR blockers, providing experimental data and detailed protocols to aid in the design and interpretation of validation studies.

Comparative Efficacy of GHSR Inverse Agonists and Antagonists

The following table summarizes the in vivo effects of this compound and other GHSR-targeting compounds in wild-type versus GHSR knockout mice. The absence of a physiological response to the compound in knockout animals is the hallmark of its specificity.

Compound Target Mechanism Key In Vivo Effect Observed Effect in Wild-Type (WT) Mice Observed Effect in GHSR Knockout (KO) Mice Conclusion on Specificity
This compound GHSRInverse AgonistAttenuation of Fasting-Induced HyperphagiaSignificantly impairs the increase in food intake after fasting[3].Not explicitly tested, but genetic deficiency of GHSR also impairs fasting-induced hyperphagia[3].The effect is mediated through GHSR, as the phenotype of KO mice aligns with the compound's effect.
JMV2959 GHSRAntagonistReduction of Food and Alcohol IntakeDose-dependently decreases food and ethanol (B145695) intake[8][9].The orexigenic effect of ghrelin is abolished, confirming the antagonist's target[4][10]. The antagonist is not expected to have an effect on its own in KO mice.Effects are GHSR-dependent.
PF-5190457 GHSRInverse AgonistReduction of Binge-Like EatingReduces high-fat diet-induced binge-like eating in both sexes[1]. Attenuates ghrelin-induced food intake in males[1].The effects of GHSR gene deletion protect against diet-induced obesity, particularly in males[1].The compound's effects are consistent with GHSR pathway blockade.
[D-Lys3]-GHRP-6 GHSRAntagonistReduction of Food IntakeDecreases energy intake in lean, diet-induced obese, and ob/ob mice[5][11].Ghrelin-induced food intake is blocked, confirming on-target action[4].Effects are mediated through GHSR.

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the validation process, it is crucial to visualize the underlying biological and experimental frameworks.

Ghrelin Receptor Signaling Pathway

The ghrelin receptor (GHSR) is a G-protein coupled receptor (GPCR) that can activate multiple downstream signaling pathways, primarily through Gαq and Gα12/13 proteins, leading to various physiological responses including the stimulation of appetite.

GHSR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_antagonist Pharmacological Intervention Ghrelin Ghrelin GHSR GHSR Ghrelin->GHSR Binds Gq Gαq GHSR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Physiological_Response Physiological Response (e.g., Appetite Stimulation) Ca_release->Physiological_Response PKC->Physiological_Response Antagonist This compound (Inverse Agonist) Antagonist->GHSR Blocks

Caption: Ghrelin Receptor (GHSR) signaling cascade and point of intervention for this compound.

Experimental Workflow for Specificity Validation

The following diagram illustrates a typical workflow for validating the specificity of a GHSR antagonist/inverse agonist using knockout mice.

Knockout_Validation_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Phenotypic Assessment cluster_analysis Data Analysis and Conclusion WT_mice Wild-Type (WT) Mice WT_vehicle WT + Vehicle WT_mice->WT_vehicle WT_compound WT + this compound WT_mice->WT_compound KO_mice GHSR Knockout (KO) Mice KO_vehicle KO + Vehicle KO_mice->KO_vehicle KO_compound KO + this compound KO_mice->KO_compound Food_intake Food Intake Monitoring WT_vehicle->Food_intake Body_weight Body Weight Measurement WT_vehicle->Body_weight Glucose_tolerance Glucose Tolerance Test WT_vehicle->Glucose_tolerance Gene_expression Hypothalamic Gene Expression WT_vehicle->Gene_expression WT_compound->Food_intake WT_compound->Body_weight WT_compound->Glucose_tolerance WT_compound->Gene_expression KO_vehicle->Food_intake KO_vehicle->Body_weight KO_vehicle->Glucose_tolerance KO_vehicle->Gene_expression KO_compound->Food_intake KO_compound->Body_weight KO_compound->Glucose_tolerance KO_compound->Gene_expression Comparison Compare WT vs. KO responses Food_intake->Comparison Body_weight->Comparison Glucose_tolerance->Comparison Gene_expression->Comparison Conclusion Specificity Validated if effect is absent in KO Comparison->Conclusion

Caption: Workflow for validating the specificity of a GHSR ligand using knockout mouse models.

Detailed Experimental Protocols

Food Intake Study in Wild-Type vs. GHSR-KO Mice

Objective: To determine if the effect of this compound on food intake is GHSR-dependent.

Animals: Adult male and female wild-type and GHSR-KO mice, single-housed to accurately measure food consumption.

Procedure:

  • Acclimatize mice to individual housing with free access to standard chow and water for at least one week.

  • Handle mice daily to minimize stress-induced changes in feeding behavior.

  • Establish a baseline food intake by measuring food consumption daily for 3-5 days.

  • On the day of the experiment, divide the mice into four groups: WT + Vehicle, WT + Compound, KO + Vehicle, and KO + Compound.

  • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage, or intracerebroventricular infusion). Doses should be determined from prior dose-response studies.

  • Measure cumulative food intake at several time points post-administration (e.g., 1, 2, 4, 8, and 24 hours).

  • For fasting-induced hyperphagia studies, fast the mice for a set period (e.g., 24 hours) before administering the compound and reintroducing food[3].

Data Analysis: Compare the food intake between the treatment groups using appropriate statistical tests (e.g., two-way ANOVA). A significant reduction in food intake in the WT + Compound group compared to the WT + Vehicle group, with no significant difference between the KO + Compound and KO + Vehicle groups, would confirm GHSR-mediated action.

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the impact of this compound on glucose metabolism and whether this effect is mediated by GHSR.

Animals: Adult male and female wild-type and GHSR-KO mice.

Procedure:

  • Fast mice overnight (approximately 16 hours) but allow free access to water[12][13].

  • Record the baseline body weight and blood glucose level (time 0) from a tail snip using a glucometer.

  • Administer this compound or vehicle. The timing of administration relative to the glucose challenge should be based on the compound's pharmacokinetic profile.

  • At the appropriate time, administer a glucose solution (typically 2 g/kg body weight) via oral gavage[12][14].

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration[13].

  • Blood samples can also be collected for insulin (B600854) measurements at these time points.

Data Analysis: Plot blood glucose concentration over time for each group. Calculate the area under the curve (AUC) for glucose. A significant difference in the glucose AUC between WT mice treated with the compound and vehicle, which is absent in the KO mice, would indicate GHSR-dependent effects on glucose tolerance.

Conclusion

The use of knockout models is an indispensable tool for validating the specificity of pharmacological agents. For a compound like this compound, which targets the multifaceted ghrelin system, demonstrating that its effects on appetite and metabolism are absent in GHSR-KO mice provides unequivocal evidence of its on-target mechanism of action. This guide provides a framework for designing and interpreting such validation studies, comparing the compound's performance with other known GHSR modulators, and thereby ensuring a robust and reliable characterization of its therapeutic potential.

References

Safety Operating Guide

Proper Disposal of K-(D-1-Nal)-FwLL-NH2 TFA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers

This document provides detailed procedural guidance for the safe and compliant disposal of K-(D-1-Nal)-FwLL-NH2 TFA, a peptide trifluoroacetate (B77799) salt. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. The following information is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area to minimize inhalation exposure.

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated, sealed container for disposal.

Quantitative Data Summary

No specific quantitative toxicity or environmental hazard data for this compound was identified. The following table summarizes the general characteristics and recommendations based on available information for similar peptide compounds.

ParameterInformationCitation
Physical State Solid, powder
Hazard Classification Not classified as a hazardous substance under GHS and EU regulations. However, treat as a potentially harmful substance.[1]
Acute Toxicity May be harmful if inhaled or swallowed. May cause respiratory tract, skin, and eye irritation.[1]
Environmental Toxicity No specific data available. It is recommended to prevent its release into the environment.[1]
Disposal Method Dispose of in accordance with federal, state, and local environmental control regulations.[1]

Experimental Protocol: Disposal Procedure

The following step-by-step methodology outlines the recommended procedure for the disposal of this compound.

1. Waste Identification and Segregation:

  • Identify the waste as non-hazardous chemical waste, unless institutional or local regulations state otherwise.
  • Segregate the peptide waste from other laboratory waste streams such as sharps, biological waste, and radioactive waste.

2. Containerization:

  • Place the dry peptide waste into a clean, dry, and chemically compatible container.
  • The container must be sealable to prevent accidental spills or the release of dust.
  • Label the container clearly with the full chemical name: "this compound".

3. Waste Collection and Storage:

  • Store the sealed waste container in a designated waste accumulation area within the laboratory.
  • This area should be secure, well-ventilated, and away from incompatible materials.

4. Disposal Request:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
  • Provide the EHS department with all necessary information about the waste, including the chemical name and quantity.

5. Documentation:

  • Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal. This is essential for regulatory compliance and laboratory safety audits.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the disposal process and the decision-making pathway.

cluster_start Start: Waste Generation cluster_assessment Hazard Assessment cluster_decision Disposal Pathway Decision cluster_non_hazardous Non-Hazardous Protocol cluster_hazardous Hazardous Protocol start This compound Waste assess Consult SDS & Institutional Guidelines start->assess decision Hazardous Waste? assess->decision containerize Seal in Labeled Container decision->containerize No hazardous_protocol Follow Specific EHS Hazardous Waste Protocol decision->hazardous_protocol Yes contact_ehs Contact EHS for Pickup containerize->contact_ehs

Caption: Decision workflow for the proper disposal of this compound.

cluster_ppe Step 1: PPE cluster_containment Step 2: Containment cluster_labeling Step 3: Labeling cluster_disposal Step 4: Disposal ppe Wear Gloves, Goggles, Lab Coat contain Sweep Solid into Sealable Container ppe->contain label_waste Label with Chemical Name contain->label_waste dispose Arrange EHS Pickup label_waste->dispose

Caption: Step-by-step operational plan for this compound disposal.

References

Personal protective equipment for handling K-(D-1-Nal)-FwLL-NH2 TFA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Laboratory Personnel

This document provides crucial safety protocols and operational guidance for handling the synthetic peptide K-(D-1-Nal)-FwLL-NH2 TFA. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and proper disposal of waste. These guidelines are based on best practices for handling similar peptide compounds, particularly those containing a trifluoroacetate (B77799) (TFA) salt.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound, especially in its lyophilized powder form. A risk assessment of specific laboratory tasks should be conducted to determine if additional PPE is required.[1]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and splashes. Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[1][2]
Face ShieldRecommended in addition to safety goggles when there is a significant splash hazard, such as when pouring large volumes of liquids.[1][2]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Double gloving may be necessary for added protection.[1][2] Gloves should be removed and replaced immediately after any contact with the peptide.[1]
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing.[1][3]
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling larger quantities of the lyophilized peptide to avoid inhalation of dust particles.[1][3][4]
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum attire for working in a laboratory where hazardous materials are present.[1][2]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the stability and integrity of the peptide and to ensure the safety of laboratory personnel.

Handling the Lyophilized Peptide:

Due to the hygroscopic nature of many peptides, it is recommended to allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.[1] Weigh the lyophilized powder quickly in a controlled environment to minimize exposure to air.[1]

Reconstitution:

If preparing a solution, add the appropriate solvent slowly and cap the container securely before mixing to dissolve the peptide. Sonication in a water bath can aid in dissolving the peptide, but avoid excessive heating.[1]

Storage:

For long-term storage of the lyophilized peptide, keep the container tightly sealed at -20°C or colder, away from light.[4] If the peptide is in solution, it is best to create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

Disposal Plan

All waste containing this compound must be handled as chemical waste and disposed of in accordance with federal, state, and local environmental control regulations.

Step-by-Step Disposal Procedure:
  • Waste Collection : Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[3]

  • Container Sealing : Securely seal the waste container to prevent any leakage.[3]

  • Institutional Protocol : Follow your institution's specific procedures for the collection and disposal of chemical waste.[3] Do not pour peptide solutions or reagents into public sewer systems.

  • Incineration : A recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation If inhaled, remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[4]
Skin Contact In case of skin contact, wash with plenty of water. If skin irritation occurs, seek medical advice.[4]
Eye Contact In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[4]
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.[4]

Experimental Workflow and Safety Protocol

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal start Start: Don Required PPE risk_assessment Conduct Risk Assessment start->risk_assessment gather_materials Gather Materials and Peptide risk_assessment->gather_materials weigh_peptide Weigh Lyophilized Peptide (in ventilated enclosure) gather_materials->weigh_peptide reconstitute Reconstitute Peptide weigh_peptide->reconstitute experiment Perform Experiment reconstitute->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Dispose of Waste in Designated Chemical Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe end End remove_ppe->end

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.